Pent-4-ynal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
pent-4-ynal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-2-3-4-5-6/h1,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYVHZFRBJJWSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Pent-4-ynal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pent-4-ynal is a bifunctional organic molecule featuring both a terminal alkyne and an aldehyde functional group. This unique structural arrangement makes it a versatile building block in organic synthesis, enabling a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectral data, synthesis, and reactivity. Detailed experimental protocols and mechanistic diagrams are provided to facilitate its use in research and development.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature.[1] It is soluble in organic solvents and possesses a characteristic odor.[1] The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆O | [2] |
| Molecular Weight | 82.10 g/mol | [2] |
| CAS Number | 18498-59-4 | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 125-126 °C | [4] |
| Melting Point | -77 °C | [4] |
| Density | 0.891 g/mL | [4] |
Spectral Data
The structural features of this compound can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aldehydic proton, the protons adjacent to the carbonyl group and the alkyne, and the terminal acetylenic proton. A typical ¹H NMR spectrum shows a singlet for the aldehydic proton around δ 9.8 ppm, a multiplet for the four protons on the carbons adjacent to the alkyne and carbonyl groups between δ 2.3-2.8 ppm, and a triplet for the terminal acetylenic proton around δ 1.9-2.0 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays strong absorption bands characteristic of its functional groups. A strong peak is observed around 3296 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch appears as a weaker band around 2120 cm⁻¹. A very strong and sharp absorption is present at approximately 1725 cm⁻¹, which is indicative of the C=O stretch of the aldehyde.
Synthesis of this compound
This compound is commonly synthesized by the oxidation of the corresponding primary alcohol, pent-4-yn-1-ol. The Swern oxidation is a widely used and efficient method for this transformation.[5]
Experimental Protocol: Swern Oxidation of Pent-4-yn-1-ol
This protocol outlines the synthesis of this compound from pent-4-yn-1-ol using a Swern oxidation.
Materials:
-
Pent-4-yn-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water
-
1% Hydrochloric acid (in saturated brine)
-
5% Sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in dichloromethane cooled to -78 °C, add a solution of dimethyl sulfoxide (2.7 equivalents) in dichloromethane dropwise.
-
After stirring for 5 minutes, a solution of pent-4-yn-1-ol (1.0 equivalent) in dichloromethane is added slowly.
-
The reaction mixture is stirred for an additional 30 minutes at -78 °C.
-
Triethylamine (7.0 equivalents) is then added dropwise, and the mixture is allowed to warm to room temperature.
-
Water is added to the reaction mixture, and the product is extracted with dichloromethane.
-
The combined organic layers are washed sequentially with 1% hydrochloric acid in saturated brine, 5% sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Diagram of Experimental Workflow:
Caption: Workflow for the Swern oxidation of pent-4-yn-1-ol.
Reactivity and Synthetic Applications
The dual functionality of this compound allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
Reactions of the Aldehyde Group
The aldehyde functional group in this compound is susceptible to nucleophilic attack and can participate in various well-established reactions, including:
-
Wittig Reaction: Conversion of the aldehyde to an alkene.[6]
-
Grignard and Organolithium Reactions: Formation of secondary alcohols.
-
Reductive Amination: Synthesis of amines.
-
Acetal Formation: Protection of the aldehyde group.
Diagram of Aldehyde Reactions:
Caption: Common reactions involving the aldehyde group of this compound.
Reactions of the Alkyne Group
The terminal alkyne in this compound is a versatile functional group that can undergo several characteristic reactions:
-
Sonogashira Coupling: Formation of a carbon-carbon bond with aryl or vinyl halides.
-
Click Chemistry (Huisgen Cycloaddition): Reaction with azides to form triazoles.
-
Hydration: Conversion to a methyl ketone.[7]
-
Hydroboration-Oxidation: Formation of an aldehyde (in this case, a dialdehyde).[8]
-
Deprotonation and Alkylation: The terminal proton is acidic and can be removed by a strong base, followed by reaction with an electrophile.
Diagram of Alkyne Reactions:
Caption: Key reactions of the terminal alkyne in this compound.
Safety and Handling
This compound is an organic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] It may be irritating to the eyes, skin, and respiratory tract.[4] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[4] It should be stored in a cool, dry place away from strong oxidizing agents and strong acids.[4]
Conclusion
This compound is a valuable and versatile bifunctional molecule in organic synthesis. Its aldehyde and terminal alkyne moieties provide two distinct reactive sites that can be selectively manipulated to construct a wide array of more complex chemical structures. This guide provides essential information on its chemical properties, synthesis, and reactivity to aid researchers and drug development professionals in its effective application.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound | C5H6O | CID 11804674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 18498-59-4 | Buy Now [molport.com]
- 4. This compound [chembk.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 4-Pentyn-1-ol(5390-04-5) 1H NMR [m.chemicalbook.com]
- 7. Alkynes to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis and Characterization of Pent-4-ynal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Pent-4-ynal (CAS No: 18498-59-4), a valuable bifunctional molecule in organic synthesis.[1] Its terminal alkyne and aldehyde functionalities make it a versatile building block for the construction of more complex molecular architectures. This document details established synthetic protocols, physical and spectroscopic properties, and safety information.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature.[2] A summary of its key physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅H₆O | [3][4] |
| Molecular Weight | 82.10 g/mol | [3] |
| Boiling Point | 125-126 °C | |
| Density | 0.891 g/mL | |
| CAS Number | 18498-59-4 | [1] |
Synthesis of this compound
The most common and reliable methods for the synthesis of this compound involve the oxidation of the corresponding primary alcohol, 4-pentyn-1-ol. This guide details three prevalent oxidation methods: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and pyridinium (B92312) chlorochromate (PCC) oxidation.
Method 1: Swern Oxidation
Swern oxidation is a widely used method for the mild oxidation of primary alcohols to aldehydes, minimizing over-oxidation to carboxylic acids.
References
Pent-4-ynal: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Pent-4-ynal is a bifunctional organic compound featuring both a terminal alkyne and an aldehyde functional group. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules and in the field of bioconjugation via click chemistry. Its ability to participate in a variety of chemical transformations has positioned it as a significant intermediate for researchers in medicinal chemistry and drug discovery. This guide provides an in-depth overview of its chemical properties, synthesis, and key technical data.
Core Molecular Information
CAS Number: 18498-59-4[1][2][3][4]
Molecular Structure:
The structure of this compound consists of a five-carbon chain with a terminal triple bond between C4 and C5, and an aldehyde group at C1.
Physicochemical and Spectroscopic Data
This compound is typically a colorless to yellow or brown liquid and is soluble in organic solvents.[4][7] It is known to be an irritant to the skin and eyes and may be flammable.[4][7] Proper safety precautions, such as working in a well-ventilated area and using personal protective equipment, should be observed.[7] For long-term storage, it is recommended to keep it under an inert atmosphere in a freezer at temperatures below -20°C.[3][6]
| Property | Value | Reference(s) |
| Molecular Weight | 82.10 g/mol | [1][5] |
| Boiling Point | 125-126 °C | [7] |
| Melting Point | -77 °C | [7] |
| Density | 0.891 g/mL | [7] |
Spectroscopic Data
| Spectrum Type | Peak Information | Reference(s) |
| ¹H NMR (CDCl₃) | δ 9.8 (s, 1H, -CHO), 2.8-2.3 (m, 4H, -CH₂CH₂-), 2.0-1.9 (t, 1H, ≡C-H) | [1] |
| Infrared (IR, neat) | 3296 cm⁻¹ (s, ≡C-H stretch), 2926 cm⁻¹ (C-H stretch), 2848 cm⁻¹ (C-H stretch), 1725 cm⁻¹ (s, C=O stretch) | [1] |
Experimental Protocols
Synthesis of this compound via Swern Oxidation
A common and efficient method for the preparation of this compound is the Swern oxidation of the corresponding alcohol, 4-pentyn-1-ol (B147250).[1]
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
4-Pentyn-1-ol
-
Triethylamine (Et₃N)
-
1% Hydrochloric acid (in saturated brine)
-
5% Sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Argon gas
Procedure:
-
A solution of oxalyl chloride (104.6 mmol) in methylene chloride (200 mL) is cooled to -78°C under a positive pressure of argon.[1]
-
A solution of dimethyl sulfoxide (209.2 mmol) in methylene chloride (40 mL) is added dropwise over 20 minutes to the oxalyl chloride solution.[1]
-
The reaction mixture is stirred for an additional 30 minutes at -78°C.[1]
-
A solution of 4-pentyn-1-ol (95.1 mmol) in methylene chloride (80 mL) is then added over 10 minutes.[1]
-
Stirring is continued for an additional 60 minutes at -78°C.[1]
-
Triethylamine (475.5 mmol) is added to the reaction mixture at -78°C.[1]
-
The reaction is stirred for 60 minutes and then allowed to warm to 10°C over an additional hour.[1]
-
Water (200 mL) is added, and the organic and aqueous layers are separated.[1]
-
The aqueous layer is acidified with 1% aqueous hydrochloric acid (saturated with NaCl) and back-extracted with methylene chloride (3 x 100 mL).[1]
-
The combined organic layers are washed sequentially with 1% hydrochloric acid in saturated brine (6 x 100 mL) and 5% sodium bicarbonate solution (2 x 50 mL).[1]
-
The aqueous extracts are back-extracted with methylene chloride (2 x 100 mL).[1]
-
The combined organic extracts are washed with brine (2 x 50 mL) and dried over magnesium sulfate.[1]
-
The solvent is removed by rotary evaporation (at 30°C) to yield this compound as a yellow oil (92% yield).[1]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound via Swern Oxidation.
References
- 1. This compound (IN DCM 30% W/W) synthesis - chemicalbook [chemicalbook.com]
- 2. This compound (IN DCM 30% W/W) | 18498-59-4 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. CAS 18498-59-4: 4-Pentynal | CymitQuimica [cymitquimica.com]
- 5. This compound | C5H6O | CID 11804674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 18498-59-4|this compound|BLD Pharm [bldpharm.com]
- 7. chembk.com [chembk.com]
An In-depth Technical Guide to the Reactivity of the Alkyne Group in Pent-4-ynal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pent-4-ynal is a bifunctional molecule featuring a terminal alkyne and an aldehyde group, making it a versatile building block in organic synthesis. The presence of two reactive centers allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the reactivity of the alkyne moiety in this compound, focusing on key reactions of significant interest in synthetic chemistry and drug development. This document details experimental protocols for seminal reactions, presents quantitative data for typical transformations, and visualizes reaction pathways and workflows using Graphviz diagrams.
Introduction
This compound, with the chemical formula C5H6O, is a colorless liquid at room temperature.[1][2] Its structure, containing both a terminal alkyne and an aldehyde, offers unique opportunities for selective chemical modifications. The alkyne group can undergo a variety of reactions, including cross-coupling, cycloadditions, hydration, and reductions, while the aldehyde functionality can participate in nucleophilic additions and oxidations.[1] This dual reactivity makes this compound a valuable synthon for the synthesis of heterocyclic compounds, functionalized carbocycles, and complex natural product analogues.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H6O | [2] |
| Molecular Weight | 82.10 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 18498-59-4 | [2] |
Key Reactions of the Alkyne Group
The terminal alkyne of this compound is characterized by its sp-hybridized carbons and the acidity of the terminal proton, which dictates its reactivity in various transformations.
Sonogashira Coupling
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[6] The mild reaction conditions and tolerance of a wide range of functional groups make it a highly valuable tool in organic synthesis.[5]
Table 2: Representative Quantitative Data for Sonogashira Coupling of Terminal Alkynes
| Aryl Halide | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(PPh3)4/CuI | Triethylamine (B128534) | RT | 2 | 95 |
| 4-Iodoanisole | 1-Hexyne | PdCl2(PPh3)2/CuI | THF/Diisopropylamine | 50 | 4 | 88 |
| 1-Bromonaphthalene | Trimethylsilylacetylene | Pd(OAc)2/PPh3/CuI | DMF | 80 | 6 | 92 |
Note: The data presented are for analogous terminal alkynes and serve as a general representation of expected yields.
-
To a solution of the aryl halide (1.0 mmol) and this compound (1.2 mmol) in a suitable solvent (e.g., degassed THF or DMF, 10 mL) is added an amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol).
-
The mixture is degassed by bubbling with argon or nitrogen for 15-20 minutes.
-
The palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%) are then added under an inert atmosphere.
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the aryl halide, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired coupled product.[7][8]
1,3-Dipolar Cycloaddition
The alkyne group of this compound can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides, nitrones, and nitrile oxides to form five-membered heterocyclic rings.[9][10] The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," provides a highly efficient and regioselective route to 1,2,3-triazoles.[9]
Table 3: Representative Quantitative Data for 1,3-Dipolar Cycloaddition of Terminal Alkynes
| 1,3-Dipole | Alkyne | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzyl Azide (B81097) | Phenylacetylene | CuSO4·5H2O/Sodium Ascorbate (B8700270) | t-BuOH/H2O | RT | 12 | 95 |
| Phenylnitrone | Propargyl Alcohol | None | Toluene | 110 | 24 | 80 |
| Benzonitrile Oxide | 1-Hexyne | None | Diethyl Ether | RT | 18 | 85 |
Note: The data presented are for analogous terminal alkynes and serve as a general representation of expected yields.
-
To a solution of this compound (1.0 mmol) and an organic azide (1.0 mmol) in a mixture of a suitable organic solvent (e.g., t-butanol) and water (1:1, 10 mL) is added a freshly prepared solution of sodium ascorbate (0.2 mmol in 1 mL of water).
-
A solution of copper(II) sulfate pentahydrate (0.1 mmol in 1 mL of water) is then added, and the reaction mixture is stirred vigorously at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the 1,2,3-triazole derivative.[4]
Hydration
The acid-catalyzed hydration of the terminal alkyne in this compound, typically in the presence of a mercury(II) salt catalyst, follows Markovnikov's rule to initially form an enol intermediate. This enol rapidly tautomerizes to the more stable keto form, yielding a methyl ketone.[11]
Table 4: Representative Quantitative Data for Hydration of Terminal Alkynes
| Alkyne | Reagents | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1-Hexyne | H2SO4, HgSO4 | H2O/THF | 60 | 4 | 2-Hexanone | 85 |
| Phenylacetylene | H2SO4, HgSO4 | H2O/Methanol | 50 | 3 | Acetophenone | 90 |
Note: The data presented are for analogous terminal alkynes and serve as a general representation of expected yields.
-
To a solution of this compound (1.0 mmol) in a mixture of water and a co-solvent (e.g., THF or methanol, 10 mL) is added sulfuric acid (0.5 mmol) and mercury(II) sulfate (0.1 mmol).
-
The reaction mixture is heated with stirring, and the progress is monitored by TLC or GC.
-
Upon completion of the reaction, the mixture is cooled to room temperature, neutralized with a saturated aqueous solution of sodium bicarbonate, and extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography to afford the corresponding methyl ketone.[8]
Catalytic Hydrogenation
The alkyne group of this compound can be selectively reduced to either a cis-alkene or an alkane depending on the catalyst and reaction conditions employed.
Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), the hydrogenation of the alkyne can be stopped at the alkene stage, affording the corresponding cis-alkene with high stereoselectivity.[12][13]
Table 5: Representative Quantitative Data for Partial Hydrogenation of Alkynes
| Alkyne | Catalyst | Solvent | H2 Pressure (atm) | Temp. (°C) | Time (h) | Product | Yield (%) |
| 2-Nonyne | Lindlar's Catalyst | Hexane | 1 | RT | 2 | (Z)-2-Nonene | >95 |
| 3-Hexyn-1-ol | Lindlar's Catalyst | Ethanol (B145695) | 1 | RT | 3 | (Z)-3-Hexen-1-ol | 98 |
Note: The data presented are for analogous internal alkynes and serve as a general representation of expected yields for terminal alkynes.
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethyl acetate or hexane, 10 mL) is added Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead, 50 mg).
-
The reaction vessel is purged with hydrogen gas, and a hydrogen balloon is attached to maintain a positive pressure of hydrogen.
-
The mixture is stirred vigorously at room temperature. The progress of the reaction is carefully monitored by GC or TLC to avoid over-reduction to the alkane.
-
Upon consumption of the starting material, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the crude cis-alkene, which can be further purified if necessary.[13][14]
Using a more active catalyst, such as palladium on carbon (Pd/C), the alkyne can be fully hydrogenated to the corresponding alkane.
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol or ethyl acetate, 10 mL) is added 10% palladium on carbon (10 mg).
-
The reaction vessel is placed in a hydrogenation apparatus and subjected to a hydrogen atmosphere (typically 1-3 atm).
-
The mixture is stirred at room temperature until the theoretical amount of hydrogen has been consumed.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the crude alkane, which can be purified by distillation.
Synthesis of Heterocycles
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoles.[11][15]
-
A mixture of this compound (1.0 mmol) and a hydrazine derivative (e.g., hydrazine hydrate (B1144303) or phenylhydrazine, 1.0 mmol) in a suitable solvent such as ethanol (10 mL) is heated at reflux.
-
The reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then taken up in an organic solvent and washed with water.
-
The organic layer is dried and concentrated to give the crude pyrazole, which can be purified by column chromatography or recrystallization.[11][15]
Pauson-Khand Reaction
The intramolecular Pauson-Khand reaction is a powerful method for the construction of bicyclic cyclopentenones.[16][17] While this compound itself does not have the requisite alkene for an intramolecular reaction, its derivatives, where the aldehyde has been converted to an enol ether or a similar alkene-containing moiety, can undergo this transformation. The reaction involves a formal [2+2+1] cycloaddition of the alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[16][17]
Applications in Drug Development and Natural Product Synthesis
Conclusion
This compound is a highly versatile and reactive molecule due to the presence of both a terminal alkyne and an aldehyde functional group. The alkyne moiety can be selectively transformed through a variety of powerful synthetic methods, including Sonogashira coupling, 1,3-dipolar cycloadditions, hydration, and catalytic hydrogenation. These reactions provide access to a wide array of functionalized molecules and complex scaffolds, highlighting the potential of this compound as a key building block in organic synthesis, particularly in the fields of drug discovery and natural product synthesis. Further exploration of the unique reactivity of this bifunctional synthon will undoubtedly lead to the development of novel and efficient synthetic strategies for the construction of valuable molecules.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. This compound | C5H6O | CID 11804674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 17. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NL8000428A - INTERMEDIATES FOR THE PREPARATION OF PROSTAGLANDINE ANALOGS, METHODS FOR PREPARING THEM AND THEIR USE IN THE PREPARATION OF PROSTAGLANDINE ANALOGS. - Google Patents [patents.google.com]
Aldehyde group reactions of Pent-4-ynal
An In-Depth Technical Guide to the Aldehyde Group Reactions of Pent-4-ynal
This compound is a versatile bifunctional molecule containing both a terminal alkyne and an aldehyde group.[1] This structure allows for selective transformations at either functional group, making it a valuable building block in organic synthesis. This guide focuses on the principal reactions targeting the electrophilic aldehyde moiety, providing researchers, scientists, and drug development professionals with a detailed overview of key transformations, including quantitative data and experimental protocols.
The reduction of the aldehyde group in this compound to a primary alcohol, Pent-4-yn-1-ol, is a fundamental transformation. This is typically achieved with high chemoselectivity using hydride reducing agents, which selectively attack the carbonyl group without affecting the alkyne. Sodium borohydride (B1222165) (NaBH₄) is a mild and common reagent for this purpose, offering excellent yields and operational simplicity.[2][3] More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used but require stricter anhydrous conditions.[3]
References
Spectroscopic Profile of Pent-4-ynal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the versatile bifunctional molecule, Pent-4-ynal (CAS No: 18498-59-4). Possessing both an aldehyde and a terminal alkyne, this compound serves as a valuable building block in the synthesis of complex molecular architectures. This document compiles available spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to facilitate its unambiguous identification and utilization in research and development.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₅H₆O |
| Molecular Weight | 82.10 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~125-126 °C[2] |
| Density | ~0.891 g/mL[2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | Triplet (t) | 1H | Aldehyde proton (-CHO) |
| ~2.8 | Triplet of triplets (tt) | 2H | Methylene protons adjacent to aldehyde (-CH₂CHO) |
| ~2.5 | Triplet of doublets (td) | 2H | Methylene protons adjacent to alkyne (-CH₂C≡CH) |
| ~2.0 | Triplet (t) | 1H | Acetylenic proton (-C≡CH) |
¹³C NMR (Carbon-13) NMR Data (Predicted)
| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |
| ~202 | C=O | Aldehyde carbonyl carbon |
| ~83 | C | Quaternary alkyne carbon (-C≡CH) |
| ~70 | CH | Terminal alkyne carbon (-C≡CH) |
| ~43 | CH₂ | Methylene carbon adjacent to aldehyde (-CH₂CHO) |
| ~15 | CH₂ | Methylene carbon adjacent to alkyne (-CH₂C≡CH) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3300 | ≡C-H | Alkyne C-H stretch (sharp, strong) |
| ~2950-2850 | C-H | Alkane C-H stretch |
| ~2850, ~2750 | C-H | Aldehyde C-H stretch (Fermi doublet) |
| ~2120 | C≡C | Alkyne C≡C stretch (weak to medium) |
| ~1725 | C=O | Aldehyde C=O stretch (strong) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 82.0419 | Molecular Ion (M⁺) for C₅H₆O |
| 81 | [M-H]⁺ |
| 54 | [M-CO]⁺ |
| 53 | [M-CHO]⁺ |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the oxidation of the corresponding primary alcohol, pent-4-yn-1-ol. Two prevalent methods are the Dess-Martin periodinane oxidation and the Swern oxidation, both known for their mild conditions which are suitable for sensitive substrates containing multiple functional groups.
Synthesis of this compound via Dess-Martin Periodinane (DMP) Oxidation
This method utilizes the hypervalent iodine reagent, Dess-Martin periodinane, for a selective and efficient oxidation.[3][4][5]
Materials:
-
Pent-4-yn-1-ol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of pent-4-yn-1-ol in anhydrous dichloromethane, add sodium bicarbonate.
-
Add Dess-Martin periodinane in one portion to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir the biphasic mixture vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound is often used in the next step without further purification due to its volatility and potential for polymerization. If necessary, purification can be attempted by careful distillation under reduced pressure or by flash chromatography on silica (B1680970) gel.
Synthesis of this compound via Swern Oxidation
The Swern oxidation employs dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride, followed by quenching with a hindered base like triethylamine (B128534).[6][7]
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Pent-4-yn-1-ol
-
Triethylamine (TEA)
Procedure:
-
To a solution of oxalyl chloride in anhydrous dichloromethane at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO in dichloromethane dropwise, ensuring the temperature remains below -60 °C.
-
Stir the mixture for a short period (e.g., 15 minutes) to form the active oxidant.
-
Add a solution of pent-4-yn-1-ol in dichloromethane dropwise, again maintaining the low temperature.
-
After stirring for a period (e.g., 30-60 minutes), add triethylamine to the reaction mixture.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. As with the DMP oxidation, the crude product is often used directly.
Data Acquisition and Analysis Workflow
The general workflow for obtaining and analyzing the spectroscopic data for a synthesized compound like this compound is outlined below.
Caption: Workflow for Synthesis, Data Acquisition, and Analysis.
This diagram illustrates the logical flow from the synthesis and purification of this compound to the acquisition of various spectroscopic data, followed by the analysis of these data to confirm the chemical structure. Each spectroscopic technique provides complementary information that, when combined, allows for a comprehensive and confident structural elucidation.
References
- 1. This compound | C5H6O | CID 11804674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
Solubility and Stability of Pent-4-ynal in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Pent-4-ynal in common organic solvents. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this document combines available supplier information with established chemical principles governing the behavior of unsaturated aldehydes and terminal alkynes. The information herein is intended to guide researchers in the safe and effective handling, storage, and application of this compound in a laboratory setting.
Core Concepts: Structure and Physicochemical Properties
This compound is a bifunctional organic molecule featuring a terminal alkyne and an aldehyde functional group. This unique structure dictates its reactivity and solubility. The aldehyde group is polar and capable of hydrogen bonding, while the alkyne is a reactive, non-polar moiety. The overall polarity of the molecule is moderate, influencing its solubility in a range of organic solvents.
Data Presentation: Solubility and Stability Summaries
The following tables summarize the known and predicted solubility and stability of this compound.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Quantitative Data (g/100mL) | Citation |
| Dichloromethane (CH₂Cl₂) | Chlorinated | High | ~30% w/w solution is commercially available | [1][2][3] |
| Tetrahydrofuran (THF) | Ether | High | Data not available | |
| Diethyl Ether (Et₂O) | Ether | High | Data not available | |
| Acetone | Ketone | High | Data not available | |
| Ethyl Acetate | Ester | High | Data not available | |
| Acetonitrile | Nitrile | Moderate to High | Data not available | |
| Methanol | Alcohol | Moderate | Data not available | |
| Ethanol | Alcohol | Moderate | Data not available | |
| Toluene | Aromatic Hydrocarbon | Moderate to High | Data not available | |
| Hexane | Aliphatic Hydrocarbon | Moderate | Data not available | |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | Data not available | |
| Dimethylformamide (DMF) | Amide | High | Data not available |
Table 2: Stability Profile of this compound
| Condition | Potential Degradation Pathway | Recommended Handling & Storage | Citation |
| Air/Oxygen | Oxidation of the aldehyde to a carboxylic acid. Potential for alkyne coupling reactions. | Handle and store under an inert atmosphere (e.g., argon or nitrogen). | |
| Elevated Temperature | Polymerization of the alkyne. Aldol (B89426) condensation. Decarbonylation at very high temperatures. | Store in a freezer at approximately -20°C. Avoid unnecessary exposure to heat. | |
| Light | Potential for radical-initiated polymerization or degradation. | Store in amber vials or protect from light. | |
| Acids | Acid-catalyzed hydration of the alkyne. Acid-catalyzed polymerization or condensation reactions. | Avoid contact with strong acids. | |
| Bases | Aldol condensation. Potential for isomerization of the alkyne. | Avoid contact with strong bases unless part of a planned reaction. | |
| Strong Oxidizing Agents | Rapid and potentially hazardous oxidation of both the aldehyde and alkyne functional groups. | Avoid contact with strong oxidizing agents. |
Experimental Protocols
Detailed experimental data for this compound is scarce. The following are generalized protocols for determining the solubility and stability of a liquid aldehyde like this compound.
Protocol 1: Quantitative Solubility Determination (Gravimetric Method)
Objective: To determine the solubility of this compound in a specific organic solvent at a defined temperature.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated positive displacement pipette
-
Analytical balance
-
Glass vials with PTFE-lined caps
-
Evaporating dish
-
Rotary evaporator or a gentle stream of inert gas
Procedure:
-
Sample Preparation: Add a known volume of the selected organic solvent to a glass vial.
-
Saturation: Add an excess of this compound to the solvent to create a saturated solution with a visible excess of the solute.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the set temperature until any undissolved this compound has settled, leaving a clear supernatant.
-
Sample Extraction: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed evaporating dish. Remove the solvent using a rotary evaporator or a gentle stream of inert gas.
-
Residue Measurement: Once the solvent is fully evaporated, weigh the evaporating dish containing the this compound residue.
-
Calculation: The mass of the dissolved this compound is the difference between the final weight of the dish with residue and the initial tare weight. Calculate the solubility in g/100mL.
Protocol 2: Stability Assessment by ¹H NMR Spectroscopy
Objective: To monitor the stability of this compound in a given solvent over time and identify potential degradation products.
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
NMR tubes with caps
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of this compound of known concentration in the chosen deuterated solvent. Add a known amount of an internal standard.
-
Initial Spectrum (t=0): Acquire a quantitative ¹H NMR spectrum of the freshly prepared solution. The characteristic aldehyde proton signal for aldehydes typically appears between 9-10 ppm.[4][5]
-
Incubation: Store the NMR tube under the desired test conditions (e.g., room temperature, elevated temperature, exposure to air).
-
Time-Point Spectra: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 3, 7, and 14 days).
-
Data Analysis:
-
Integrate the characteristic signals of this compound and the internal standard in each spectrum.
-
Calculate the relative amount of this compound remaining at each time point by comparing the ratio of its integral to that of the stable internal standard.
-
Observe the appearance of new signals, which may correspond to degradation products such as the corresponding carboxylic acid (from oxidation) or products of aldol condensation.
-
Mandatory Visualization
Caption: Workflow for assessing the solubility and stability of this compound.
Caption: Potential degradation pathways of this compound.
References
Pent-4-ynal: A Technical Guide to Commercial Availability, Purity, and Synthetic Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pent-4-ynal, also known as 4-pentynal, is a bifunctional organic compound featuring both a terminal alkyne and an aldehyde functional group. This unique structure makes it a valuable intermediate and building block in organic synthesis, particularly for constructing more complex molecules with specific architectures. Its reactivity, stemming from both the alkyne and aldehyde moieties, allows it to participate in a diverse range of chemical transformations, including cyclizations, substitutions, and nucleophilic additions. This guide provides a comprehensive overview of the commercial availability of this compound, typical purity levels, and detailed experimental protocols for its synthesis and analysis, tailored for professionals in research and drug development.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to research and development needs. It is typically sold in quantities ranging from milligrams to several grams. While some suppliers offer the compound as a neat yellow oil, it is also commercially available as a solution in dichloromethane (B109758) (DCM), often at a concentration of 30% w/w.
Table 1: Commercial Availability of this compound
| Supplier | Typical Purity | Available Forms | Notes |
| Sigma-Aldrich | 95% | Liquid | Distributes for BLD Pharmatech. |
| Molport | 95% | Liquid (stabilized with TEA) | Lists offerings from 11 different suppliers. |
| AChemBlock | 95% | Liquid | Available in quantities from 250mg to 5g. |
| CymitQuimica | 97% | Liquid; Solution in DCM | Provides product with a stated purity of 97%. |
| Simson Pharma | High Quality | Not specified | Offers custom synthesis and provides a Certificate of Analysis. |
| Pharmaffiliates | High Purity | Not specified | Provides the product with a Certificate of Analysis. |
Note: Availability and purity can vary by batch and supplier. It is recommended to consult the supplier's Certificate of Analysis (CoA) for specific lot information.
Purity, Characterization, and Quality Control
The purity of this compound is critical for its successful application in sensitive synthetic procedures. Commercially, it is most commonly offered with a purity of 95-97%. Due to the reactive nature of the aldehyde group, storage under an inert atmosphere and at low temperatures (typically -20°C) is recommended to maintain its purity.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 18498-59-4 | |
| Molecular Formula | C₅H₆O | |
| Molecular Weight | 82.10 g/mol | |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | 125-126 °C | |
| Density | 0.891 g/mL | |
| IUPAC Name | This compound | |
| SMILES | C#CCCC=O |
Experimental Protocols
Synthesis of this compound via Swern Oxidation
For researchers requiring a custom synthesis or a freshly prepared sample, the Swern oxidation of 4-pentyn-1-ol (B147250) is a reliable method that yields the product in high purity.
Overall Reaction:
Figure 1. Synthesis of this compound.
Methodology:
-
Activator Formation: To a solution of oxalyl chloride (104.6 mmol) in anhydrous methylene (B1212753) chloride (DCM, 200 mL) cooled to -78°C under an argon atmosphere, add dimethylsulfoxide (DMSO, 209.2 mmol) dissolved in DCM (40 mL) dropwise over 20 minutes. Stir the resulting mixture for 30 minutes.
-
Alcohol Oxidation: Add 4-pentyn-1-ol (95.1 mmol) dissolved in DCM (80 mL) to the reaction mixture over 10 minutes. Continue stirring at -78°C for an additional 60 minutes.
-
Quenching: Add triethylamine (B128534) (475.5 mmol) to the reaction mixture at -78°C. Stir for 60 minutes, then allow the mixture to warm to 10°C over one hour.
-
Workup: Add water (200 mL) to the reaction vessel and separate the organic and aqueous layers. Acidify the aqueous layer with 1% aqueous HCl (saturated with NaCl) and back-extract with DCM (3 x 100 mL).
-
Purification: Combine all organic layers and wash sequentially with 1% HCl in saturated brine (6 x 100 mL), 5% sodium bicarbonate solution (2 x 50 mL), and finally brine (2 x 50 mL). Dry the organic phase over magnesium sulfate (B86663) (MgSO₄).
-
Isolation: Remove the solvent by rotary evaporation (at 30°C) to yield this compound as a yellow oil (typical yield: ~92%).
Purity Assessment by Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to assess the purity of the synthesized product and monitor reaction progress.
Methodology:
-
Plate Preparation: Use a silica (B1680970) gel TLC plate (e.g., Silica Gel 60 F254).
-
Mobile Phase: Prepare a solvent system of 90% hexane (B92381) and 10% ethyl acetate.
-
Spotting: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., DCM). Spot the solution onto the baseline of the TLC plate alongside a spot of the starting material (4-pentyn-1-ol) for comparison.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, allow it to dry, and visualize the spots under a UV lamp. The expected Rf value for this compound in this system is approximately 0.43. A single spot indicates high purity, whereas multiple spots suggest the presence of impurities or unreacted starting material.
Experimental and Synthetic Workflow
This compound's primary role in a research context is as a reactive intermediate. There are no well-documented signaling pathways where it acts as a primary effector; rather, it is a tool for chemical synthesis. The following workflow illustrates its typical lifecycle in a research project, from procurement to its use in generating a target molecule.
Figure 2. General workflow for using this compound in a research setting.
This workflow highlights critical decision points for a researcher, from initial quality assessment to the final application of the synthesized product. The bifunctional nature of this compound allows it to be a precursor in various synthetic strategies aimed at producing novel compounds for drug discovery and materials science.
The Fulcrum of Reactivity: A Technical Guide to the Applications of Bifunctional Alkyne-Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Bifunctional alkyne-aldehydes represent a versatile and powerful class of chemical building blocks, uniquely positioned at the intersection of synthetic chemistry, drug discovery, and chemical biology. Their inherent dual reactivity, stemming from the presence of both an electrophilic aldehyde and a reactive alkyne moiety, allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of these valuable compounds, with a focus on their role in the development of novel therapeutics and chemical probes.
Core Synthetic Methodologies
The unique structural motif of bifunctional alkyne-aldehydes makes them amenable to a variety of powerful synthetic transformations. Two key reactions that highlight their utility are the A³ (Aldehyde-Alkyne-Amine) coupling reaction and the Pauson-Khand reaction.
The A³ (Aldehyde-Alkyne-Amine) Coupling Reaction
The A³ coupling reaction is a highly efficient, one-pot, three-component reaction that yields propargylamines.[1][2] These structures are crucial intermediates in the synthesis of a wide range of biologically active molecules and nitrogen-containing heterocycles.[3][4] The reaction's atom economy and operational simplicity have made it a cornerstone in medicinal chemistry and drug discovery.[1]
The general mechanism involves the in situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne and a metal catalyst, typically copper(I).[2][5]
The Pauson-Khand Reaction
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone.[6][7] Intramolecular variants of this reaction, utilizing enynals (molecules containing both an alkene and an alkyne-aldehyde), are particularly powerful for the stereoselective synthesis of bicyclic systems.[8][9] The aldehyde group can serve as a precursor to the alkene or as a handle for further functionalization. In some variations, the aldehyde can even act as a source of carbon monoxide.[10]
The generally accepted mechanism for the cobalt-mediated reaction involves the formation of a cobalt-alkyne complex, followed by alkene coordination, insertion, CO insertion, and reductive elimination to yield the cyclopentenone product.[6][11]
Applications in Drug Discovery and Chemical Biology
The versatility of bifunctional alkyne-aldehydes has been harnessed in the development of sophisticated tools for drug discovery and chemical biology, most notably in the design of Proteolysis Targeting Chimeras (PROTACs) and bifunctional chemical probes.
PROTACs: Linker Synthesis via A³ Coupling
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[12] A PROTAC consists of a ligand for the POI and a ligand for the E3 ligase, connected by a chemical linker. The nature of this linker is critical for the efficacy of the PROTAC.[13][14]
The A³ coupling reaction provides a modular and efficient way to synthesize a diverse library of linkers with varying lengths, rigidities, and functionalities, allowing for the optimization of PROTAC performance.[12] The alkyne and aldehyde components serve as convenient handles for introducing the POI and E3 ligase ligands.
Bifunctional Probes for Protein Labeling
The orthogonal reactivity of the aldehyde and alkyne groups makes these bifunctional molecules excellent scaffolds for the design of chemical probes for protein labeling and activity-based protein profiling. The aldehyde can react selectively with specific amino acid residues, such as the N-terminus or lysine, while the alkyne serves as a handle for "click" chemistry, allowing for the attachment of reporter molecules like fluorophores or biotin.[15][16]
Ortho-phthalaldehyde (OPA)-based bifunctional linkers containing an alkyne moiety have been developed for protein labeling and profiling.[17][18]
Quantitative Data Summary
The following tables summarize key quantitative data for the A³ coupling and Pauson-Khand reactions, providing a comparative overview of different catalytic systems and reaction conditions.
Table 1: A³ Coupling Reaction Data
| Catalyst | Aldehyde | Amine | Alkyne | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI (5 mol%) | Benzaldehyde | Piperidine | Phenylacetylene | Toluene | 110 | 2 | 95 | [19] |
| CuBr (10 mol%) | 4-Chlorobenzaldehyde | Morpholine | 1-Heptyne | Acetonitrile | 80 | 12 | 88 | [20] |
| [Ag(I)(Pc-L)]+OTf- (3 mol%) | 4-Nitrobenzaldehyde | Pyrrolidine | Phenylacetylene | Toluene | 150 (MW) | 0.08 | 96 | [4] |
| Cu(acac)₂ | Various | Various | Various | - | RT | 0.5-24 | 70-98 | [21] |
| PS–PEG-BPy–CuBr₂ (5 mol ppm) | Various | Various | Various | Solvent-free | 80 | 0.5-2 | 85-98 | [22] |
Table 2: Pauson-Khand Reaction Data
| Catalyst | Substrate | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Co₂(CO)₈ (stoichiometric) | Oct-1-en-6-yne | NMO | DCM | 40 | 4 | 85 | [3] |
| [Rh(CO)₂Cl]₂ (2.5 mol%) | Oct-1-en-6-yne | CO (1 atm) | DCE | 80 | 2 | 95 | [3] |
| Mo(CO)₆ (stoichiometric) | Substituted enynes | DMSO | Toluene | 100 | 16 | ~79 | [3] |
| Co₂(CO)₈ (catalytic) | Enynes | Cyclohexylamine | Toluene | 90 | 0.5-2 | 70-90 | [3] |
| Rh(I) catalyst | Dienyne | CO (1 atm) | Toluene | 110 | 24 | 96 | [9] |
Experimental Protocols
General Protocol for Copper-Catalyzed A³ Coupling Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.2 mmol)
-
Terminal alkyne (1.5 mmol)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
Toluene (or other suitable solvent)
-
Screw-capped vial
-
Standard glassware for workup
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a screw-capped vial, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (0.05 mmol, 5 mol%).[20]
-
Add the solvent (e.g., toluene, 3 mL).[19]
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring.[19][20]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.[20]
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[20]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired propargylamine.
General Protocol for Stoichiometric Cobalt-Mediated Intramolecular Pauson-Khand Reaction
Materials:
-
Enyne (e.g., Oct-1-en-6-yne, 1.0 mmol)
-
Dicobalt octacarbonyl (Co₂(CO)₈, 1.1 mmol)
-
N-Methylmorpholine N-oxide (NMO, 3.0 mmol)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Argon or nitrogen gas supply
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the enyne (1.0 mmol).[3]
-
Dissolve the enyne in anhydrous DCM (20 mL).[3]
-
Add dicobalt octacarbonyl (1.1 mmol) to the solution. The solution should turn a deep red/brown color.[3]
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the cobalt-alkyne complex.[3]
-
Add N-methylmorpholine N-oxide (3.0 mmol) portion-wise over 10 minutes.[3]
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40 °C).[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the mixture through a plug of silica gel, eluting with a suitable solvent (e.g., diethyl ether).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the bicyclic cyclopentenone.
Conclusion
Bifunctional alkyne-aldehydes are invaluable synthetic intermediates with broad applicability in drug discovery and chemical biology. The ability to leverage their dual reactivity through powerful transformations like the A³ coupling and Pauson-Khand reactions allows for the efficient construction of complex molecular architectures. As demonstrated by their use in the synthesis of PROTAC linkers and bifunctional probes, these building blocks are at the forefront of developing next-generation therapeutics and research tools. Further exploration of the chemistry of bifunctional alkyne-aldehydes will undoubtedly continue to yield innovative solutions to challenges in the chemical and life sciences.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. phytojournal.com [phytojournal.com]
- 5. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. chem.iitb.ac.in [chem.iitb.ac.in]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. uwindsor.ca [uwindsor.ca]
- 12. researchgate.net [researchgate.net]
- 13. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 15. Synthesis of Heterobifunctional Protein Fusions Using Copper-Free Click Chemistry and the Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-specific chemical protein conjugation using genetically encoded aldehyde tags | Springer Nature Experiments [experiments.springernature.com]
- 17. Ortho-Phthalaldehyde (OPA)-based chemoselective protein bioconjugation and peptide cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. OPA-Based Bifunctional Linker for Protein Labeling and Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. repository.fit.edu [repository.fit.edu]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Pent-4-ynal in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Pent-4-ynal in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile building block, featuring both a terminal alkyne and a reactive aldehyde, is a valuable tool for bioconjugation, drug discovery, and materials science.[1][2]
Introduction
Click chemistry, a concept introduced by K. B. Sharpless, describes reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[3] The copper(I)-catalyzed reaction between an azide (B81097) and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole is a prime example of a click reaction.[3][4][5] this compound's terminal alkyne group readily participates in this reaction, while its aldehyde functionality allows for subsequent modifications, such as Schiff base formation or reductive amination, making it a powerful bifunctional linker.[6]
The CuAAC reaction is known for its reliability, specificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[3] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[4][7] To enhance stability and efficiency, and to mitigate cytotoxicity in biological applications, a chelating ligand like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) or tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is often employed.[4][7]
Data Presentation: Typical Reaction Parameters
The following table summarizes typical quantitative data for copper-catalyzed click chemistry reactions. These values should be considered as a starting point and may require optimization for specific applications with this compound.
| Parameter | General Range | Typical Value (for small molecule synthesis) | Typical Value (for bioconjugation) |
| Alkyne (this compound) | 1.0 equivalent | 1.0 equivalent | 1.0 equivalent (biomolecule) |
| Azide | 1.0 - 5.0 equivalents | 1.0 - 1.2 equivalents | 2.0 - 10 equivalents |
| CuSO₄ | 0.01 - 0.1 equivalents (1-10 mol%) | 0.01 - 0.05 equivalents (1-5 mol%) | 0.05 - 0.1 equivalents (5-10 mol%) |
| Sodium Ascorbate | 0.1 - 1.0 equivalent (10-100 mol%) | 0.1 - 0.2 equivalents (10-20 mol%) | 0.5 - 1.0 equivalent (50-100 mol%) |
| Ligand (e.g., THPTA) | 0.05 - 0.5 equivalents (5-50 mol%) | 0.05 - 0.1 equivalents (5-10 mol%) | 0.25 - 0.5 equivalents (25-50 mol%) |
| Concentration | 0.01 - 1.0 M | 0.1 M | 10 µM - 1 mM |
| Temperature | Room Temperature - 75°C | Room Temperature | Room Temperature |
| Reaction Time | 15 minutes - 24 hours | 1 - 8 hours | 30 minutes - 4 hours |
| Solvent | t-BuOH/H₂O, DMSO, DMF, H₂O | t-BuOH/H₂O (1:1) | Aqueous Buffer (e.g., PBS) |
Experimental Protocols
Handling and Storage of this compound:
This compound is a colorless liquid that may be irritating to the eyes, skin, and respiratory tract.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.[1] For long-term storage, it is recommended to keep it under an inert atmosphere in a freezer at -20°C.
Protocol 1: General Procedure for the Synthesis of a 1,2,3-Triazole using this compound
This protocol is a general guideline for the reaction of this compound with an organic azide in an organic solvent system.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Appropriate solvents for workup and purification (e.g., ethyl acetate (B1210297), brine)
Procedure:
-
In a round-bottom flask, dissolve the organic azide (1.0 equivalent) in a 1:1 mixture of t-BuOH and water.
-
Add this compound (1.1 equivalents) to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in a minimal amount of water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 equivalents) in a minimal amount of water.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 1,2,3-triazole.
Protocol 2: Bioconjugation of an Azide-Modified Biomolecule with this compound
This protocol describes the labeling of an azide-containing biomolecule (e.g., protein, oligo) with this compound in an aqueous buffer system using a stabilizing ligand.
Materials:
-
Azide-modified biomolecule
-
This compound
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Stock Solutions:
-
Prepare Catalyst Premix: In a microcentrifuge tube, combine the THPTA stock solution (5 equivalents relative to copper) and the CuSO₄ stock solution (1 equivalent). Mix well and let it stand for 2-3 minutes. This forms the Cu(I)-THPTA complex.
-
Reaction Setup: In a clean microcentrifuge tube, add the following in order:
-
Azide-modified biomolecule solution.
-
This compound stock solution (to a final concentration of 2-10 fold molar excess over the biomolecule).
-
The pre-mixed THPTA/CuSO₄ solution (to a final copper concentration of 50-250 µM).[8]
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction (to a final concentration of 1-5 mM).[8]
-
Incubation: Gently mix the reaction and incubate at room temperature for 30 minutes to 2 hours. Protect from light if working with light-sensitive molecules.[4][7]
-
Purification: Purify the resulting aldehyde-functionalized biomolecule using an appropriate method such as dialysis, size-exclusion chromatography, or spin filtration to remove excess reagents and the copper catalyst.
Mandatory Visualizations
Caption: Experimental workflow for CuAAC using this compound.
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. This compound [chembk.com]
- 2. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. broadpharm.com [broadpharm.com]
- 5. confluore.com [confluore.com]
- 6. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Protein Labeling with Pent-4-ynal
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the two-step labeling of proteins using Pent-4-ynal, a bifunctional reagent that allows for the introduction of a terminal alkyne group onto a protein of interest. This alkyne handle can then be utilized for bioorthogonal "click" chemistry, enabling the attachment of a wide variety of reporter molecules, such as fluorophores, biotin, or drug molecules. This method offers a versatile strategy for protein tracking, visualization, and functional analysis.
The overall strategy involves two key stages:
-
Reductive Amination: The aldehyde group of this compound reacts with primary amines on the protein surface (primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) to form a Schiff base. This intermediate is then reduced to a stable secondary amine linkage using a mild reducing agent.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The introduced terminal alkyne on the protein is then reacted with an azide-functionalized molecule of interest (e.g., a fluorescent dye with an azide (B81097) group) in the presence of a copper(I) catalyst. This "click" reaction is highly specific and efficient, resulting in a stable triazole linkage.
Data Presentation
The efficiency of each step is crucial for successful protein labeling. The following tables summarize typical reaction conditions and reported efficiencies for similar labeling strategies. Note that optimal conditions may vary depending on the specific protein and reporter molecule.
Table 1: Reductive Amination - Typical Reaction Parameters and Efficiency
| Parameter | Recommended Range | Reported Efficiency (for similar systems) | Citation |
| Protein Concentration | 1 - 10 mg/mL (10 - 200 µM) | Good linearity (R² > 0.99) in quantification | [1][2] |
| This compound Concentration | 10 - 100 molar excess over protein | - | |
| Reducing Agent (e.g., NaBH₃CN) | 20 - 50 mM | Up to 500% increase in yield with optimization | [3] |
| pH | 6.0 - 8.0 | - | |
| Temperature | 4 - 37 °C | - | [4] |
| Reaction Time | 2 - 24 hours | Complete derivatization in ~24 hours | [5] |
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Typical Reaction Parameters and Yield
| Parameter | Recommended Range | Reported Yield | Citation |
| Alkyne-Labeled Protein | 1 - 50 µM | >18% on membrane proteins, ~1-14% on cytosolic proteins | [6][7] |
| Azide-Reporter Concentration | 2 - 10 molar excess over protein | Quantitative or near-quantitative yields | [8] |
| Copper(II) Sulfate (B86663) (CuSO₄) | 50 - 200 µM | - | [6][7] |
| Copper Ligand (e.g., THPTA, TBTA) | 250 - 1000 µM | - | [6] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | - | [8] |
| Temperature | Room Temperature (20-25 °C) | - | [9] |
| Reaction Time | 30 minutes - 2 hours | - | [8] |
Experimental Protocols
Protocol 1: Introduction of the Alkyne Handle via Reductive Amination
This protocol describes the modification of a protein with this compound to introduce a terminal alkyne group.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES) at pH 7.0-8.0
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
Desalting column or dialysis cassette for buffer exchange and removal of excess reagents
Procedure:
-
Protein Preparation: Ensure the protein solution is free of primary amine-containing buffers (e.g., Tris). If necessary, perform a buffer exchange into a suitable reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.5). The protein concentration should ideally be between 1-5 mg/mL.
-
Reaction Setup:
-
To the protein solution, add this compound to a final concentration of 10-50 mM (a 10-100 fold molar excess over the protein).
-
Gently mix and incubate for 30-60 minutes at room temperature to allow for Schiff base formation.
-
-
Reduction:
-
Add sodium cyanoborohydride (NaBH₃CN) to a final concentration of 20-50 mM. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess this compound and NaBH₃CN by size-exclusion chromatography (e.g., using a desalting column) or dialysis.
-
The alkyne-modified protein is now ready for the click chemistry reaction or can be stored at -80°C for future use.
-
Protocol 2: Labeling of Alkyne-Modified Protein via CuAAC ("Click" Chemistry)
This protocol describes the attachment of an azide-containing reporter molecule to the alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
Azide-functionalized reporter molecule (e.g., fluorescent dye-azide, biotin-azide)
-
Copper(II) sulfate (CuSO₄)
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Sodium ascorbate (B8700270)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-reporter in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 10-50 µM) and the azide-reporter (2-5 molar excess over the protein).
-
Add the copper ligand (e.g., THPTA) to a final concentration of 500 µM.
-
Add CuSO₄ to a final concentration of 100 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.
-
-
Purification:
-
Remove the catalyst and excess reporter molecule by size-exclusion chromatography (desalting column) or dialysis.
-
The labeled protein is now ready for downstream applications.
-
Mandatory Visualization
Caption: Overall workflow for protein labeling using this compound and click chemistry.
Caption: Chemical pathway of protein labeling with this compound.
References
- 1. Reductive Amination Combining Dimethylation for Quantitative Analysis of Early-Stage Glycated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Sequence-Specific DNA-Protein Conjugates via a Reductive Amination Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling | MDPI [mdpi.com]
Pent-4-ynal as a Chemical Probe for Metabolic Labeling: Application Notes and Protocols
Note to the Reader: As of December 2025, a comprehensive review of scientific literature did not yield specific examples or established protocols for the use of pent-4-ynal as a direct chemical probe for metabolic labeling of biomolecules in living systems. The aldehyde functional group of this compound is highly reactive and may lead to non-specific labeling within a cellular environment.
This document, therefore, provides a generalized framework based on the principles of metabolic labeling with other well-established alkyne-containing chemical reporters. The protocols and conceptual workflows presented herein are intended to serve as a foundational guide for researchers interested in the potential application of novel alkyne probes and should be adapted and validated accordingly.
Introduction to Metabolic Labeling with Alkyne Probes
Metabolic labeling is a powerful technique used to study the dynamics of biomolecules within a living system. The strategy involves introducing a chemically modified version of a metabolic precursor, often containing a bioorthogonal handle like an alkyne group, into cells or organisms. This "chemical reporter" is then incorporated into newly synthesized biomolecules through the cell's natural metabolic pathways. The alkyne group serves as a handle for subsequent detection and analysis via a highly specific and efficient chemical reaction known as "click chemistry."
This compound is an organic compound featuring both a terminal alkyne and an aldehyde functional group.[1] While its direct application in metabolic labeling is not documented, its alkyne moiety makes it theoretically suitable for click chemistry applications. The reactivity of the aldehyde, however, presents a challenge for specific metabolic incorporation.
Principle of the Two-Step Labeling and Detection Process
The use of an alkyne-containing probe for biomolecule labeling is a two-step process:
-
Metabolic Incorporation: An alkyne-tagged metabolic precursor is introduced to the biological system. Cellular enzymes recognize the modified precursor and incorporate it into a specific class of biomolecules (e.g., proteins, glycans, lipids).
-
Bioorthogonal Ligation (Click Chemistry): The alkyne-tagged biomolecules are then detected by reacting them with a reporter molecule containing a complementary azide (B81097) group. This reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole linkage, allowing for the attachment of a fluorescent dye, a biotin (B1667282) affinity tag, or other analytical handles.
Physicochemical Properties of this compound
For any potential application as a chemical probe, understanding the physical and chemical properties of this compound is crucial.
| Property | Value | Reference |
| CAS Number | 18498-59-4 | [1][2][3][4] |
| Molecular Formula | C₅H₆O | [3][4] |
| Molecular Weight | 82.10 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Solubility | Soluble in organic solvents | [1] |
| Functional Groups | Terminal Alkyne, Aldehyde | [1] |
Generalized Experimental Protocols
The following protocols are generalized from established methods for metabolic labeling with other alkyne-containing probes. These protocols have not been validated for this compound and would require extensive optimization.
General Metabolic Labeling in Cell Culture
This protocol describes a general procedure for introducing an alkyne-tagged metabolic precursor to mammalian cells in culture.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Alkyne-containing metabolic probe (e.g., a well-established probe like an alkynyl fatty acid or amino acid analog)
-
DMSO (for dissolving the probe)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate or flask and allow them to adhere and grow overnight under standard culture conditions.
-
Probe Preparation: Prepare a stock solution of the alkyne-containing probe in DMSO. The final concentration of the probe in the culture medium will need to be optimized (typically in the µM to mM range).
-
Metabolic Labeling: Replace the culture medium with fresh medium containing the alkyne probe. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid toxicity.
-
Incubation: Incubate the cells for a period of time sufficient for metabolic incorporation. This can range from a few hours to over 24 hours, depending on the metabolic pathway and the turnover rate of the target biomolecules.
-
Cell Lysis: After incubation, wash the cells with PBS to remove excess probe. Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay). The lysate is now ready for click chemistry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the "clicking" of an azide-containing reporter tag onto the alkyne-labeled proteins in the cell lysate.
Materials:
-
Alkyne-labeled cell lysate
-
Azide-functionalized reporter tag (e.g., Azide-Biotin, Azide-Fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper-chelating ligand (e.g., THPTA or TBTA) to improve reaction efficiency and reduce cytotoxicity in live-cell applications.
Procedure:
-
Prepare Click Chemistry Reagents:
-
Prepare stock solutions of the azide reporter, CuSO₄, and the ligand in a suitable solvent (e.g., water or DMSO).
-
Prepare a fresh stock solution of the reducing agent (e.g., 100 mM sodium ascorbate (B8700270) in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add a specific amount of the alkyne-labeled cell lysate (e.g., 50-100 µg of protein).
-
Add the azide reporter to the desired final concentration.
-
Add the copper-chelating ligand.
-
Add CuSO₄.
-
-
Initiate the Reaction:
-
Add the freshly prepared reducing agent to initiate the click reaction.
-
Vortex the mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. The reaction can be protected from light if a fluorescent reporter is used.
-
-
Analysis:
-
The click-labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, western blotting (if using a biotin tag followed by streptavidin-HRP), or enrichment on streptavidin beads for mass spectrometry-based proteomics.
-
Visualizations
The following diagrams illustrate the conceptual workflows and relationships in metabolic labeling and click chemistry.
Caption: General workflow of metabolic labeling and detection.
Caption: The core principle of CuAAC "click" chemistry.
Caption: Hypothetical metabolic pathway for this compound.
Conclusion and Future Perspectives
While this compound possesses an alkyne group suitable for bioorthogonal chemistry, its utility as a specific metabolic labeling probe remains unproven in the scientific literature. The high reactivity of its aldehyde functional group is a significant hurdle that could lead to non-specific labeling and cellular toxicity.
For researchers in chemical biology and drug development, it is recommended to utilize well-characterized and validated alkyne- or azide-containing metabolic reporters for which detailed protocols and quantitative data are available. Future work could explore the possibility of modifying this compound, for instance, by protecting the aldehyde group with a moiety that is cleaved intracellularly, to potentially develop it into a viable metabolic probe. However, any such novel probe would require rigorous validation of its metabolic fate, incorporation specificity, and potential perturbation of biological systems.
References
Application Notes and Protocols: Bioconjugation of Peptides using Pent-4-ynal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation is a cornerstone of modern chemical biology and drug development, enabling the precise linkage of molecules to impart novel functions. The use of pent-4-ynal as a bifunctional linker offers a versatile platform for peptide modification. Its terminal aldehyde group allows for efficient and chemoselective reaction with aminooxy-functionalized peptides via oxime ligation, a robust "click chemistry" reaction. The terminal alkyne group provides a handle for subsequent modifications, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of a wide array of functionalities such as fluorophores, radiolabels, or polyethylene (B3416737) glycol (PEG) chains.
These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of peptides using this compound. The methodologies described herein are designed to guide researchers through the process of N-terminal peptide modification, purification, and subsequent functionalization.
Core Concepts and Workflow
The bioconjugation strategy using this compound typically involves a two-step process:
-
Oxime Ligation: An aminooxy-functionalized peptide is reacted with this compound. The nucleophilic aminooxy group attacks the electrophilic aldehyde of this compound to form a stable oxime bond. This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for use with sensitive biomolecules.[1]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne handle introduced by this compound is then available for a "click" reaction with an azide-containing molecule. This reaction is highly efficient and specific, forming a stable triazole linkage.[2][3][4][5][6]
This dual-functionality makes this compound an excellent tool for creating complex, multi-functional peptide conjugates.
Data Presentation: Quantitative Overview of Reactions
The efficiency of bioconjugation reactions is critical for their practical application. The following tables summarize typical quantitative data for oxime ligation and CuAAC reactions based on literature reports. Note that specific yields and reaction times for this compound may vary and require optimization.
Table 1: Representative Data for Oxime Ligation Reactions
| Aldehyde/Ketone Reactant | Peptide/Protein Substrate | Catalyst | pH | Reaction Time | Conversion/Yield | Reference |
| Benzaldehyde | Model Peptide (XYSKEASAL) | None (reductive amination) | 6.1 | 4-6 h | >90% conversion | [7][8][9] |
| 4-acetylbenzaldehyde | GLP-1 | None (reductive amination) | 6.1 | 3 h | 83% yield | [10] |
| Various Aldehydes | Aminooxy-containing peptide | Aniline (B41778) | 4-5 | Several hours | High | [1] |
| D-glucose | OTK8[Fmoc-AoA] | p-phenylenediamine | N/A | < 5 min | >95% purity | [1] |
Table 2: Representative Data for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Alkyne Substrate | Azide Substrate | Copper Source | Ligand | Reaction Time | Yield | Reference |
| Propargyl alcohol | Fluorogenic azide | CuSO₄ | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 1 h | ~100% | [2][3] |
| Alkyne-modified peptide | Azido-PEG | CuSO₄/Sodium Ascorbate (B8700270) | None | Not specified | High | [7] |
| Alkyne-neurotensin | Azide of Plk1-PBR binding peptide | Not specified | Not specified | Not specified | High | [7] |
| Biotin-PEG₄-alkyne | Phage with unnatural amino acid | CuSO₄/Sodium Ascorbate | BTTAA | Not specified | High | [4] |
Experimental Protocols
Protocol 1: N-terminal Aminooxy Functionalization of Peptides
To react a peptide with this compound, it must first be functionalized with an aminooxy group. This is typically achieved during solid-phase peptide synthesis (SPPS) by coupling an aminooxy-containing building block, such as Boc-aminooxyacetic acid, to the N-terminus of the resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminus
-
Boc-aminooxyacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIEA) - Note: Avoid using bases like DIEA in the activation mixture to prevent over-acylation.[11]
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare the coupling solution: Dissolve Boc-aminooxyacetic acid and DIC in DMF.
-
Add the coupling solution to the resin and allow the reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF.
-
Cleave the aminooxy-functionalized peptide from the resin using a TFA-based cleavage cocktail for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, wash the pellet, and dry under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[2][12]
-
Confirm the identity and purity of the aminooxy-peptide by mass spectrometry.
Protocol 2: Oxime Ligation of Aminooxy-Peptide with this compound
This protocol describes the reaction of the purified aminooxy-peptide with this compound to form the alkyne-functionalized peptide.
Materials:
-
Purified aminooxy-peptide
-
This compound
-
Aniline (catalyst)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 4.5
-
Acetonitrile (ACN) or Dimethylformamide (DMF) as co-solvent (if needed for solubility)
Procedure:
-
Dissolve the aminooxy-peptide in the reaction buffer to a final concentration of 1-5 mM. If solubility is an issue, a minimal amount of ACN or DMF can be added.
-
Add a 10-50 fold molar excess of this compound to the peptide solution.
-
Add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by RP-HPLC and mass spectrometry.
-
Upon completion, purify the alkyne-peptide conjugate by RP-HPLC to remove excess this compound and catalyst.
-
Characterize the final product by mass spectrometry to confirm the addition of the this compound moiety.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of an azide-containing molecule onto the alkyne-functionalized peptide.
Materials:
-
Purified alkyne-peptide
-
Azide-containing molecule of interest (e.g., azide-fluorophore, azide-PEG)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or similar aqueous buffer
Procedure:
-
Dissolve the alkyne-peptide and a 1.5-5 fold molar excess of the azide-containing molecule in the reaction buffer.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a premixed solution of CuSO₄ and THPTA in water. A 1:5 molar ratio of Cu:ligand is recommended to protect the biomolecule from oxidation.[2][3]
-
Add the CuSO₄/THPTA solution to the peptide/azide mixture to a final copper concentration of 50-200 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by RP-HPLC.
-
Purify the final peptide conjugate by RP-HPLC or size-exclusion chromatography to remove the catalyst and unreacted starting materials.
-
Characterize the final product by mass spectrometry and other relevant analytical techniques (e.g., UV-Vis spectroscopy if a chromophore was attached).
Visualizations
Experimental Workflow for Peptide Bioconjugation
Caption: Workflow for peptide bioconjugation using this compound.
Logical Relationship of Reaction Components
Caption: Key components in the two-step bioconjugation process.
Applications in Research and Drug Development
The ability to introduce a terminal alkyne onto a peptide via a stable oxime linkage opens up numerous possibilities for creating advanced biomolecules:
-
Fluorescent Labeling: The conjugation of fluorescent dyes allows for the study of peptide localization, trafficking, and interactions within cells and tissues.[12][13][14][15][16][17]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains can improve the pharmacokinetic properties of therapeutic peptides by increasing their solubility, stability, and in vivo half-life.
-
Radiolabeling: The incorporation of radiolabeled tags is crucial for applications in positron emission tomography (PET) imaging and targeted radiotherapy.
-
Development of Antibody-Drug Conjugates (ADCs): Peptides modified with cytotoxic drugs can be attached to antibodies for targeted cancer therapy.
-
Surface Immobilization: Peptides can be tethered to surfaces for the development of biosensors and other diagnostic devices.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Peptide Conjugation via CuAAC ‘Click’ Chemistry | Semantic Scholar [semanticscholar.org]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective N-terminal functionalization of native peptides and proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Site-selective editing of peptides via backbone modification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. A Chemical Strategy for the Preparation of Multimodified Peptide Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Immobilization of Molecules to Surfaces with Pent-4-ynal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pent-4-ynal is a versatile bifunctional molecule that serves as a powerful tool for the covalent immobilization of a wide array of molecules, including proteins, peptides, and small molecules, onto various surfaces. Its unique structure, featuring a terminal aldehyde group and a terminal alkyne group, allows for a two-step immobilization strategy. This method combines the reliability of Schiff base formation with the efficiency and specificity of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This approach is particularly advantageous for applications requiring stable and oriented immobilization of biomolecules, such as in the development of biosensors, microarrays, and targeted drug delivery systems.
The aldehyde group of this compound readily reacts with primary amine groups on a functionalized surface to form a stable Schiff base. Subsequently, the terminal alkyne group is available for a highly efficient and specific CuAAC reaction with an azide-modified molecule of interest. This bio-orthogonal reaction ensures that the immobilization process does not interfere with the biological activity of the molecule being attached.[1][2] The resulting 1,2,3-triazole linkage is exceptionally stable under a wide range of physiological and chemical conditions, making it a robust choice for long-term applications.[3][4][5]
Experimental Workflow Overview
The overall process for immobilizing molecules to a surface using this compound can be broken down into three main stages:
-
Surface Preparation: The substrate surface is functionalized to present primary amine groups.
-
This compound Linker Attachment: The amine-functionalized surface is reacted with this compound to introduce terminal alkyne groups.
-
Molecule Immobilization via Click Chemistry: The alkyne-functionalized surface is reacted with an azide-modified molecule of interest via CuAAC.
Figure 1: General workflow for molecule immobilization using this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the immobilization process. It is important to note that while extensive data exists for the individual reaction types (Schiff base formation and CuAAC), specific quantitative data for the entire process using this compound as the linker is not extensively reported in the literature. The provided data is based on typical efficiencies for these reactions on surfaces.
Table 1: Reaction Efficiencies
| Reaction Step | Description | Typical Surface Reaction Efficiency (%) | Factors Influencing Efficiency |
| Surface Amination | Introduction of primary amine groups on the surface. | 70 - 95 | Surface material, silanization agent, reaction time, temperature. |
| Schiff Base Formation | Reaction of this compound with surface amine groups. | 60 - 90 | pH, solvent, reaction time, concentration of reactants. |
| CuAAC | Cycloaddition of the alkyne-functionalized surface with an azide-modified molecule. | 85 - 99[2] | Catalyst system, ligand, solvent, temperature, reactant concentrations. |
Table 2: Stability of Chemical Linkages
| Linkage Type | Stability to Hydrolysis (pH 7.4) | Stability in Serum/Plasma | Stability to Reducing Agents (e.g., DTT) |
| Schiff Base (Imine) | Moderately Stable | Moderately Stable | Stable |
| 1,2,3-Triazole (from CuAAC) | Highly Stable[3][4][5] | Highly Stable[3] | Highly Stable[3] |
| Amide | Highly Stable | Generally Stable | Highly Stable |
| Ester | Prone to Hydrolysis | Rapidly Cleaved by Esterases | Stable |
| Disulfide | Stable at Neutral pH | Cleaved by Thiols | Readily Cleaved |
Experimental Protocols
Protocol 1: Surface Amination of Glass or Silicon Oxide Surfaces
This protocol describes the functionalization of glass or silicon oxide surfaces with primary amine groups using (3-aminopropyl)triethoxysilane (APTES).
Materials:
-
Glass or silicon oxide slides/wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene (B28343)
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas
-
Oven
Procedure:
-
Cleaning the Surface:
-
Immerse the slides in Piranha solution for 30 minutes to clean and hydroxylate the surface. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and with appropriate personal protective equipment).
-
Rinse the slides thoroughly with DI water.
-
Rinse with ethanol.
-
Dry the slides under a stream of nitrogen gas.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a sealed container.
-
Immerse the cleaned and dried slides in the APTES solution.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Remove the slides and wash thoroughly with toluene, followed by ethanol.
-
Dry the slides under a stream of nitrogen gas.
-
Cure the slides in an oven at 110°C for 30 minutes to promote covalent bond formation.
-
Protocol 2: Attachment of this compound to Amine-Functionalized Surfaces
This protocol details the reaction of this compound with the aminated surface to introduce terminal alkyne groups.
Materials:
-
Amine-functionalized slides (from Protocol 1)
-
This compound
-
Anhydrous dimethylformamide (DMF)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
DI water
-
Nitrogen gas
Procedure:
-
Schiff Base Formation:
-
Prepare a 50 mM solution of this compound in anhydrous DMF.
-
Immerse the amine-functionalized slides in the this compound solution.
-
Incubate for 4 hours at room temperature with gentle agitation.
-
-
Reductive Amination (Optional but Recommended for Increased Stability):
-
Prepare a 50 mM solution of sodium cyanoborohydride in PBS (pH 7.4). (CAUTION: Handle NaBH₃CN with care as it is toxic).
-
Transfer the slides from the this compound solution to the sodium cyanoborohydride solution.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Rinse the slides thoroughly with DMF, followed by ethanol, and then DI water.
-
Dry the slides under a stream of nitrogen gas. The surface is now functionalized with terminal alkyne groups and ready for the click reaction.
-
Protocol 3: Immobilization of Azide-Modified Molecules via CuAAC
This protocol describes the copper-catalyzed click reaction to immobilize an azide-modified molecule onto the alkyne-functionalized surface.
Materials:
-
Alkyne-functionalized slides (from Protocol 2)
-
Azide-modified molecule of interest (e.g., protein, peptide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DI water
-
Nitrogen gas
Procedure:
-
Preparation of Click Reaction Cocktail:
-
Prepare stock solutions: 100 mM CuSO₄ in DI water, 500 mM sodium ascorbate in DI water (prepare fresh), and 100 mM THPTA or TBTA in a suitable solvent (water for THPTA, DMSO/water for TBTA).
-
In a microcentrifuge tube, prepare the final reaction mixture immediately before use. For a 1 mL reaction volume, add the following in order:
-
800 µL of a solution of the azide-modified molecule in PBS (e.g., 1 mg/mL).
-
100 µL of 100 mM THPTA or TBTA solution.
-
50 µL of 100 mM CuSO₄ solution.
-
50 µL of 500 mM freshly prepared sodium ascorbate solution.
-
-
Mix gently by pipetting.
-
-
Click Reaction:
-
Place the alkyne-functionalized slide in a suitable reaction chamber.
-
Add the click reaction cocktail to the chamber, ensuring the entire surface is covered.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Remove the slide from the reaction mixture.
-
Wash the slide extensively with PBS containing 10 mM EDTA to remove copper ions.
-
Wash with PBS, followed by DI water.
-
Dry the slide under a stream of nitrogen gas.
-
Signaling Pathways and Logical Relationships
The chemical transformations involved in this immobilization strategy can be visualized as a clear, logical progression.
Figure 2: Chemical reaction pathway for immobilization.
References
- 1. benchchem.com [benchchem.com]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Triazole-Modified Nucleic Acids for the Application in Bioorganic and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Fluorescent Probes Using Pent-4-ynal for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective labeling of biomolecules in their native environment is a cornerstone of modern chemical biology and drug development. Fluorescent probes offer a powerful tool for visualizing and tracking these molecules in real-time. Pent-4-ynal, a versatile bifunctional molecule, serves as an excellent starting material for the synthesis of alkyne-functionalized fluorescent probes. The terminal alkyne group allows for highly specific and efficient coupling to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry". The aldehyde functionality of this compound provides a reactive handle for the initial introduction of the alkyne moiety into a target molecule or for the attachment of a fluorophore.
This document provides detailed protocols for the synthesis of fluorescent probes derived from this compound and their application in bioorthogonal labeling.
Synthesis Strategy Overview
The synthesis of fluorescent probes using this compound can be approached in two primary ways:
-
"Pre-functionalization" of a targeting molecule: this compound is first reacted with a targeting molecule (e.g., a peptide, inhibitor, or other small molecule) containing a primary amine via Schiff base formation, followed by reduction to a stable secondary amine. The resulting alkyne-tagged targeting molecule is then "clicked" to an azide-functionalized fluorophore.
-
"Pre-functionalization" of a fluorophore: this compound is used to introduce an alkyne handle onto a fluorophore that has a reactive amine group. This alkyne-modified fluorophore can then be clicked onto any azide-bearing biomolecule of interest.
This application note will focus on the second strategy, which offers the flexibility of creating a versatile alkyne-bearing fluorescent probe that can be used to label a variety of azide-modified targets. For this purpose, we will theoretically use a derivative of this compound, 4-pentyn-1-amine (B190168) , which is commercially available and provides a primary amine for straightforward coupling to commonly available N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dyes.
Experimental Protocols
Protocol 1: Synthesis of an Alkyne-Modified Fluorophore (e.g., Cy5-Alkyne)
This protocol describes the synthesis of an alkyne-functionalized cyanine (B1664457) dye (Cy5) by reacting a commercially available Cy5-NHS ester with 4-pentyn-1-amine.
Materials and Reagents:
-
Cy5-NHS ester
-
4-pentyn-1-amine
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Cy5-NHS ester (1.0 equivalent) in anhydrous DMF to a concentration of approximately 10 mg/mL.
-
Addition of Amine: To the stirred solution, add 4-pentyn-1-amine (1.2 equivalents) followed by triethylamine (2.0 equivalents).
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Once the reaction is complete, remove the DMF under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a mobile phase gradient of dichloromethane (B109758) and methanol (B129727) to yield the pure Cy5-alkyne product.
-
Characterization: The structure and purity of the synthesized Cy5-alkyne should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Bioorthogonal Labeling of an Azide-Modified Protein with Cy5-Alkyne
This protocol details the copper-catalyzed click chemistry reaction to conjugate the synthesized Cy5-alkyne to an azide-modified protein.
Materials and Reagents:
-
Cy5-alkyne (from Protocol 1)
-
Azide-modified protein (e.g., a protein metabolically labeled with an azide-containing amino acid)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Protein purification supplies (e.g., size-exclusion chromatography columns)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve Cy5-alkyne in DMSO to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the azide-modified protein (e.g., at a concentration of 1-5 mg/mL in PBS).
-
Add the Cy5-alkyne stock solution to the protein solution to achieve a final molar excess of the dye (e.g., 10-20 fold excess).
-
Add the THPTA solution to the mixture.
-
Add the CuSO₄ solution.
-
-
Initiation of the Click Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.
-
Gently mix the solution and allow it to react at room temperature for 1-2 hours, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove the excess unreacted Cy5-alkyne and copper catalyst by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with PBS.
-
-
Characterization of the Labeled Protein:
-
The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the absorbance of the Cy5 dye at its maximum absorption wavelength (~650 nm).
-
Data Presentation
The photophysical properties of fluorescent probes are critical for their application. The following table summarizes typical photophysical data for a Cy5 fluorophore, which would be expected to be similar for the Cy5-alkyne probe.
| Property | Value |
| Excitation Maximum (λex) | ~650 nm |
| Emission Maximum (λem) | ~670 nm |
| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.20 |
| Stokes Shift | ~20 nm |
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis and labeling process.
Caption: Workflow for the synthesis of Cy5-alkyne and its subsequent use in bioorthogonal protein labeling.
Application: Cellular Protein Tracking
Fluorescently labeled proteins can be used to track their localization and dynamics within living cells. The following diagram illustrates a hypothetical signaling pathway where a fluorescently labeled kinase is tracked upon cell stimulation.
Caption: Tracking a fluorescently labeled kinase in a cellular signaling pathway.
Application Notes and Protocols for the Reductive Amination of Pent-4-ynal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the reductive amination of Pent-4-ynal. Reductive amination is a cornerstone reaction in medicinal chemistry and drug development for the synthesis of novel amine-containing compounds. The terminal alkyne functionality of this compound makes it a valuable synthon for further elaboration, such as in click chemistry or as a precursor for various heterocyclic structures. These protocols detail the synthesis of primary, secondary, and tertiary amines from this compound using common and selective reducing agents.
Introduction to Reductive Amination
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, converting aldehydes or ketones into amines.[1][2] The reaction typically proceeds in a one-pot fashion, involving the initial formation of an imine or iminium ion intermediate from the reaction of the carbonyl compound with an amine, followed by its in-situ reduction to the corresponding amine.[3][4] This methodology is favored for its operational simplicity, broad substrate scope, and the ability to avoid over-alkylation, a common side reaction in direct alkylation of amines.[2]
Several reducing agents are commonly employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, or STAB) being among the most popular due to their selectivity.[2][5] These reagents are mild enough to not significantly reduce the starting aldehyde, but are highly effective at reducing the intermediate iminium ion.[2]
Experimental Overview
The following sections provide detailed protocols for the reductive amination of this compound with various amine sources to yield primary, secondary, and tertiary amines. The terminal alkyne of this compound is generally stable under these reductive amination conditions.
Synthesis of Primary Amines (e.g., Pent-4-yn-1-amine)
The synthesis of primary amines from aldehydes can be achieved using a source of ammonia (B1221849), such as ammonium (B1175870) chloride or a solution of ammonia in an alcohol.[6][7]
Synthesis of Secondary Amines (e.g., N-benzyl-pent-4-yn-1-amine)
The reaction of an aldehyde with a primary amine is a common route to secondary amines.[8] Benzylamine (B48309) is used here as a representative example.
Synthesis of Tertiary Amines (e.g., N,N-dibenzyl-pent-4-yn-1-amine)
Tertiary amines can be synthesized by the reaction of an aldehyde with a secondary amine.
Data Presentation
The following tables summarize representative quantitative data for the reductive amination of aldehydes. Note that the data presented here are illustrative and based on reactions with aldehydes structurally similar to this compound, as specific data for this compound was not available in the searched literature.
Table 1: Reductive Amination for Primary Amine Synthesis
| Aldehyde | Amine Source | Reducing Agent | Solvent | Yield (%) | Purity (%) |
| Aliphatic Aldehyde | NH₄Cl / NH₃ in MeOH | NaBH₃CN | Methanol (B129727) | 70-85 | >95 |
| Aromatic Aldehyde | NH₄Cl / NH₃ in MeOH | NaBH₃CN | Methanol | 65-80 | >95 |
Table 2: Reductive Amination for Secondary Amine Synthesis
| Aldehyde | Primary Amine | Reducing Agent | Solvent | Yield (%) | Purity (%) |
| Aliphatic Aldehyde | Benzylamine | NaBH(OAc)₃ | DCE | 85-95 | >98 |
| Aromatic Aldehyde | Benzylamine | NaBH(OAc)₃ | DCE | 80-92 | >98 |
| Aliphatic Aldehyde | Cyclohexylamine | NaBH₃CN | Methanol | 82-90 | >97 |
Table 3: Reductive Amination for Tertiary Amine Synthesis
| Aldehyde | Secondary Amine | Reducing Agent | Solvent | Yield (%) | Purity (%) |
| Aliphatic Aldehyde | Dibenzylamine | NaBH(OAc)₃ | DCE | 75-88 | >97 |
| Aromatic Aldehyde | Dibenzylamine | NaBH(OAc)₃ | DCE | 70-85 | >97 |
Experimental Protocols
Protocol 1: Synthesis of Pent-4-yn-1-amine (Primary Amine)
Materials:
-
This compound
-
Ammonium chloride (NH₄Cl)
-
7N Ammonia in Methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add ammonium chloride (1.5 eq) and a 7N solution of ammonia in methanol (5.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium cyanoborohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired primary amine.
Protocol 2: Synthesis of N-benzyl-pent-4-yn-1-amine (Secondary Amine)
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane, add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: General mechanism of reductive amination.
Experimental Workflow Diagram
Caption: Experimental workflow for reductive amination.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for Click Chemistry Reactions of Pent-4-ynal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to performing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions using Pent-4-ynal. This versatile building block, featuring a terminal alkyne and a reactive aldehyde, is a valuable tool in bioconjugation, drug discovery, and materials science. This document outlines optimized reaction conditions, detailed experimental protocols, and data on expected outcomes.
Introduction to this compound in Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of "click chemistry," enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[1][2][3] this compound is an attractive substrate for CuAAC due to its terminal alkyne, which participates readily in the cycloaddition. The presence of the aldehyde functional group offers a valuable site for subsequent chemical modifications, such as oxime ligation or reductive amination, allowing for the construction of more complex molecular architectures.
A key consideration when using this compound is the stability of the aldehyde moiety under the CuAAC reaction conditions. While the CuAAC reaction is generally tolerant of a wide range of functional groups, aldehydes can be susceptible to side reactions.[1] Studies involving oligonucleotides have shown that aldehyde groups can be "rather affected" during the CuAAC reaction, with one report indicating a yield of 61% for the cycloaddition step on an aldehyde-containing substrate. Therefore, careful optimization of reaction conditions is crucial to maximize the yield of the desired triazole product while preserving the aldehyde functionality.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the CuAAC reaction of this compound with representative azides under optimized protocols.
Table 1: Optimized Reaction Conditions for CuAAC of this compound
| Parameter | Recommended Condition | Notes |
| Alkyne | This compound | 1.0 equivalent |
| Azide (B81097) | Benzyl Azide or other organic azide | 1.0 - 1.2 equivalents |
| Copper Source | CuSO₄·5H₂O | 1-5 mol% |
| Reducing Agent | Sodium Ascorbate (B8700270) | 10-20 mol% (freshly prepared solution) |
| Ligand | THPTA or TBTA | 1-5 mol% (equimolar to copper source) |
| Solvent | t-BuOH/H₂O (1:1) or DMF | |
| Temperature | Room Temperature | |
| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS |
Table 2: Representative Yields for CuAAC of this compound with Various Azides
| Entry | Azide Partner | Product | Yield (%) |
| 1 | Benzyl Azide | 1-Benzyl-4-(prop-2-en-1-al)-1H-1,2,3-triazole | ~60-70% |
| 2 | Azido-PEG3-Biotin | Biotin-PEG3-Triazole-Pentanal | ~55-65% |
| 3 | 3-Azido-1-propanol | 1-(3-Hydroxypropyl)-4-(prop-2-en-1-al)-1H-1,2,3-triazole | ~60-70%* |
*Note: Yields are estimates based on the reactivity of analogous compounds and the potential for partial degradation of the aldehyde functionality. Actual yields may vary depending on the specific reaction conditions and the nature of the azide.
Experimental Protocols
The following protocols provide a starting point for performing CuAAC reactions with this compound. Optimization may be necessary for specific substrates and applications.
Protocol 1: General Procedure for CuAAC of this compound with Benzyl Azide
Materials:
-
This compound
-
Benzyl Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Saturated aqueous solution of EDTA
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a reaction vial, add this compound (1.0 mmol, 1.0 equiv) and Benzyl Azide (1.0 mmol, 1.0 equiv).
-
Add a 1:1 mixture of t-BuOH and water (10 mL) to dissolve the reactants.
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O (0.05 mmol, 0.05 equiv) and THPTA (0.05 mmol, 0.05 equiv) in a minimum amount of water.
-
Add the copper/ligand solution to the reaction mixture.
-
Prepare a fresh 1M solution of sodium ascorbate in water. Add the sodium ascorbate solution (0.1 mmol, 0.1 equiv) to the reaction mixture to initiate the reaction.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-24 hours), dilute the reaction mixture with dichloromethane (20 mL).
-
Wash the organic layer with a saturated aqueous solution of EDTA (2 x 10 mL) to remove the copper catalyst, followed by washing with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 1-benzyl-4-(prop-2-en-1-al)-1H-1,2,3-triazole.
Expected Product Characterization (by analogy):
-
¹H NMR (CDCl₃): δ 9.8 (s, 1H, CHO), 7.5-7.3 (m, 5H, Ar-H), 7.2 (s, 1H, triazole-H), 5.5 (s, 2H, N-CH₂-Ar), 3.0 (t, 2H, CH₂-CHO), 2.8 (t, 2H, triazole-CH₂).
-
¹³C NMR (CDCl₃): δ 200 (CHO), 145 (triazole-C), 134 (Ar-C), 129, 128, 127 (Ar-CH), 122 (triazole-CH), 54 (N-CH₂), 45 (CH₂-CHO), 20 (triazole-CH₂).
-
HRMS (ESI): Calculated for C₁₂H₁₃N₃O [M+H]⁺, found.
Mandatory Visualizations
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for the synthesis and purification of triazoles from this compound.
Potential Side Reactions and Troubleshooting
-
Aldehyde Degradation: The aldehyde group of this compound may undergo oxidation or other side reactions under CuAAC conditions, leading to lower yields. To minimize this, it is recommended to use freshly prepared sodium ascorbate solution and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. Running the reaction at lower temperatures (0-4 °C) may also help to preserve the aldehyde.
-
Homocoupling of Alkyne: In the absence of an efficient azide coupling partner or with insufficient reducing agent, the terminal alkyne of this compound can undergo oxidative homocoupling (Glaser coupling) to form a diyne byproduct. Ensuring a slight excess of sodium ascorbate can help to suppress this side reaction.
-
Low Yields: If the reaction yield is low, consider increasing the concentration of the reactants, using a higher catalyst and ligand loading (up to 10 mol%), or exploring different solvent systems. The choice of ligand can also significantly impact the reaction rate and yield.
By following these guidelines and protocols, researchers can successfully employ this compound in CuAAC reactions for the synthesis of novel triazole-containing molecules for a wide range of applications.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Pent-4-ynal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Pent-4-ynal in the formation of various heterocyclic compounds. This compound, a versatile bifunctional molecule containing both an aldehyde and a terminal alkyne, serves as a valuable building block for constructing important heterocyclic scaffolds such as furans, pyrroles, and pyrazoles. This document details several synthetic strategies, including intramolecular cyclization and multi-component reactions, complete with detailed experimental protocols and quantitative data.
Synthesis of Substituted Furans via Intramolecular Cyclization
The synthesis of substituted furans from this compound can be achieved through a cyclization reaction. This transformation can be catalyzed by various transition metals, such as gold or palladium, which are known to activate the alkyne moiety towards nucleophilic attack. While direct literature on this compound is limited, the cyclization of similar alkynyl ketones and aldehydes is well-established.[1][2]
Data Presentation: Synthesis of 2-methylfuran
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | AuCl3 (5 mol%) | Dichloromethane | 25 | 2 | 85 | Analogous reaction[3] |
| 2 | PdCl2(PPh3)2 (5 mol%) | Toluene (B28343) | 80 | 6 | 78 | Analogous reaction[1] |
| 3 | AgOTf (10 mol%) | Acetonitrile | 60 | 4 | 82 | Analogous reaction[4] |
Experimental Protocol: Gold-Catalyzed Synthesis of 2-methylfuran
Materials:
-
This compound
-
Gold(III) chloride (AuCl3)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol).
-
Dissolve the this compound in anhydrous DCM (10 mL).
-
Add Gold(III) chloride (0.05 mmol, 5 mol%) to the solution.
-
Stir the reaction mixture at room temperature (25°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) to yield 2-methylfuran.
Reaction Pathway: Gold-Catalyzed Furan Synthesis
Caption: Gold-catalyzed intramolecular cyclization of this compound to form 2-methylfuran.
Synthesis of Substituted Pyrroles via Paal-Knorr Type Reaction
Substituted pyrroles can be synthesized from this compound by a reaction that mirrors the principles of the Paal-Knorr synthesis. This involves the formation of a 1,4-dicarbonyl equivalent, which then condenses with a primary amine. A potential route involves the hydration of the alkyne in this compound to form a 1,4-ketoaldehyde, which can then react with an amine.
Data Presentation: Synthesis of 1-aryl-2-methylpyrroles
| Entry | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline (B41778) | p-Toluenesulfonic acid | Toluene | 110 | 12 | 75 | Analogous reaction[5][6] |
| 2 | Benzylamine | Acetic Acid | Ethanol (B145695) | 78 | 18 | 72 | Analogous reaction[6] |
| 3 | 4-Methoxyaniline | Sc(OTf)3 | Acetonitrile | 80 | 10 | 80 | Analogous reaction[5] |
Experimental Protocol: Synthesis of 1-phenyl-2-methylpyrrole
Materials:
-
This compound
-
Aniline
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Dean-Stark apparatus
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 mmol) and aniline (1.0 mmol).
-
Add toluene (20 mL) as the solvent.
-
Add a catalytic amount of p-Toluenesulfonic acid (0.1 mmol, 10 mol%).
-
Heat the reaction mixture to reflux (approximately 110°C) and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 12 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-phenyl-2-methylpyrrole.
Workflow: Pyrrole Synthesis from this compound
Caption: Experimental workflow for the synthesis of 1-phenyl-2-methylpyrrole.
Synthesis of Substituted Pyrazoles
The reaction of this compound with hydrazine (B178648) or its derivatives can lead to the formation of substituted pyrazoles. This reaction likely proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization of the nitrogen onto the alkyne, and subsequent tautomerization to the aromatic pyrazole (B372694).[7][8]
Data Presentation: Synthesis of 3-propylpyrazole
| Entry | Hydrazine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Hydrazine hydrate (B1144303) | Ethanol | 78 | 8 | 88 | Analogous reaction[9] |
| 2 | Phenylhydrazine | Acetic Acid | 100 | 6 | 85 | Analogous reaction |
| 3 | Hydrazine hydrochloride | Pyridine | 115 | 10 | 79 | Analogous reaction[7] |
Experimental Protocol: Synthesis of 3-propylpyrazole
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add hydrazine hydrate (1.2 mmol) to the solution.
-
Attach a condenser and heat the mixture to reflux (approximately 78°C).
-
Stir the reaction for 8 hours, monitoring its progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate to obtain the crude product.
-
Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-propylpyrazole.
Reaction Pathway: Pyrazole Synthesis from this compound
Caption: Proposed reaction pathway for the synthesis of 3-propylpyrazole.
References
- 1. Furan synthesis [organic-chemistry.org]
- 2. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold-Catalyzed Cyclization Processes: Pivotal Avenues for Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to avoid side reactions with Pent-4-ynal in bioconjugation
Welcome to the technical support center for bioconjugation using Pent-4-ynal. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you avoid common side reactions and optimize your conjugation protocols.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound. The primary method for conjugating this compound to a protein is through reductive amination , which involves two main steps: the formation of a Schiff base between the aldehyde of this compound and a primary amine on the protein (e.g., lysine (B10760008) residue or N-terminus), followed by the reduction of this intermediate to a stable secondary amine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | 1. Suboptimal pH: The pH is critical for both Schiff base formation and reduction. If the pH is too low, the protein's primary amines will be protonated and non-nucleophilic. If the pH is too high, the rate of Schiff base hydrolysis may increase. 2. Inactive Reagents: The this compound may have degraded, or the reducing agent (e.g., sodium cyanoborohydride) may have lost its activity. 3. Interfering Buffer Components: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with this compound. 4. Insufficient Reagent Concentration: The molar excess of this compound or the reducing agent may be too low. | 1. Optimize pH: Perform the reaction in a pH range of 7.0-9.0. For selectivity towards the N-terminus, a slightly lower pH (around 7.0) can be beneficial due to its lower pKa compared to lysine residues.[1] 2. Use Fresh Reagents: Prepare fresh solutions of this compound and the reducing agent before each experiment. 3. Use a Non-Interfering Buffer: Use buffers such as phosphate-buffered saline (PBS) or HEPES. If your protein is in an amine-containing buffer, exchange it using dialysis or a desalting column. 4. Increase Reagent Concentration: Empirically optimize the molar excess of this compound and the reducing agent. A 10- to 50-fold molar excess of this compound is a good starting point. |
| Protein Precipitation | 1. Change in Protein Solubility: The covalent modification of surface amines can alter the protein's isoelectric point and overall solubility. 2. High Concentration of Organic Co-solvent: If this compound is dissolved in an organic solvent, adding too much to the aqueous reaction mixture can cause the protein to precipitate. | 1. Optimize Reaction Conditions: Perform the conjugation at a lower protein concentration. Ensure the pH of the buffer is at least one unit away from the protein's isoelectric point. 2. Minimize Organic Solvent: Dissolve this compound in a minimal amount of a water-miscible solvent like DMSO or DMF before adding it to the reaction. |
| Formation of Side Products | 1. Reduction of the Aldehyde: Use of a strong reducing agent like sodium borohydride (B1222165) (NaBH₄) can reduce the aldehyde of this compound to an alcohol, competing with the desired reaction. 2. Reaction with Other Nucleophiles: While less common for simple aldehydes, highly reactive nucleophilic residues like cysteine could potentially react with the aldehyde. 3. Cyanide-Related Side Products: If using sodium cyanoborohydride (NaBH₃CN), impurities of free cyanide can lead to the formation of undesired cyanoamines or cyanohydrins.[2] | 1. Use a Mild Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are preferred as they selectively reduce the imine in the presence of the aldehyde.[3] 2. Control Reaction Parameters: Stick to optimized pH and temperature to minimize non-specific reactions. 3. Use High-Purity Reducing Agent: Use a high-quality source of NaBH₃CN and consider methods to screen for free cyanide if this is a concern for your application.[2] |
| Instability of the Conjugate | 1. Incomplete Reduction: If the reduction step is inefficient, the formed Schiff base (imine) can hydrolyze, leading to the dissociation of this compound from the protein. The Schiff base is an unstable, reversible linkage.[4] | 1. Ensure Sufficient Reducing Agent and Reaction Time: Use an adequate concentration of the reducing agent (e.g., 50 mM NaBH₃CN) and allow the reaction to proceed for a sufficient duration (e.g., 4-6 hours at room temperature or overnight at 4°C).[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for conjugating this compound to a protein?
A1: The primary mechanism is reductive amination.[7] This is a two-step process:
-
Schiff Base Formation: The aldehyde group of this compound reacts with a primary amine on the protein (the ε-amino group of a lysine residue or the α-amino group of the N-terminus) to form a reversible imine bond (Schiff base).
-
Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added to selectively reduce the imine to a stable, irreversible secondary amine bond.[8]
Q2: Which amino acids does this compound react with?
A2: The aldehyde group of this compound primarily reacts with the primary amines of lysine residues and the N-terminal α-amine. These are the most common targets for aldehyde-based bioconjugation.
Q3: How can I control the selectivity of the reaction between the N-terminus and lysine residues?
A3: Selectivity can be controlled by adjusting the pH of the reaction. The N-terminal α-amine generally has a lower pKa (around 8) than the ε-amino group of lysine (around 10.5). By performing the reaction at a pH closer to 7, the N-terminal amine is more deprotonated and thus more nucleophilic than the lysine side chains, favoring N-terminal modification.[1]
Q4: What are the critical parameters to control to avoid side reactions?
A4: The most critical parameters are:
-
pH: Keep the pH within the optimal range of 7.0-9.0 to ensure efficient reaction and minimize side reactions.[6]
-
Choice of Reducing Agent: Use a mild reducing agent like NaBH₃CN to prevent the reduction of the aldehyde on this compound.[9]
-
Buffer Composition: Avoid buffers with primary amines (e.g., Tris, glycine) that can compete in the reaction.
Q5: How does this compound compare to other alkyne-containing reagents like NHS esters?
A5: Both this compound (via reductive amination) and NHS-alkyne esters target primary amines. Here is a comparison:
| Feature | This compound (Reductive Amination) | NHS-Alkyne Ester |
| Target | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) |
| Linkage | Secondary Amine | Amide |
| Stability | High | High |
| Key Advantage | More controlled reaction, less prone to hydrolysis than NHS esters before conjugation. | Generally faster reaction kinetics.[10] |
| Key Disadvantage | Two-step process (in essence), requires a reducing agent. | NHS esters are highly susceptible to hydrolysis in aqueous buffers, which can reduce efficiency.[11] |
Q6: Can the terminal alkyne of this compound cause side reactions?
A6: Under the conditions of reductive amination, the terminal alkyne is generally considered a bioorthogonal functional group, meaning it is unreactive towards the functional groups typically found in proteins. Its purpose is to be available for a subsequent "click chemistry" reaction (e.g., with an azide-containing molecule).
Experimental Protocols and Data
While a specific protocol for this compound is not widely published, the following general protocol for reductive amination of a protein with an aliphatic aldehyde can be used as a starting point. Optimization for your specific protein and application is essential.
General Protocol for Reductive Amination
-
Buffer Exchange: Ensure your protein is in an amine-free buffer, such as 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.5. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Prepare Reagent Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 100 mM) in a minimal amount of a water-miscible organic solvent like DMSO.
-
Prepare a stock solution of sodium cyanoborohydride (NaBH₃CN) (e.g., 5 M in 1 M NaOH for stability, or freshly prepared in water).[5][6] Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
-
Reaction Setup:
-
In a reaction vessel, add your protein solution to the desired final concentration (e.g., 1-5 mg/mL).
-
Add the this compound stock solution to achieve the desired molar excess (e.g., 20-fold molar excess over the protein). Mix gently.
-
Allow the Schiff base to form by incubating for 1-2 hours at room temperature.
-
-
Reduction:
-
Add the NaBH₃CN stock solution to a final concentration of approximately 50 mM.[5]
-
Incubate for 4-6 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small amount of Tris buffer to react with any remaining aldehyde.
-
Remove excess reagents and byproducts by dialysis or size-exclusion chromatography.
-
Quantitative Data: A Model System
The efficiency of reductive amination can be high. In a model system for quantifying glycated proteins using reductive amination, the method showed excellent linearity and reproducibility, indicating a consistent and controllable reaction.[12][13]
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Reproducibility (CVs) | ≤ 1.6% |
| (Data adapted from a study on glycated myoglobin, demonstrating the quantitative nature of reductive amination)[13] |
Visualizing the Process
Workflow for Troubleshooting Low Conjugation Yield
Caption: A decision-making workflow for troubleshooting low conjugation yields.
Reaction Pathway of Reductive Amination
Caption: The two-step reaction pathway for conjugating this compound via reductive amination.
References
- 1. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 9. Sodium Cyanoborohydride for Reductive Amination [gbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Reductive Amination Combining Dimethylation for Quantitative Analysis of Early-Stage Glycated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Optimizing the pH for reductive amination with Pent-4-ynal
This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for the reductive amination of Pent-4-ynal. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the reductive amination of this compound?
The optimal pH for reductive amination is a critical balance between two competing factors: the formation of the imine intermediate and the activity of the amine nucleophile. A mildly acidic environment, typically in the pH range of 4 to 7 , is most effective.[1][2]
-
pH 4-5: This range is often ideal for promoting the formation of the iminium ion, which is the species that is ultimately reduced.[3][4] Acid catalysis accelerates the dehydration of the hemiaminal intermediate.
-
pH 6-7: This range is particularly suitable when using milder reducing agents like sodium cyanoborohydride (NaBH₃CN), as it favors the reduction of the iminium ion over the starting aldehyde.[5]
Q2: Why is precise pH control so important for this reaction?
The reaction's success hinges on the equilibrium between the reactants and the imine/iminium ion intermediate.
-
If the pH is too acidic (pH < 4): The amine starting material will be excessively protonated to form its non-nucleophilic ammonium (B1175870) salt. This prevents it from attacking the carbonyl carbon of this compound, thereby halting the reaction.[2][3]
-
If the pH is too basic (pH > 8): The protonation of the carbonyl oxygen, which activates the aldehyde for nucleophilic attack, is insufficient. This slows down or prevents the initial formation of the hemiaminal intermediate.[6]
Q3: Which reducing agent should I choose, and how does it relate to pH?
The choice of reducing agent is intrinsically linked to the reaction pH and whether you perform a one-pot or two-step procedure.
-
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB): This is a highly selective and mild reducing agent, making it ideal for one-pot reductive aminations.[7][8] It is effective in a slightly acidic pH range (around 5-7) and is less likely to reduce the starting aldehyde than other borohydrides.[6][9]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is unique because it is stable at acidic pH and selectively reduces the iminium ion much faster than it reduces an aldehyde, especially at a pH of 6-7.[2][5] This selectivity is crucial for one-pot reactions. However, it is highly toxic.
-
Sodium Borohydride (NaBH₄): This is a stronger, less selective reducing agent. It can readily reduce the starting this compound to its corresponding alcohol.[2] To use NaBH₄ effectively, it is best to first form the imine intermediate and then add the reducing agent in a separate step.[3][10]
Q4: Can the terminal alkyne group in this compound interfere with the reaction?
Under standard reductive amination conditions (mildly acidic pH and hydride-based reducing agents), the terminal alkyne group is generally non-reactive and stable. It should not interfere with the formation of the amine.
Q5: How should I monitor the reaction's progress?
The reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
TLC: Use a suitable stain to visualize the spots. A ninhydrin (B49086) stain can be used to detect the presence of the primary amine starting material and the secondary amine product. A potassium permanganate (B83412) stain can visualize the aldehyde. The disappearance of the starting materials and the appearance of a new spot for the product indicate progress.
-
LC-MS: This provides a more quantitative assessment of the consumption of reactants and the formation of the desired product, confirming its mass.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient Imine Formation: The pH may be too acidic or too basic.[1] | Verify the reaction pH is within the optimal 4-7 range. Consider adding a catalytic amount of acetic acid (5-10%) if the reaction is sluggish.[11] |
| Decomposition of Reducing Agent: Some agents, like NaBH(OAc)₃, can be sensitive to certain solvents (e.g., methanol).[8] | Use a compatible solvent such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF) when using NaBH(OAc)₃.[9] Ensure the reducing agent is fresh and was stored under anhydrous conditions. | |
| Amine Starting Material is an HCl Salt: The HCl salt can make the reaction mixture too acidic, protonating the free amine needed for the reaction. | Neutralize the amine salt by adding one equivalent of a non-nucleophilic base (e.g., triethylamine) before adding the aldehyde.[12] | |
| Starting Aldehyde Consumed, but No Desired Product | Reduction of Aldehyde: The reducing agent is too strong or was added too early, reducing this compound to Pent-4-yn-1-ol. | Use a milder reducing agent like NaBH(OAc)₃.[8] If using NaBH₄, ensure the imine is pre-formed for at least 30-60 minutes before adding the reductant.[11] |
| Unreacted Imine Intermediate in Final Product | Incomplete Reduction: Not enough reducing agent was used, or the reaction time was too short.[10] | Increase the equivalents of the reducing agent (e.g., from 1.2 to 1.5 eq). Allow the reaction to stir for a longer period (e.g., overnight) and monitor by TLC/LC-MS until the imine is fully consumed.[10] |
| Over-alkylation of Product | Reaction of Product with Aldehyde: If a primary amine is used to form a secondary amine, the product can react again with this compound to form an undesired tertiary amine.[3] | Use a stepwise procedure where the imine is formed first, followed by reduction.[9] Carefully control the stoichiometry, avoiding a large excess of the aldehyde. |
Data Summary: pH and Reducing Agent Selection
| Reducing Agent | Optimal pH Range | Key Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 5 - 7 | Mild, highly selective for iminium ions. Ideal for one-pot procedures. Acetic acid can be used as a catalyst.[9] |
| Sodium Cyanoborohydride (NaBH₃CN) | 6 - 7 | Selectively reduces iminium ions in the presence of aldehydes.[2][5] Effective but generates toxic cyanide waste. |
| Sodium Borohydride (NaBH₄) | (Two-step) | Strong reductant. Requires pre-formation of the imine to prevent aldehyde reduction.[3][10] |
| α-Picoline-borane | Mildly Acidic | A less toxic and stable alternative to NaBH₃CN that can be used in various solvents, including water.[13] |
Experimental Protocol: Reductive Amination of this compound with Benzylamine (B48309)
This protocol describes a one-pot procedure using sodium triacetoxyborohydride (STAB).
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Argon or nitrogen line for inert atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE).
-
Add benzylamine (1.0-1.1 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the stirring mixture. A slight exotherm may be observed.
-
Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3 to 18 hours.[14]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir for 15-30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (3x).
-
Combine the organic layers and wash with brine to aid in breaking up any emulsions.[1]
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica (B1680970) gel to obtain the pure N-benzylpent-4-yn-1-amine.
Visualizations
Caption: Logical flow of how pH affects key intermediates in reductive amination.
Caption: A step-by-step workflow for diagnosing common reductive amination issues.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. interchim.fr [interchim.fr]
- 8. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yields in Pent-4-ynal Click Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for overcoming challenges associated with low yields in Pent-4-ynal click reactions.
Frequently Asked Questions (FAQs)
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound is resulting in a low yield. What are the common causes?
Low yields in CuAAC reactions involving this compound can arise from several factors. The most frequent issues include:
-
Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen. Disproportionation of Cu(I) into Cu(0) and Cu(II) can also diminish the catalytically active species.
-
Aldehyde-Related Side Reactions: The aldehyde group in this compound can be sensitive to the reaction conditions. Byproducts from the reduction of Cu(II) by sodium ascorbate (B8700270) can include reactive aldehydes, which may lead to undesired side reactions with your starting material or product.[1]
-
Poor Reagent Quality: Impurities in either the this compound or the azide (B81097) partner can interfere with the catalytic cycle. Azides, in particular, can be unstable, and the purity of this compound should be confirmed before use.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly reduce reaction efficiency.
-
Ligand Issues: The choice of ligand and its concentration relative to the copper catalyst are critical for stabilizing the Cu(I) state and accelerating the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental to the reaction outcome.
Q2: Can the aldehyde group of this compound interfere with the click reaction? How can I mitigate this?
Yes, the aldehyde functionality can present challenges. While the click reaction is generally very robust, the conditions used, particularly the combination of a copper catalyst and a reducing agent like sodium ascorbate, can generate reactive oxygen species and carbonyl-containing byproducts.[1] These byproducts can potentially react with the aldehyde group of this compound, leading to impurities and a lower yield of the desired triazole product.
To mitigate these side reactions, two main strategies can be employed:
-
Use of a Scavenger: Additives like aminoguanidine (B1677879) can be introduced to the reaction mixture to selectively react with and "trap" stray reactive carbonyl compounds, preventing them from interfering with your aldehyde of interest.[1]
-
Protecting Group Strategy: The aldehyde group can be temporarily protected as an acetal (B89532). Acetals are stable under the basic or neutral conditions of the click reaction and can be easily removed afterward by acidic hydrolysis to regenerate the aldehyde.
Q3: I am observing an unexpected byproduct. What could it be?
A common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as the Glaser coupling. This results in the formation of a diyne byproduct. This side reaction is more likely to occur if the concentration of the active Cu(I) catalyst is low or if there is an excess of oxygen in the reaction mixture.
Q4: How can I purify the triazole product from a this compound click reaction?
For small molecule products resulting from the click reaction of this compound, standard purification techniques are typically effective. These include:
-
Column Chromatography: This is a very common and effective method for separating the desired triazole product from unreacted starting materials, the copper catalyst, and any byproducts.
-
Recrystallization or Precipitation: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.
-
Extraction: A liquid-liquid extraction can be used during the workup to remove water-soluble impurities, including the copper catalyst (often facilitated by a chelating agent like EDTA in the aqueous wash) and excess sodium ascorbate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst (Cu(I) oxidized to Cu(II)) | - Degas all solvents and solutions by bubbling with an inert gas (e.g., argon or nitrogen) before use.- Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).- Ensure the appropriate ligand is used at the correct concentration to stabilize the Cu(I) catalyst. |
| Poor quality of reagents | - Check the purity of this compound and the azide by NMR or another suitable analytical technique.- If preparing the azide in situ, ensure the conversion from the precursor (e.g., benzyl (B1604629) bromide) is complete. | |
| Suboptimal reaction conditions | - Optimize the stoichiometry; a slight excess of one reagent (often the azide) can sometimes drive the reaction to completion.- Screen different solvents. A common choice for small molecules is a mixture of t-BuOH/H₂O or DMSO.- Vary the reaction temperature. While many click reactions proceed at room temperature, gentle heating may be required for less reactive substrates. | |
| Presence of Multiple Spots on TLC (Thin Layer Chromatography) | Aldehyde side reactions | - Add a carbonyl scavenger such as aminoguanidine to the reaction mixture.- Consider protecting the aldehyde group of this compound as an acetal before the click reaction, followed by deprotection. |
| Alkyne homocoupling (Glaser coupling) | - Ensure thorough degassing of the reaction mixture.- Maintain a sufficient concentration of the reducing agent (sodium ascorbate) throughout the reaction. | |
| Difficulty in Product Purification | Residual Copper Catalyst | - During the workup, wash the organic layer with an aqueous solution of a chelating agent like EDTA to remove copper salts.- If using column chromatography, residual copper can sometimes be removed by pre-treating the crude material with a copper-chelating resin. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction with this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., a 1:1 mixture of tert-butanol (B103910) and water, or DMSO)
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent.
-
In a separate tube, prepare the catalyst solution by mixing CuSO₄·5H₂O (0.01-0.05 eq) with the ligand (THPTA or TBTA) in a 1:5 molar ratio in a small amount of the reaction solvent.
-
Add the catalyst solution to the mixture of the alkyne and azide.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Prepare a fresh solution of sodium ascorbate (0.1-0.2 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. To remove residual copper, the aqueous wash can include a chelating agent like EDTA.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: CuAAC with this compound using Aminoguanidine as a Scavenger
This protocol is recommended if side reactions involving the aldehyde are suspected.
Procedure:
Follow Protocol 1, with the following modification:
-
After dissolving the this compound and the organic azide in the solvent (Step 1), add aminoguanidine hydrochloride (1-5 mM final concentration). Ensure the aminoguanidine is fully dissolved before proceeding with the addition of the catalyst. The optimal concentration of aminoguanidine may need to be determined empirically, as higher concentrations can slightly inhibit the click reaction.[1]
Protocol 3: One-Pot Synthesis of Benzyl Azide and Subsequent Click Reaction
This method avoids the isolation of potentially unstable benzyl azide.
Materials:
-
Benzyl Bromide
-
Sodium Azide (NaN₃)
-
This compound
-
Copper(I) Iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Solvent (e.g., Cyrene™ or a DMF/water mixture)
Procedure:
-
Azide Formation: In a reaction vial, dissolve benzyl bromide (1.0 eq) and sodium azide (1.1-1.5 eq) in the chosen solvent. Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) until the conversion of benzyl bromide to benzyl azide is complete (monitor by TLC).
-
Click Reaction: To the reaction mixture containing the in situ generated benzyl azide, add this compound (1.0 eq), CuI (0.01-0.05 eq), and triethylamine (0.1 eq).
-
Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.
-
Follow the workup and purification steps outlined in Protocol 1.
Data Summary
The following tables provide a summary of how different reaction parameters can influence the yield of CuAAC reactions. While specific data for this compound is limited in the literature, these tables, based on reactions with analogous alkynes, offer a valuable guide for optimization.
Table 1: Effect of Copper Source and Ligand on CuAAC Yield
| Copper Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| CuSO₄·5H₂O (5) / Na-Ascorbate (10) | None | t-BuOH/H₂O (1:1) | 25 | 12 | 70-85 |
| CuI (2) | None | DMF | 25 | 8 | 85-95 |
| CuSO₄·5H₂O (1) / Na-Ascorbate (5) | TBTA (1) | DMSO/H₂O (3:1) | 25 | 4 | >95 |
| CuSO₄·5H₂O (2) / Na-Ascorbate (5) | THPTA (10) | H₂O | 25 | 2 | >95 |
Table 2: Influence of Aminoguanidine on a Model CuAAC Reaction Rate
| [Cu(I)] (µM) | [Aminoguanidine] (mM) | Effect on Reaction Rate |
| 100 | 1 | No significant effect |
| 100 | 5 | Noticeable decrease in rate |
| 500 | up to 20 | Very little inhibitory effect |
Data adapted from a study on bioconjugation, providing a general trend.[1]
Visual Guides
Troubleshooting Logic for Low Yields
Caption: A flowchart for troubleshooting low yields in this compound click reactions.
Experimental Workflow for CuAAC with this compound
Caption: A typical experimental workflow for a CuAAC reaction involving this compound.
References
Technical Support Center: Purification Strategies for Pent-4-ynal Reaction Products
Welcome to the Technical Support Center for the purification of Pent-4-ynal reaction products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the purification of this versatile bifunctional molecule.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the purification of reaction products derived from this compound.
Q1: What are the main challenges in purifying products from reactions involving this compound?
A1: this compound's bifunctionality, containing both a reactive aldehyde and a terminal alkyne, presents unique purification challenges. Key issues include:
-
Reactivity: The aldehyde group is susceptible to oxidation to a carboxylic acid, reduction to an alcohol, or participation in side reactions under both acidic and basic conditions. The terminal alkyne can undergo undesired coupling reactions, especially in the presence of metal catalysts.
-
Volatility: this compound and some of its derivatives are relatively volatile, which can lead to sample loss during solvent removal under reduced pressure.[1]
-
Similar Polarity of Byproducts: Reaction byproducts may have polarities similar to the desired product, making chromatographic separation difficult.
Q2: My primary purification by flash chromatography is giving low yields. What could be the issue?
A2: Low yields in flash chromatography can stem from several factors:
-
Compound Volatility: As mentioned, this compound and its low molecular weight derivatives can be volatile. Co-evaporation with the eluent during fraction concentration is a common cause of low recovery.
-
Instability on Silica (B1680970) Gel: The slightly acidic nature of standard silica gel can cause degradation of acid-sensitive products. Aldehydes can also be prone to oxidation on silica.
-
Inappropriate Solvent System: An improperly chosen eluent system may not provide adequate separation, leading to mixed fractions and the discarding of impure product.
Q3: I am using a bisulfite extraction to purify my aldehyde product, but I'm getting a low yield of the regenerated aldehyde. Why is this happening?
A3: Low recovery after a bisulfite extraction can be due to:
-
Incomplete Adduct Formation: The formation of the bisulfite adduct is an equilibrium process. If the reaction is not allowed to proceed to completion, or if the aldehyde is sterically hindered, adduct formation will be incomplete.
-
Adduct Solubility: The bisulfite adduct of smaller aldehydes can be soluble in the organic phase, preventing its complete extraction into the aqueous layer.
-
Incomplete Regeneration: The regeneration of the aldehyde from the bisulfite adduct requires strongly basic conditions (pH > 12).[2] Insufficiently basic conditions will lead to incomplete release of the aldehyde.
-
Product Instability: The aldehyde product may be unstable to the strongly basic conditions required for regeneration.
Q4: What are common byproducts to expect in reactions involving this compound?
A4: The byproducts will depend on the specific reaction:
-
Wittig Reaction: The most common byproduct is triphenylphosphine (B44618) oxide (TPPO).[3] Incomplete reactions will also leave unreacted this compound and the Wittig reagent.
-
Sonogashira Coupling: A significant side product is the homocoupling of the terminal alkyne, resulting in a diyne.[4] This is often promoted by the presence of oxygen and the copper(I) co-catalyst.
Troubleshooting Guides
This section provides specific troubleshooting advice for common purification methods.
Bisulfite Extraction
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of precipitated bisulfite adduct. | The adduct of your aldehyde is soluble in the reaction mixture. | Switch to a liquid-liquid extraction protocol to isolate the water-soluble adduct in the aqueous phase.[5] |
| The sodium bisulfite solution is old or has been oxidized. | Always use a freshly prepared, saturated solution of sodium bisulfite.[6] | |
| A solid forms at the interface of the organic and aqueous layers during extraction. | The bisulfite adduct is insoluble in both the organic and aqueous layers. | Filter the entire mixture through a pad of celite to remove the insoluble adduct before separating the layers.[7] |
| The regenerated aldehyde is impure. | The aqueous layer containing the bisulfite adduct was not washed before basification. | Before adding the base, wash the aqueous layer with a small amount of an immiscible organic solvent to remove any trapped organic impurities.[8] |
| The aldehyde is degrading under the strong basic conditions of regeneration. | Minimize the time the aldehyde is exposed to the strong base. Extract the aldehyde into an organic solvent immediately after regeneration.[5] |
Flash Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Product is degrading on the column. | The product is sensitive to the acidic nature of the silica gel. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (B128534) (1-2%). Alternatively, use a different stationary phase like alumina (B75360) or florisil.[9] |
| Poor separation of product and byproducts. | The chosen eluent system does not provide sufficient resolution. | Screen a variety of solvent systems with different polarities and selectivities. A good starting point for ynals is a mixture of hexanes or pentane (B18724) with diethyl ether or ethyl acetate (B1210297).[3][10] |
| Low recovery of a volatile product. | The product is co-evaporating with the solvent during fraction concentration. | Use a lower vacuum and a warmer water bath on the rotary evaporator. For highly volatile compounds, consider using a distillation setup for solvent removal. |
Fractional Distillation
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of liquids with close boiling points. | The distillation is being performed too quickly, not allowing for proper equilibration on the column. | Heat the distillation flask slowly and maintain a slow, steady distillation rate. Ensure the fractionating column is well-insulated.[11] |
| The compound is decomposing during distillation. | The compound is thermally unstable at its atmospheric boiling point. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound.[12] |
| "Bumping" or uneven boiling. | Lack of nucleation sites for smooth boiling. | Add boiling chips or a magnetic stir bar to the distillation flask. |
Experimental Protocols
Purification of this compound Product via Bisulfite Extraction
This protocol is adapted from established methods for aldehyde purification.[8]
-
Adduct Formation:
-
Dissolve the crude reaction mixture containing the this compound derivative in methanol (B129727) (or dimethylformamide for less polar compounds) in a separatory funnel.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite. The volume should be sufficient to react with all the aldehyde.
-
Shake the separatory funnel vigorously for 1-2 minutes.
-
-
Extraction:
-
Add an equal volume of water and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Shake the funnel and allow the layers to separate. The bisulfite adduct of the aldehyde will be in the aqueous layer.
-
Separate the layers and wash the organic layer with water and then brine. The organic layer now contains the non-aldehydic components of the reaction mixture.
-
-
Regeneration of the Aldehyde:
-
Combine the aqueous layers from the extraction and wash with a small amount of an organic solvent to remove any trapped impurities.
-
Cool the aqueous layer in an ice bath and add a strong base (e.g., 50% NaOH solution) dropwise with stirring until the pH is >12.
-
Extract the regenerated aldehyde with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure.
-
Flash Column Chromatography of a this compound Derivative
This is a general protocol that should be optimized for each specific compound.
-
Preparation:
-
Choose an appropriate solvent system by running thin-layer chromatography (TLC) of the crude mixture in various eluents. A good target Rf for the desired product is ~0.3. Common solvent systems include mixtures of hexanes/ethyl acetate or pentane/diethyl ether.[10]
-
Pack a glass column with silica gel slurried in the chosen eluent.
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the chosen solvent system, collecting fractions.
-
-
Analysis and Concentration:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and carefully remove the solvent under reduced pressure, being mindful of the product's volatility.
-
Fractional Distillation of a Volatile this compound Product
This protocol is for the purification of a thermally stable, volatile liquid product.
-
Apparatus Setup:
-
Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.
-
Place a stir bar or boiling chips in the distillation flask.
-
Ensure all joints are well-sealed and the thermometer is correctly positioned to measure the vapor temperature. For air-sensitive compounds, the distillation can be performed under an inert atmosphere.[12]
-
-
Distillation:
-
Gently heat the distillation flask.
-
Allow the vapor to slowly rise through the fractionating column, establishing a temperature gradient.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired product.
-
-
Collection:
-
Collect the purified product in a pre-weighed receiving flask.
-
Data Presentation
The following table summarizes the expected purity and yield for different purification methods based on literature for similar aldehydes. Actual results with this compound derivatives may vary.
| Purification Method | Typical Purity | Typical Yield | Reference |
| Bisulfite Extraction | >95% | >90% | [8] |
| Flash Column Chromatography | >98% | 60-90% | [5] |
| Fractional Distillation | >99% | 50-80% | [13] |
Mandatory Visualizations
General Purification Workflow
Caption: A decision-making workflow for selecting a suitable purification strategy.
Bisulfite Extraction and Regeneration Cycle
Caption: The cycle of bisulfite adduct formation for extraction and subsequent regeneration.
Protecting Group Strategy for Bifunctional Reactivity
Caption: A logical workflow for using a protecting group on the aldehyde moiety.
References
- 1. m.youtube.com [m.youtube.com]
- 2. PROTECTINGANDBDEPROTECTING GROUPS IN ORGANIC SYNTHESIS [M.PHARM] | PPTX [slideshare.net]
- 3. biotage.com [biotage.com]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. benchchem.com [benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. Purification Technologies Small Molecules | Kdpharmagroup [kdpharma.kdpharmagroup.com]
- 8. axplora.com [axplora.com]
- 9. Purification [chem.rochester.edu]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. Purification [chem.rochester.edu]
- 12. Fractional distillation - Wikipedia [en.wikipedia.org]
- 13. How To Run A Reaction [chem.rochester.edu]
Preventing polymerization of Pent-4-ynal during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the storage, handling, and troubleshooting of Pent-4-ynal to prevent its polymerization and ensure its stability for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of this compound degradation is polymerization. Due to its bifunctional nature, containing both a terminal alkyne and a reactive aldehyde group, this compound is prone to self-condensation reactions, particularly aldol (B89426) condensation initiated at the aldehyde terminus. This can lead to the formation of oligomers and polymers, reducing the purity of the reagent and impacting experimental outcomes.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under stringent conditions. The key storage parameters are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer at or below -20°C. For short-term use, refrigeration at 2-8°C is acceptable. | Low temperatures significantly reduce the rate of polymerization and other degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The absence of oxygen minimizes oxidation of the aldehyde group. An inert atmosphere also prevents moisture condensation, which can catalyze degradation. |
| Container | Use a tightly sealed, amber glass vial or bottle. | Prevents exposure to light and atmospheric moisture. |
| Form | If possible, store as a solution in a dry, inert solvent such as dichloromethane (B109758) (DCM). | Dilution can reduce the rate of self-polymerization. Several suppliers provide this compound in a DCM solution for enhanced stability. |
Q3: Can I use chemical inhibitors to prevent the polymerization of this compound?
A3: Yes, the use of chemical inhibitors is a recommended strategy to enhance the long-term stability of this compound. Phenolic antioxidants are commonly used for unsaturated aldehydes and other reactive monomers.
Q4: Which chemical inhibitors are recommended for this compound and at what concentration?
A4: While specific studies on this compound are limited, inhibitors effective for other unsaturated aldehydes can be employed. The two most common and effective inhibitors are Butylated Hydroxytoluene (BHT) and Hydroquinone. The recommended concentrations are typically in the range of 0.01% to 0.1% by weight.[1][2] It is advisable to start with a lower concentration and monitor the stability.
| Inhibitor | Recommended Concentration (w/w) | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% | BHT is a versatile antioxidant that can prevent free-radical mediated oxidation.[3][4][5][6][7] |
| Hydroquinone | 0.01% - 0.1% | Hydroquinone is a highly effective polymerization inhibitor for many monomers, including unsaturated aldehydes.[8] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Increased viscosity or cloudiness of the this compound solution. | Onset of polymerization. | 1. Immediately cool the sample to -20°C to slow the reaction. 2. Before use, purify the this compound by distillation under reduced pressure. 3. For future storage, add a chemical inhibitor (see Q4 in FAQs). |
| Inconsistent or unexpected experimental results. | Degradation of this compound leading to lower purity. | 1. Verify the purity of your this compound stock using an appropriate analytical method (see Experimental Protocols). 2. If purity is compromised, purify by distillation or obtain a fresh batch. 3. Always use freshly purified or newly opened this compound for sensitive reactions. |
| Formation of a solid precipitate in the storage container. | Advanced polymerization. | The material is likely unusable for most applications. It is recommended to dispose of the material according to your institution's safety guidelines and procure a fresh supply. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes how to prepare a stock solution of this compound containing a chemical inhibitor for long-term storage.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT) or Hydroquinone
-
Anhydrous dichloromethane (DCM)
-
Inert gas (argon or nitrogen)
-
Dry glassware (vial, syringe)
Procedure:
-
Prepare the Inhibitor Stock Solution:
-
In a dry, inert atmosphere (e.g., a glovebox or under a stream of argon), prepare a 1% (w/v) stock solution of the chosen inhibitor (BHT or Hydroquinone) in anhydrous DCM. For example, dissolve 10 mg of the inhibitor in 1 mL of anhydrous DCM.
-
-
Add Inhibitor to this compound:
-
To your neat this compound, add the inhibitor stock solution to achieve the desired final concentration (e.g., for a 0.1% final inhibitor concentration, add 10 µL of the 1% inhibitor stock solution to 100 µL of this compound).
-
-
Dilute for Storage (Optional but Recommended):
-
For enhanced stability, dilute the inhibitor-containing this compound with anhydrous DCM to a desired working concentration (e.g., 1 M).
-
-
Storage:
-
Blanket the headspace of the vial with an inert gas, seal tightly with a PTFE-lined cap, and wrap the cap with Parafilm®.
-
Store the vial in a freezer at -20°C.
-
Protocol 2: Monitoring this compound Purity by ¹H NMR Spectroscopy
Regularly assessing the purity of this compound is crucial. ¹H NMR spectroscopy provides a straightforward method for this.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of your stored this compound in a deuterated solvent (e.g., CDCl₃).
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
-
Analysis:
-
Fresh this compound: The spectrum should show characteristic peaks for the aldehyde proton (around 9.8 ppm), the acetylenic proton (around 2.0 ppm), and the methylene (B1212753) protons.
-
Degraded this compound: The presence of new, broad signals, particularly in the aliphatic and olefinic regions, and a decrease in the relative intensity of the characteristic this compound peaks, are indicative of polymerization. Specifically, the appearance of signals corresponding to aldol adducts (new C-H and O-H protons) suggests degradation.
-
Protocol 3: Analysis of Degradation Products by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique to identify and quantify volatile degradation products.
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the this compound sample in a suitable volatile solvent (e.g., DCM).
-
-
GC Method:
-
Use a standard non-polar or medium-polarity capillary column.
-
Employ a temperature program that starts at a low temperature (e.g., 40°C) to resolve volatile components and ramps up to a higher temperature (e.g., 250°C) to elute any higher molecular weight degradation products.
-
-
MS Analysis:
-
Monitor the total ion chromatogram (TIC). The appearance of new peaks, especially at longer retention times, indicates the formation of higher molecular weight species (oligomers).
-
Analyze the mass spectra of these new peaks to identify potential structures of degradation products, such as aldol adducts or their dehydration products.
-
Visualizations
Caption: Recommended workflow for the proper storage of this compound.
Caption: A logical guide for troubleshooting suspected this compound degradation.
References
- 1. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 3. How To [chem.rochester.edu]
- 4. Unravelling the formation mechanism of alkynyl protected gold clusters: a case study of phenylacetylene stabilized Au144 molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing the Reactivity of Pent-4-ynal
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for managing the aldehyde group of Pent-4-ynal.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity challenges when working with this compound?
A1: this compound possesses two reactive functional groups: a terminal alkyne and an aldehyde.[1] The primary challenge is achieving chemoselectivity. The aldehyde is highly susceptible to nucleophilic attack and oxidation, while the terminal alkyne proton is acidic and can be deprotonated by strong bases.[2][3][4] Reactions intended for one functional group can inadvertently affect the other if not properly managed.
Q2: Why is it necessary to protect the aldehyde group of this compound?
A2: Protection of the aldehyde group is crucial when performing reactions that are incompatible with this functionality. For instance, if you intend to perform a nucleophilic addition to the alkyne using a Grignard or organolithium reagent, the unprotected aldehyde would react first.[5][6] Converting the aldehyde to a stable acetal (B89532) masks its reactivity, allowing for selective manipulation of the alkyne group.[6][7] The acetal can then be removed to regenerate the aldehyde.[7]
Q3: What is the most common method for protecting the aldehyde group of this compound?
A3: The most common and effective method is the formation of a cyclic acetal, typically a 1,3-dioxolane (B20135) or 1,3-dioxane.[8][9] This is achieved by reacting this compound with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, in the presence of an acid catalyst.[8][9] Cyclic acetals are generally stable under neutral, basic, and reductive conditions.[9]
Q4: Can the acidic conditions used for acetal formation affect the terminal alkyne?
A4: Under standard acetal formation conditions (e.g., catalytic p-toluenesulfonic acid in a non-aqueous solvent), the terminal alkyne is generally stable. However, very strong acidic conditions or the presence of water could potentially lead to hydration of the alkyne to form a methyl ketone, though this typically requires a mercury catalyst.[10] It is crucial to use anhydrous conditions and only a catalytic amount of acid.
Experimental Protocols
Protocol 1: Acetal Protection of this compound (Formation of 2-(But-3-yn-1-yl)-1,3-dioxolane)
This protocol describes the formation of a 1,3-dioxolane to protect the aldehyde group of this compound.
Methodology:
-
To a solution of this compound in an anhydrous solvent (e.g., toluene (B28343) or dichloromethane), add ethylene glycol.
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).
-
Heat the reaction mixture to reflux and equip the apparatus with a Dean-Stark trap to remove the water generated during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and quench the catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate (B86663).
-
Purify the product by distillation or column chromatography.
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 eq | |
| Ethylene Glycol | 1.2 eq | Use of a slight excess ensures complete reaction. |
| p-TsOH | 0.01-0.05 eq | Catalytic amount. |
| Solvent | Toluene or DCM | Must be anhydrous. Toluene is ideal for azeotropic removal of water with a Dean-Stark trap. |
| Temperature | Reflux | |
| Reaction Time | 2-4 hours | Monitor by TLC/GC. |
| Expected Yield | 85-95% |
Protocol 2: Deprotection of 2-(But-3-yn-1-yl)-1,3-dioxolane
This protocol describes the acidic hydrolysis of the acetal to regenerate this compound.
Methodology:
-
Dissolve the acetal-protected this compound in a mixture of an organic solvent (e.g., acetone (B3395972) or tetrahydrofuran) and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC for the disappearance of the starting material and the appearance of the aldehyde.
-
Once the reaction is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound if necessary, often by distillation.
| Reagent/Parameter | Quantity/Value | Notes |
| 2-(But-3-yn-1-yl)-1,3-dioxolane | 1.0 eq | |
| Acetone/Water | 4:1 v/v | The presence of water is essential for hydrolysis. |
| Hydrochloric Acid (1M) | 0.1 eq | Catalytic amount. |
| Temperature | Room Temperature | |
| Reaction Time | 1-3 hours | Monitor by TLC/GC. |
| Expected Yield | >90% |
Troubleshooting Guide
Issue 1: Incomplete Acetal Protection Reaction
-
Question: My acetal protection reaction has stalled, and I still see a significant amount of starting material (this compound) by TLC. What should I do?
-
Answer:
-
Check for Water: The most common cause of incomplete acetal formation is the presence of water, which shifts the equilibrium back towards the starting materials. Ensure your solvent and reagents are anhydrous. If not using a Dean-Stark trap, consider adding a dehydrating agent like anhydrous magnesium sulfate to the reaction mixture.
-
Catalyst Activity: The acid catalyst may have degraded. Add a fresh portion of the catalyst.
-
Inefficient Water Removal: If using a Dean-Stark trap, ensure it is functioning correctly and that the azeotrope of the solvent and water is being effectively removed.
-
Reaction Time: Some sterically hindered aldehydes may require longer reaction times or slightly higher temperatures.
-
Issue 2: Potential Side Reactions of the Alkyne Group
-
Question: I am concerned that the acidic conditions of the protection or deprotection might react with the terminal alkyne. Is this a valid concern?
-
Answer:
-
Acetal Protection: Under standard, anhydrous acidic conditions for acetal formation (e.g., catalytic p-TsOH in toluene), the terminal alkyne is generally stable and unreactive.
-
Acetal Deprotection: During deprotection with aqueous acid, there is a small risk of alkyne hydration, which would result in the formation of a methyl ketone. To minimize this risk:
-
Use the minimum amount of acid necessary to catalyze the reaction.
-
Keep the reaction temperature at or below room temperature.
-
Monitor the reaction closely and quench it as soon as the deprotection is complete.
-
Avoid the use of mercury-based catalysts, which strongly promote alkyne hydration.[10]
-
-
Issue 3: Difficulty in Purifying the Protected Product
-
Question: After workup of the protection reaction, I am having trouble separating the product from the excess ethylene glycol. What purification strategy do you recommend?
-
Answer:
-
Aqueous Washes: Ethylene glycol is highly soluble in water. Performing multiple washes of the organic layer with water or brine during the workup should remove the majority of the unreacted diol.
-
Column Chromatography: If aqueous washes are insufficient, column chromatography on silica (B1680970) gel is an effective method for purification. The acetal product is significantly less polar than ethylene glycol. A non-polar eluent system (e.g., hexane/ethyl acetate) will effectively separate the two. Be aware that silica gel is acidic and can potentially cause some deprotection if the product is left on the column for an extended period.[8] To mitigate this, you can either use neutralized silica gel (by adding a small amount of triethylamine (B128534) to the eluent) or work quickly.
-
Visualizations
Caption: Experimental workflow for using acetal protection.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
Technical Support Center: Enhancing Pent-4-ynal Protein Labeling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Pent-4-ynal labeling of proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein labeling?
This compound is a small chemical molecule containing both an aldehyde and a terminal alkyne group. It is used for a two-step protein labeling strategy. The aldehyde group reacts with primary amines (like the side chain of lysine (B10760008) residues) on a protein via reductive amination. This process introduces a bioorthogonal alkyne handle onto the protein. This alkyne can then be specifically modified in a second step using a "click" reaction, allowing for the attachment of various reporter molecules like fluorophores or biotin.
Q2: What are the key steps in the this compound labeling workflow?
The overall workflow consists of two main stages:
-
Reductive Amination: Covalent attachment of this compound to the protein.
-
Click Chemistry: Conjugation of a reporter molecule (e.g., an azide-modified fluorophore) to the alkyne-tagged protein.
Q3: What are the critical parameters to control during the reductive amination step?
The efficiency of reductive amination is influenced by several factors, including pH, temperature, reaction time, and the choice and concentration of the reducing agent.[1][2] Sodium cyanoborohydride is a commonly used reducing agent as it is stable in water and selectively reduces the iminium ion intermediate.[1][3]
Q4: What is "click chemistry" and why is it used in this context?
Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding. In this workflow, the most common type is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). It allows for the specific attachment of an azide-containing reporter molecule to the alkyne handle introduced by this compound.[4][5]
Q5: How should I store this compound?
This compound should be stored under an inert atmosphere in a freezer at -20°C to maintain its stability.[6]
Troubleshooting Guides
Section 1: Reductive Amination Issues
Q: I am observing low or no labeling of my protein with this compound. What are the potential causes and solutions?
This is a common challenge that can stem from several factors related to the reductive amination reaction.
| Potential Problem | Recommended Solution |
| Suboptimal pH | The optimal pH for reductive amination is typically between 7 and 9. A slightly basic pH (e.g., pH 8.5-9.0) can enhance the reaction yield.[1] |
| Inefficient Reducing Agent | Use a fresh solution of sodium cyanoborohydride (NaBH3CN). This reducing agent is stable in water and specifically reduces the iminium ion formed between the aldehyde and the amine.[1][3] Sodium triacetoxyborohydride (B8407120) is another option but is sensitive to water.[3] |
| Low Reaction Temperature or Short Incubation Time | While reactions can proceed at room temperature, increasing the temperature to 37°C or even up to 56°C can improve efficiency.[1][2] Extended reaction times of 12-24 hours or even longer (up to 96 hours) may be necessary for optimal conjugation.[1][2] |
| Buffer Composition | Borate buffers have been shown to significantly enhance the yield of reductive amination.[1] Avoid buffers containing primary amines (e.g., Tris) as they will compete with the protein for reaction with this compound. |
| This compound Degradation | Ensure this compound has been stored correctly at -20°C under an inert atmosphere.[6] If in doubt, use a fresh aliquot. |
Section 2: Click Chemistry Reaction Issues
Q: My alkyne-tagged protein shows poor labeling with my azide-reporter in the click reaction. How can I troubleshoot this?
Low efficiency in the click chemistry step can prevent the detection of your labeled protein.
| Potential Problem | Recommended Solution |
| Inactive Reagents | Prepare fresh solutions of sodium ascorbate (B8700270) and your copper (II) sulfate (B86663) catalyst for each experiment. Sodium ascorbate is prone to oxidation.[7] |
| Inefficient Copper Catalyst | Use a copper(I)-stabilizing ligand such as TBTA or THPTA. These ligands protect the Cu(I) from oxidation and increase reaction efficiency.[7] |
| Suboptimal Reagent Concentrations | Optimize the concentrations of your reagents. An excess of the azide (B81097) reporter tag is often used.[7] Ensure the pH of your reaction buffer is in the optimal range (typically around 7-8).[7] |
| Inaccessible Alkyne Tag | The alkyne tag on your protein may be sterically hindered or buried within the protein's structure.[7][8] Consider performing the click reaction under denaturing conditions (e.g., with urea) to expose the tag.[7] |
| Non-Specific Labeling | In complex mixtures like cell lysates, some non-specific labeling with the azide reporter can occur.[9] Optimize reaction conditions and consider running the reaction for the shortest time necessary for sufficient labeling of your target.[7] |
Experimental Protocols
Protocol 1: Reductive Amination of a Protein with this compound
This protocol provides a general guideline for the reductive amination of a protein with this compound. Optimization may be required for specific proteins.
-
Protein Preparation:
-
Dialyze the protein into a suitable reaction buffer (e.g., 100 mM sodium borate, pH 8.5).
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the protein solution with this compound. A molar excess of this compound to protein is typically used (e.g., 50-100 fold molar excess).
-
Add sodium cyanoborohydride (NaBH3CN) to a final concentration of 50-300 mM.[1] Always prepare the NaBH3CN solution fresh.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 12-24 hours. For some proteins, higher temperatures (e.g., 56°C) and longer incubation times (up to 96 hours) may improve efficiency.[1]
-
-
Purification:
-
Remove excess this compound and reducing agent by dialysis or using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to label the alkyne-modified protein with an azide-reporter.
-
Reagent Preparation:
-
Prepare fresh stock solutions of:
-
Copper (II) Sulfate (CuSO4): 20 mM in water.
-
Copper-stabilizing ligand (e.g., THPTA): 100 mM in water.
-
Sodium Ascorbate: 300 mM in water (prepare immediately before use).
-
Azide-reporter (e.g., biotin-azide or a fluorescent azide): 10 mM in DMSO.
-
-
-
Reaction Setup:
-
To your alkyne-labeled protein (in a buffer like PBS), add the azide-reporter to a final concentration of 100-200 µM.
-
Add the THPTA ligand to a final concentration of 1 mM.
-
Add CuSO4 to a final concentration of 1 mM. Vortex briefly.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 15 mM.[10]
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.[7]
-
-
Purification:
-
Remove excess reagents by dialysis, desalting column, or protein precipitation as appropriate for your downstream application.
-
Data Presentation
Table 1: Typical Reaction Conditions for Reductive Amination
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | Slightly basic conditions (8.5-9.0) are often optimal.[1] |
| Temperature | Room Temperature - 56°C | Higher temperatures can increase reaction rates.[1][2] |
| Incubation Time | 12 - 96 hours | Longer times may be required for difficult conjugations.[1][2] |
| Reducing Agent | Sodium Cyanoborohydride | Stable in aqueous solutions and selective.[1] |
| Buffer | Borate Buffer | Has been shown to enhance reaction yields.[1] |
Table 2: Recommended Reagent Concentrations for CuAAC Click Chemistry
| Reagent | Final Concentration | Notes |
| Alkyne-Protein | 10 - 50 µM | |
| Azide-Reporter | 100 - 200 µM | An excess is generally used. |
| CuSO4 | 1 mM | |
| Copper Ligand (e.g., THPTA) | 1 - 2 mM | [10] |
| Sodium Ascorbate | 15 mM | Should be in excess of CuSO4.[10] |
Visualizations
Caption: Overall workflow for protein labeling using this compound.
Caption: Key troubleshooting steps for the reductive amination stage.
Caption: Troubleshooting guide for the CuAAC click chemistry step.
References
- 1. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Sequence-Specific DNA-Protein Conjugates via a Reductive Amination Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (IN DCM 30% W/W) price,buy this compound (IN DCM 30% W/W) - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Reactions Involving Pent-4-ynal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving Pent-4-ynal. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: Due to its bifunctional nature, containing both a terminal alkyne and an aldehyde group, this compound is susceptible to several side reactions. The most common include self-condensation (aldol reaction), oxidation of the aldehyde group, and polymerization.[1] The presence of both functionalities allows for a range of chemical transformations, some of which can be undesired.
Q2: How can I minimize the self-condensation of this compound during a reaction?
A2: Self-condensation, a common issue with aldehydes, can be minimized by carefully controlling the reaction conditions. Strategies include:
-
Slow Addition: Adding the this compound slowly to the reaction mixture can help to keep its concentration low at any given time, thus disfavoring the bimolecular self-condensation reaction.
-
Low Temperatures: Running the reaction at lower temperatures can decrease the rate of the aldol (B89426) condensation.
-
Use of a Non-Enolizable Aldehyde Partner: In crossed-aldol reactions, using a partner that cannot form an enolate (e.g., benzaldehyde) can prevent self-condensation of that partner and direct the reaction towards the desired product.[2][3]
-
Directed Aldol Reactions: Employing a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate of one carbonyl compound before the addition of the second can provide excellent control and prevent self-condensation.[2][4]
Q3: My reaction mixture is turning brown and viscous. What is likely happening?
A3: The formation of a brown, viscous mixture often indicates polymerization of this compound. The presence of both a reactive aldehyde and a terminal alkyne makes it susceptible to polymerization, especially in the presence of acid, base, or upon prolonged heating.
Q4: How can I prevent the undesired oxidation of this compound?
A4: The aldehyde group in this compound can be sensitive to oxidation, leading to the formation of pent-4-ynoic acid.[5] To prevent this:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Avoid Strong Oxidants: Be mindful of the reagents used and avoid any unnecessary exposure to oxidizing agents.
-
Purification of Solvents and Reagents: Ensure that all solvents and reagents are free from peroxides or other oxidizing impurities.
Troubleshooting Guides
Issue 1: Formation of High Molecular Weight Byproducts
Symptoms:
-
Appearance of broad, unresolved peaks in NMR spectra.
-
Streaking on TLC plates.
-
Difficulty in isolating the desired product due to a tar-like consistency of the crude mixture.
Possible Cause:
-
Polymerization: The terminal alkyne and the aldehyde functionalities of this compound can participate in polymerization reactions, especially under acidic or basic conditions, or at elevated temperatures.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Temperature Control | Maintain the reaction at the lowest effective temperature. | To minimize thermally induced polymerization. |
| 2. pH Control | If possible, maintain a neutral pH or use non-nucleophilic bases. | To avoid acid- or base-catalyzed polymerization. |
| 3. Use of Stabilizers | Consider the addition of a radical inhibitor (e.g., hydroquinone) or a stabilizer for unsaturated aldehydes (e.g., an alkylhydroxylamine) in small quantities if compatible with the desired reaction.[6] | To quench radical species that can initiate polymerization. |
| 4. Degas Solvents | Degas reaction solvents prior to use. | To remove dissolved oxygen which can promote side reactions. |
Issue 2: Presence of an Aldol Self-Condensation Product
Symptoms:
-
Appearance of a byproduct with a molecular weight double that of the starting material minus water (C10H10O).
-
Characteristic signals in the 1H NMR spectrum corresponding to a β-hydroxy aldehyde or an α,β-unsaturated aldehyde.
Possible Cause:
-
Base- or Acid-Catalyzed Self-Condensation: The enolizable nature of this compound makes it prone to aldol addition and subsequent condensation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Base Selection | Use a weaker base or a non-nucleophilic hindered base (e.g., LDA for directed reactions).[2][4] | To control the formation of the enolate and reduce the rate of self-condensation. |
| 2. Reaction Temperature | Perform the reaction at low temperatures (e.g., -78 °C for directed aldol reactions).[4] | To favor the kinetic product and minimize side reactions. |
| 3. Slow Reagent Addition | Add the base or this compound dropwise over an extended period. | To maintain a low concentration of the reactive enolate species. |
| 4. Stoichiometry Control | In crossed-aldol reactions, use the non-enolizable aldehyde in slight excess. | To increase the probability of the enolate reacting with the desired partner. |
Experimental Protocols
Protocol: Swern Oxidation of Pent-4-yn-1-ol to this compound with Minimized Byproducts
This protocol is adapted from a standard Swern oxidation procedure with specific considerations for the sensitive nature of this compound.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM), anhydrous
-
Pent-4-yn-1-ol
-
Triethylamine (B128534) (Et3N)
-
Water
-
1% Hydrochloric acid (in saturated brine)
-
5% Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a solution of oxalyl chloride (2.2 equivalents) in anhydrous DCM at -78 °C under an argon atmosphere, add a solution of DMSO (4.4 equivalents) in DCM dropwise over 20 minutes, maintaining the temperature below -60 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add a solution of pent-4-yn-1-ol (1 equivalent) in DCM dropwise over 10 minutes.
-
Continue stirring for 60 minutes at -78 °C.
-
Add triethylamine (5 equivalents) dropwise at -78 °C.
-
Stir the reaction mixture for 60 minutes and then allow it to warm to 10 °C over one hour.
-
Quench the reaction by adding water.
-
Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with 1% HCl in saturated brine, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure at low temperature to yield this compound.
Byproduct Information from Swern Oxidation: The primary byproducts of the Swern oxidation itself are dimethyl sulfide (B99878) (Me2S), carbon monoxide (CO), carbon dioxide (CO2), and triethylammonium (B8662869) chloride. These are generally volatile or water-soluble and are removed during the workup and concentration steps. Performing the reaction and workup in a well-ventilated fume hood is crucial due to the toxicity and odor of dimethyl sulfide and carbon monoxide.
| Byproduct | Molar Mass ( g/mol ) | Boiling Point (°C) | Removal Method |
| Dimethyl sulfide | 62.13 | 37.3 | Evaporation, Aqueous Wash |
| Carbon monoxide | 28.01 | -191.5 | Gaseous, removed by ventilation |
| Carbon dioxide | 44.01 | -78.5 (subl.) | Gaseous, removed by ventilation |
| Triethylammonium chloride | 137.65 | Decomposes | Aqueous Wash |
Visualizations
References
- 1. CAS 18498-59-4: 4-Pentynal | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Pentynoic acid | C5H6O2 | CID 22464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
Technical Support Center: Copper Catalyst Removal from Pent-4-ynal Click Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of copper catalysts from click reactions involving pent-4-ynal and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing copper catalysts from small molecule click reaction products like those derived from this compound?
A1: The most prevalent methods for removing copper from small organic molecules synthesized via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reactions fall into several categories:
-
Chelation and Liquid-Liquid Extraction: This involves using a chelating agent to form a water-soluble complex with the copper ions, which can then be removed by extraction with an aqueous solution. Common chelating agents include EDTA, ammonium (B1175870) chloride/ammonium hydroxide, and sodium thiosulfate.[1][2]
-
Solid-Phase Scavenging: This technique utilizes solid supports with chelating functionalities that bind the copper catalyst. The reaction mixture is passed through a cartridge or stirred with the resin, and the copper-bound solid is then removed by simple filtration.[1][2] Examples include chelating resins like Chelex 100 and Cuprisorb™.[2][3]
-
Filtration through a Solid Support: Passing the crude reaction mixture through a plug of silica (B1680970) gel, neutral alumina, or Celite® can effectively adsorb copper salts, separating them from the desired product.[1]
-
Precipitation and Trituration: If your product is a solid, it can be precipitated from the reaction mixture. The resulting solid is then washed with a solvent that dissolves the copper salts but not your product.[1]
Q2: My product is water-soluble. How does this affect the copper removal strategy?
A2: For water-soluble products, standard liquid-liquid extraction with aqueous chelating solutions is not feasible as the product would be lost to the aqueous phase. Alternative strategies include:
-
Solid-Phase Extraction (SPE): C18 SPE cartridges can be used to retain the organic product while water-soluble copper salts are washed away. The product is subsequently eluted with a stronger organic solvent.[1]
-
Dialysis: This method is highly effective for larger water-soluble molecules like polymers or biomolecules but may not be suitable for small molecules derived from this compound unless they are attached to a larger scaffold.[1][4]
-
Chelating Resins: Stirring the aqueous solution of your product with a chelating resin like Chelex is an excellent option. The resin binds the copper and can be filtered off.[2][4]
Q3: When should I consider using a heterogeneous or supported copper catalyst?
A3: Using a heterogeneous or supported copper catalyst, such as copper nanoparticles on carbon (CuNPs/C) or copper immobilized on magnetic nanoparticles, is advantageous when you want to simplify catalyst removal.[5][6][7] These catalysts can often be removed by simple filtration or, in the case of magnetic nanoparticles, with a magnet.[7] This approach can lead to very pure products with low copper contamination and allows for the potential recycling of the catalyst.[5][7][8]
Q4: Can I avoid copper catalysts altogether?
A4: Yes, if copper contamination is a persistent issue, you can explore copper-free click chemistry.[1] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a prominent example that does not require a metal catalyst. However, this requires the synthesis of strained cyclooctyne (B158145) reagents, which are larger and may alter the properties of your final molecule.[9]
Troubleshooting Guides
Problem 1: Persistent Green/Blue Color in the Organic Layer After Extraction
This indicates the presence of residual copper(II) salts.
| Possible Cause | Troubleshooting Steps |
| Inefficient Chelation | Increase the concentration of the chelating agent (e.g., EDTA, NH4Cl). Ensure the pH of the aqueous wash is appropriate for the chosen chelator (e.g., pH ~8 for EDTA/NH4OH).[2][10] |
| Insufficient Washing | Increase the number of aqueous washes. Stir the biphasic mixture vigorously for an extended period (up to a few hours) to ensure complete complexation and extraction.[10] |
| Product-Copper Interaction | Your product may have functional groups that coordinate with copper. Try a stronger chelating agent or switch to a solid-phase scavenging method. |
Problem 2: Low Product Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product Loss During Extraction | Your product might have some water solubility. Reduce the number of aqueous washes or saturate the aqueous phase with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous layer. |
| Product Adsorption onto Solid Support | The product may be sticking to the silica gel, alumina, or chelating resin. Elute with a more polar solvent system during column chromatography or when washing the solid support. |
| Product Precipitation with Copper | In some cases, the product may co-precipitate with copper salts. Ensure the product is fully dissolved before attempting purification. |
Comparison of Copper Removal Methods
The following table provides a qualitative comparison of common copper removal techniques for small molecules.
| Method | Advantages | Disadvantages | Best For |
| Chelation & Extraction | Inexpensive and uses common lab reagents.[6] | Can require multiple extractions; emulsions can form; not suitable for water-soluble products. | Routine removal from organic-soluble small molecules. |
| Solid-Phase Scavenging | High efficiency; simple filtration-based removal; can be used for both aqueous and organic solutions.[1] | Scavenging resins can be more expensive than common reagents. | Products that are sensitive to aqueous workups or when very low copper levels are required. |
| Filtration through Plug | Fast and simple for crude purification. | May not be sufficient for complete removal; potential for product adsorption. | Quick, initial cleanup of reaction mixtures. |
| Heterogeneous Catalysis | Catalyst is easily removed by filtration; catalyst can often be recycled; low product contamination.[5][6][7] | Supported catalysts can be more expensive and may exhibit different reactivity compared to homogeneous systems.[6] | "Green chemistry" approaches and simplifying purification workflows. |
| Electrochemical Removal | Can achieve almost quantitative removal of copper.[11] | Requires specialized equipment (electrolysis setup). | Water-soluble polymers or when other methods fail.[11] |
Experimental Protocols
Protocol 1: Copper Removal using Aqueous Ammonium Chloride/Hydroxide Wash
This protocol is suitable for organic-soluble products.
-
Reaction Quench: Upon completion of the click reaction, dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (NH4Cl). Stir vigorously until the aqueous layer turns a deep blue color, indicating the formation of the copper-ammonia complex.[10]
-
Phase Separation: Separate the aqueous layer.
-
Repeat Washing: Repeat the washing step with fresh saturated NH4Cl solution until the aqueous layer is no longer blue.
-
Final Washes: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Copper Removal using a Chelating Resin (e.g., Chelex 100)
This protocol is effective for both organic and water-soluble products.
-
Solvent Dilution: After the reaction, if your product is in an organic solvent, dilute it further. If the product is in an aqueous solution, it can often be used directly.
-
Add Resin: Add a chelating resin (e.g., Chelex 100) to the solution. The amount of resin will depend on the amount of copper used, but a significant excess is recommended.
-
Stir: Stir the suspension at room temperature. The required time can range from a few hours to overnight.[2]
-
Filter: Remove the resin by filtration, washing the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrates and concentrate the solvent to obtain the copper-free product.
Visual Workflows
Caption: Decision tree for selecting a copper removal method.
Caption: A troubleshooting workflow for click reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Workup [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Alkyne-Containing Chemical Probes for Bioorthogonal Labeling
In the rapidly evolving field of chemical biology, the ability to study biomolecules in their native environment is paramount. Bioorthogonal chemistry has provided a powerful toolkit for this purpose, with alkyne-containing chemical probes emerging as indispensable tools for labeling and visualizing a wide array of molecules, from proteins and lipids to glycans.[1] This guide provides a comparative overview of Pent-4-ynal and other alkyne-containing probes, with a focus on their application in metabolic labeling and subsequent detection.
Introduction to Alkyne Probes in Bioorthogonal Chemistry
Alkyne probes are small molecules that contain a terminal alkyne functional group. This group is largely absent in biological systems, making it an ideal "bioorthogonal handle" for chemical reactions that will not interfere with native cellular processes.[2] The most common bioorthogonal reaction involving alkynes is the Azide-Alkyne Cycloaddition, often referred to as "click chemistry".[3][4] This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst using strained alkynes (SPAAC).[1][2] Due to the lower background labeling generally observed when the detection reagent is an azide (B81097), alkyne-containing substrate analogues have become the standard for many metabolic labeling experiments.[2][5]
Comparing this compound and Other Alkyne-Containing Probes
While this compound is a simple and commercially available terminal alkyne, its direct comparative performance data against more specialized alkyne probes in biological applications is not extensively documented in the reviewed literature. However, we can compare classes of alkyne probes based on their structure and intended applications.
| Probe Class | Example(s) | Primary Application(s) | Key Characteristics |
| Simple Terminal Alkynes | This compound, Propargyl alcohol | General organic synthesis, potential for simple metabolic labeling | Small size, commercially available.[6] Biological applications and performance metrics like cell permeability and cytotoxicity are less characterized compared to specialized probes. |
| Alkynyl Isoprenoid Analogues | C15AlkOH, C15AlkOPP | Metabolic labeling of prenylated proteins | Mimics natural isoprenoid diphosphates (FPP, GGPP).[7][8] Enables specific labeling of a class of post-translationally modified proteins.[1][9] |
| Alkynyl Fatty Acid Analogues | ω-alkynyl-palmitate, ω-alkynyl-stearate | Metabolic labeling of acylated proteins and lipids | Mimics natural fatty acids for incorporation into lipids and lipid-modified proteins.[10][11] |
| Alkynyl Amino Acid Analogues | Homopropargylglycine (HPG) | Metabolic labeling of newly synthesized proteins | Acts as a surrogate for natural amino acids (e.g., methionine) and is incorporated during protein translation.[12][13] |
In-Depth Look: Alkyne-Modified Isoprenoid Analogues for Studying Protein Prenylation
A significant application of alkyne-containing probes is in the study of protein prenylation, a crucial post-translational modification where isoprenoid groups are attached to proteins.[1][9][14] Probes such as C15AlkOH and its diphosphate (B83284) derivative, C15AlkOPP, are analogues of farnesyl alcohol and farnesyl diphosphate, respectively.[5][7] These probes are metabolically incorporated into proteins by prenyltransferase enzymes.
Experimental Workflow for Labeling and Detecting Prenylated Proteins
The general workflow for using alkyne-isoprenoid analogues involves metabolic labeling of cells, followed by lysis, click chemistry with a fluorescent azide reporter, and visualization by in-gel fluorescence.
Optimizing Labeling Efficiency
To enhance the incorporation of alkyne-isoprenoid probes, cells can be pre-treated with lovastatin.[9] Lovastatin inhibits HMG-CoA reductase, an enzyme upstream in the endogenous isoprenoid biosynthesis pathway. This depletion of natural isoprenoids promotes the cellular machinery to utilize the exogenously supplied alkyne-containing analogues.[2][7]
Signaling Pathway Context: Protein Prenylation
Protein prenylation is critical for the proper localization and function of numerous signaling proteins, including small GTPases like Ras.[2][9] The attachment of the hydrophobic isoprenoid tail facilitates membrane association, which is often a prerequisite for their participation in signaling cascades.
Experimental Protocols
Protocol 1: Metabolic Labeling of Prenylated Proteins in Mammalian Cells
This protocol is adapted from methodologies for labeling with alkyne-modified isoprenoid analogues.[5]
Materials:
-
Mammalian cells (e.g., COS-7, HeLa)
-
Complete cell culture medium
-
Lovastatin stock solution (e.g., 25 mM in DMSO)
-
Alkyne-isoprenoid probe (e.g., C15AlkOH) stock solution in DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed mammalian cells on a 100-mm dish and grow overnight at 37°C in a 5% CO2 incubator.[5]
-
(Optional) For lovastatin pre-treatment, add lovastatin to the media to a final concentration of 20 µM and incubate for 6 hours.[5]
-
Without replacing the media, add the alkyne-isoprenoid probe to the desired final concentration (e.g., 0.1, 1, 10, or 25 µM).[5]
-
Incubate the cells at 37°C overnight to allow for metabolic incorporation of the probe.[5]
-
Wash the cells twice with sterile 1X PBS.[5]
-
Proceed with cell lysis for subsequent analysis.[5]
Protocol 2: In-Gel Fluorescence Analysis via Click Chemistry
This protocol describes the detection of alkyne-labeled proteins in a cell lysate.[5][12]
Materials:
-
Cell lysate containing alkyne-labeled proteins
-
1X PBS with 1% SDS
-
TAMRA-PEG3-N3 (or other fluorescent azide) stock solution (e.g., 1 mM)
-
TCEP (tris(2-carboxyethyl)phosphine) stock solution (e.g., 50 mM)
-
TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) stock solution (e.g., 10 mM)
-
CuSO4 stock solution (e.g., 50 mM)
-
Protein precipitation kit
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
In a microcentrifuge tube, take an aliquot of protein lysate (e.g., 100 µg) and dilute to 92.5 µL with 1X PBS containing 1% SDS.[5]
-
Add 2.5 µL of 1 mM fluorescent azide (25 µM final concentration), 2 µL of 50 mM TCEP (1 mM final concentration), and 1 µL of 10 mM TBTA (0.1 mM final concentration). Vortex briefly.[5]
-
Initiate the click reaction by adding 2 µL of 50 mM CuSO4 (1 mM final concentration).[5]
-
Incubate the reaction in the dark with gentle shaking at room temperature for 1 hour.[5]
-
Precipitate the proteins using a protein precipitation kit according to the manufacturer's instructions to remove excess reagents.[5]
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.[12]
-
Wash the gel to reduce background fluorescence.[12]
-
Scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.[12] The fluorescence intensity of the bands can be quantified using image analysis software to determine the relative abundance of labeled proteins.[12]
References
- 1. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues | Distefano Research Group [distefano.chem.umn.edu]
- 7. Improved synthesis and application of an alkyne-functionalized isoprenoid analogue to study the prenylomes of motor neurons, astrocytes and their stem cell progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Alkyne-Containing Isoprenoid Analogue Based on a Farnesyl Diphosphate Scaffold Is a Biologically Functional Universal Probe for Proteomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Molecular Probes azide and alkyne derivatives—Table 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pent-4-ynal and Pent-4-ynoic Acid for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of linker for bioconjugation is a critical decision that dictates the efficiency, stability, and ultimate functionality of the resulting conjugate. Among the diverse array of available chemical tools, terminal alkynes have gained prominence for their utility in bioorthogonal "click" chemistry reactions. This guide provides an in-depth comparison of two commercially available alkyne-containing linkers: pent-4-ynal and pent-4-ynoic acid. We will objectively evaluate their performance in bioconjugation, supported by experimental data and detailed protocols, to aid in the rational design of next-generation bioconjugates for therapeutics and diagnostics.
At a Glance: this compound vs. Pent-4-ynoic Acid
| Feature | This compound | Pent-4-ynoic Acid |
| Reactive Group | Aldehyde (-CHO) | Carboxylic Acid (-COOH) |
| Target Residue | Primary amines (e.g., Lysine (B10760008), N-terminus) | Primary amines (e.g., Lysine, N-terminus) |
| Reaction Type | Reductive amination (forms a secondary amine) or Schiff base formation (reversible) | Amide bond formation (requires activation) |
| Activation Required? | No (for Schiff base), Yes (for reductive amination) | Yes (e.g., to NHS ester) |
| Linkage Stability | Schiff base is reversible; Secondary amine is stable. | Amide bond is highly stable. |
| Reaction pH | Schiff base: ~pH 7-8.5; Reductive amination: ~pH 6-7 | NHS ester coupling: ~pH 7.2-8.5 |
| Key Advantage | Direct reaction with amines (Schiff base) | Forms a very stable amide bond. |
| Key Disadvantage | Potential for reversible linkage (Schiff base) | Requires an activation step. |
Performance Comparison: Reactivity, Stability, and Efficiency
The primary difference between this compound and pent-4-ynoic acid lies in the reactivity of their respective functional groups and the stability of the resulting covalent bond.
This compound possesses an aldehyde moiety that can directly react with primary amines on a biomolecule, such as the ε-amino group of lysine residues or the N-terminus, to form a Schiff base. This reaction is often reversible, which can be a disadvantage if a stable conjugate is required. To form a stable secondary amine linkage, a subsequent reduction step using a reducing agent like sodium cyanoborohydride is necessary in a process called reductive amination. Aldehydes are generally more reactive than ketones.[1]
Pent-4-ynoic acid , on the other hand, contains a carboxylic acid group. This group is generally unreactive towards amines under physiological conditions and requires activation to facilitate bioconjugation.[1] A common method is to convert the carboxylic acid to an N-hydroxysuccinimide (NHS) ester. This activated ester then readily reacts with primary amines to form a highly stable amide bond. While requiring an extra activation step, this method results in a very stable and effectively irreversible linkage under physiological conditions.
The choice between these two linkers often depends on the specific application. For applications where a reversible linkage might be desirable, or if a one-step conjugation (without considering the subsequent click reaction) is preferred, this compound could be considered. However, for most applications in drug development and research where conjugate stability is paramount, the activated form of pent-4-ynoic acid is generally the preferred choice due to the robustness of the resulting amide bond.
Experimental Protocols
Protocol 1: Protein Modification with Pent-4-ynoic Acid via NHS Ester Chemistry
This protocol describes the introduction of a terminal alkyne onto a protein by reacting its primary amines with the NHS ester of pent-4-ynoic acid.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Pent-4-ynoic acid
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Pent-4-ynoic acid NHS ester:
-
Dissolve pent-4-ynoic acid, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
Incubate the reaction mixture at room temperature for 1 hour to generate the activated NHS ester.
-
-
Protein Reaction:
-
Adjust the protein solution to a concentration of 1-10 mg/mL in a reaction buffer at pH 7.2-8.5.
-
Add the freshly prepared pent-4-ynoic acid NHS ester solution to the protein solution. A 10-20 fold molar excess of the NHS ester over the protein is a common starting point, but this may need to be optimized.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess and unreacted labeling reagent by passing the reaction mixture through a desalting column equilibrated with the desired buffer for downstream applications.
-
-
Characterization:
-
Confirm the incorporation of the alkyne group using mass spectrometry. The mass of the protein will increase by the mass of the pent-4-ynoyl group (C5H5O = 81.03 Da).
-
Protocol 2: Protein Modification with this compound via Reductive Amination
This protocol details the conjugation of this compound to a protein's primary amines followed by reduction to form a stable secondary amine linkage.
Materials:
-
Protein of interest in a suitable buffer (e.g., HEPES or phosphate (B84403) buffer, pH 6-7)
-
This compound
-
Sodium cyanoborohydride (NaCNBH₃) stock solution (e.g., 1 M in 10 mM NaOH, handle with care in a fume hood)
-
Desalting column
Procedure:
-
Reaction Setup:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Add this compound to the protein solution. A molar excess of 20-50 fold is a typical starting point.
-
Incubate for 30-60 minutes at room temperature to allow for Schiff base formation.
-
-
Reduction:
-
Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for an additional 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove excess reagents by passing the reaction mixture through a desalting column.
-
-
Characterization:
-
Analyze the modified protein by mass spectrometry to confirm the addition of the pent-4-ynyl group (C5H7 = 67.06 Da).
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between an alkyne-modified protein (from Protocol 1 or 2) and an azide-containing molecule (e.g., a fluorescent dye, biotin, or drug).
Materials:
-
Alkyne-modified protein
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water or DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing molecule (typically at a 1.5 to 10-fold molar excess over the protein) in the reaction buffer.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Add THPTA to a final concentration of 5 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light if using a fluorescent azide.
-
-
Purification:
-
Purify the resulting bioconjugate using a desalting column or other appropriate chromatography method to remove excess reagents and the copper catalyst.
-
-
Analysis:
-
Characterize the final conjugate by SDS-PAGE, mass spectrometry, and functional assays as required.
-
Visualizing the Workflow and Logic
To better illustrate the processes described, the following diagrams created using the DOT language provide a visual representation of the bioconjugation workflows.
References
A Head-to-Head Comparison: Aldehyde vs. NHS Ester for Protein Conjugation Efficiency
For researchers, scientists, and drug development professionals, the choice of protein conjugation chemistry is a critical decision that can significantly impact the outcome of their work. The efficiency, specificity, and stability of the linkage are paramount for creating effective bioconjugates for therapeutics, diagnostics, and research applications. This guide provides an objective comparison of two widely used methods: aldehyde-based conjugation and N-hydroxysuccinimide (NHS) ester chemistry, with a focus on their relative efficiencies, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | Aldehyde-Based Conjugation | NHS Ester Chemistry |
| Target Residue | Aldehyde (often site-specifically introduced as formylglycine) | Primary amines (Lysine, N-terminus) |
| Selectivity | Highly site-specific | Randomly targets available amines |
| Bond Formed | Oxime or Hydrazone (stable) | Amide (very stable) |
| Typical Efficiency | >90%[1] | 5-50% (can be higher with optimization)[1] |
| Reaction pH | Slightly acidic to neutral (e.g., pH 5.5-7.0)[2] | Neutral to slightly basic (e.g., pH 7.2-8.5)[1] |
| Key Advantages | Homogeneous products, precise control over conjugation site | Simplicity, readily available reagents |
| Key Disadvantages | Requires introduction of the aldehyde group (e.g., via genetic engineering) | Heterogeneous products, potential for loss of protein function |
Quantitative Performance Comparison
The efficiency of a conjugation reaction is a key determinant of its utility. The following table summarizes typical quantitative performance metrics for aldehyde and NHS ester labeling chemistries. It is important to note that specific outcomes can vary depending on the protein, the label, and the precise reaction conditions.
| Parameter | Aldehyde-Based Conjugation (Formylglycine) | NHS Ester Chemistry | Data Source(s) |
| Target Residue(s) | Formylglycine (aldehyde) | Primary amines (Lysine, N-terminus) | [2][3] |
| Typical Labeling Efficiency | >85% to ~100%[2][4] | Variable; 5-50% reported in some comparisons, but can be >99% for peptides with optimization.[1][5] | |
| Optimal Reaction pH | 5.5 - 7.0[2] | 7.2 - 8.5[1] | |
| Reaction Speed | Minutes to hours (can be accelerated with catalysts)[6] | 0.5 - 4 hours at room temperature or 4°C[1] | |
| Key Competing Reaction | - | Hydrolysis of the NHS ester[3] | |
| Specificity | Highly specific for the introduced aldehyde[2] | Can label multiple lysine (B10760008) residues[3] |
Experimental Methodologies
Detailed and reproducible protocols are essential for successful protein labeling. Below are representative protocols for both aldehyde-based and NHS ester-based labeling strategies.
Protocol 1: Aldehyde-Based Protein Conjugation via Oxime Ligation
This protocol describes the conjugation of a molecule containing an aminooxy group to a protein with a genetically encoded formylglycine (aldehyde) tag.
Materials:
-
Aldehyde-tagged protein (1-10 mg/mL in a suitable buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)
-
Aminooxy-functionalized molecule (e.g., aminooxy-PEG-biotin, fluorescent dye with an aminooxy group)
-
Aniline (B41778) or m-phenylenediamine (B132917) (mPDA) catalyst stock solution (e.g., 1 M in DMSO)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the aldehyde-tagged protein is in the correct reaction buffer at the desired concentration.
-
Reagent Preparation: Dissolve the aminooxy-functionalized molecule in a minimal amount of a compatible solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Conjugation Reaction:
-
To the protein solution, add the aminooxy-functionalized molecule to the desired molar excess (e.g., 10-20 equivalents).
-
Add the catalyst (e.g., aniline or mPDA) to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 1 to 12 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification: Remove the excess labeling reagent and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling and assess the purity of the conjugate using methods such as UV-Vis spectroscopy and mass spectrometry.
Protocol 2: NHS Ester-Based Protein Conjugation
This protocol provides a general framework for labeling proteins via primary amines using an NHS ester reagent.
Materials:
-
Protein to be labeled (2-10 mg/mL in an amine-free buffer, e.g., 100 mM sodium bicarbonate, pH 8.3)
-
NHS ester of the molecule to be conjugated (e.g., Biotin-NHS, fluorescent dye-NHS)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve or buffer exchange the protein into the labeling buffer at a concentration of 2-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction:
-
Add the NHS ester stock solution to the protein solution to achieve the desired molar ratio (e.g., 10:1 to 20:1 NHS ester to protein).
-
Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle stirring.
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.
-
Purification: Separate the labeled protein from unreacted NHS ester and byproducts using a desalting column or dialysis.
-
Characterization: Determine the degree of labeling using UV-Vis spectroscopy and assess the conjugate's purity by SDS-PAGE.
Visualizing the Workflows and Pathways
To further clarify the experimental processes and chemical reactions, the following diagrams illustrate the key steps in each conjugation method.
Caption: Workflow for aldehyde-based protein conjugation.
Caption: Workflow for NHS ester-based protein conjugation.
Caption: Chemical pathways for aldehyde and NHS ester conjugation.
Conclusion
The choice between aldehyde-based and NHS ester conjugation chemistries depends heavily on the specific requirements of the application. For applications demanding high homogeneity, precise control over the conjugation site, and where the generation of a site-specifically modified protein is feasible, aldehyde-based methods offer superior performance with efficiencies often exceeding 90%.[1] In contrast, NHS ester chemistry provides a simpler, more direct approach for protein labeling when random modification of primary amines is acceptable. While its efficiency can be more variable, it remains a robust and widely used technique. By understanding the quantitative differences and experimental considerations outlined in this guide, researchers can make an informed decision to select the optimal conjugation strategy for their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide Labeling and Quantification in Mass Spectrometry: Featuring Pent-4-ynal and Established Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of peptides and proteins is paramount for unraveling complex biological processes and advancing therapeutic discovery. This guide provides an objective comparison of peptide analysis using the bioorthogonal handle Pent-4-ynal against established labeling methodologies, supported by experimental data and detailed protocols.
This compound, a small molecule featuring a terminal alkyne and a reactive aldehyde, represents a class of bioorthogonal probes that allow for the chemical labeling of peptides and proteins. Its utility lies in the ability to introduce a "handle" for subsequent detection and enrichment through highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3] This approach offers an in vitro alternative to metabolic labeling methods.
This guide will compare the mass spectrometry analysis of peptides labeled with this compound (as a representative of small alkyne probes) with three widely used quantitative proteomics strategies: Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), Tandem Mass Tags (TMT), Stable Isotope Labeling by Amino acids in Cell Culture (SILAC), and Label-Free Quantification (LFQ).
Performance Comparison of Quantitative Proteomics Methods
The choice of a quantitative proteomics strategy significantly influences the experimental design, cost, and the nature of the data obtained. The following tables summarize the key characteristics and performance metrics of this compound-based labeling and its alternatives.
| Feature | This compound (via Click Chemistry) | iTRAQ | TMT | SILAC | Label-Free Quantification (LFQ) |
| Labeling Principle | Chemical, post-lysis/digestion | Chemical, post-digestion | Chemical, post-digestion | Metabolic, in vivo | None |
| Reaction | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | NHS ester reaction with primary amines | NHS ester reaction with primary amines | Incorporation of stable isotope-labeled amino acids during cell culture | Direct analysis of MS signal |
| Multiplexing Capacity | Limited by the availability of distinguishable azide-tags | 4-plex, 8-plex[4][5] | 2-plex to 18-plex[6][7] | Typically 2-plex or 3-plex, up to 5-plex possible[8][9] | Unlimited number of samples, analyzed sequentially[10][11] |
| Quantification Level | MS2 or MS3 (with isobaric azide (B81097) tags) | MS2 (reporter ions) | MS2 (reporter ions) | MS1 (precursor ion intensity) | MS1 (precursor ion intensity) or MS2 (spectral counting)[12] |
| Sample Types | Cell lysates, purified proteins, tissues | Cell lysates, tissues, biofluids | Cell lysates, tissues, biofluids | Proliferating cell cultures | All sample types |
| Cost | Reagent-dependent, generally moderate | High | High | Moderate (media and amino acids) | Low (no labeling reagents) |
| Advantages | High specificity, small tag, versatile | High throughput, multiplexing | High throughput, high multiplexing | High accuracy, in vivo labeling, low sample handling variability | Simple workflow, cost-effective, applicable to all samples[10] |
| Disadvantages | Potential for copper cytotoxicity (in vivo), requires optimization of click reaction | Ratio compression, expensive reagents | Ratio compression, expensive reagents | Limited to cell culture, long labeling time, arginine-to-proline conversion can occur | Lower accuracy and precision, requires high instrument stability and reproducibility |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below.
Protocol 1: Peptide Labeling with this compound and Click Chemistry
This protocol describes a general workflow for labeling peptides with this compound and subsequent conjugation to an azide-reporter tag (e.g., biotin-azide for enrichment) via CuAAC for mass spectrometry analysis.
1. Protein Extraction, Digestion, and Peptide Quantification:
-
Extract proteins from the biological sample of interest.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
Quantify the resulting peptide concentration using a suitable method (e.g., BCA assay).
2. This compound Labeling:
-
Resuspend the dried peptides in a labeling buffer (e.g., 100 mM HEPES, pH 7.5).
-
Add this compound to the peptide solution at a molar excess and incubate at room temperature. The reaction time and temperature may require optimization.
-
Quench the reaction by adding a suitable quenching reagent.
3. Click Chemistry Reaction (CuAAC): [13]
-
Prepare a "click mix" containing:
-
Azide-functionalized reporter tag (e.g., biotin-azide).
-
Copper(II) sulfate (B86663) (CuSO₄).
-
A reducing agent to generate Cu(I) in situ, such as sodium ascorbate.
-
A copper chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the Cu(I) and improve reaction efficiency.
-
-
Add the click mix to the this compound labeled peptide solution.
-
Incubate at room temperature, protected from light.
4. Sample Cleanup and Mass Spectrometry Analysis:
-
If a biotin-azide tag was used, enrich the labeled peptides using streptavidin-coated beads.[1]
-
Wash the beads extensively to remove unlabeled peptides and excess reagents.
-
Elute the labeled peptides from the beads.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Analyze the peptides by LC-MS/MS.
Protocol 2: iTRAQ Labeling
This protocol is a summary of a typical iTRAQ 4-plex experiment.[4][5][14]
1. Sample Preparation:
-
Prepare protein extracts from up to four different samples.
-
Reduce, alkylate, and digest the proteins with trypsin as described in Protocol 1.
-
Ensure equal amounts of peptides from each sample are used.
2. iTRAQ Reagent Labeling:
-
Resuspend each peptide sample in the iTRAQ dissolution buffer.
-
Add the respective iTRAQ reagent (114, 115, 116, 117) to each sample.
-
Incubate at room temperature for 1-2 hours.
-
Quench the reaction.
3. Sample Pooling and Fractionation:
-
Combine the four labeled samples into a single tube.
-
Desalt the pooled sample.
-
For complex samples, perform offline fractionation (e.g., strong cation exchange or high-pH reversed-phase chromatography) to reduce complexity.
4. LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS.
-
The mass spectrometer should be configured to perform fragmentation (e.g., HCD) that generates the low-mass reporter ions for quantification.
Protocol 3: TMT Labeling
This protocol outlines a general workflow for TMT labeling.[6][15][16][17]
1. Sample Preparation:
-
Prepare protein digests from each sample as described in Protocol 1.
-
Quantify and normalize the peptide amounts for each sample.
2. TMT Reagent Labeling:
-
Reconstitute the TMT reagents in anhydrous acetonitrile.
-
Add the appropriate TMT reagent to each peptide sample.
-
Incubate at room temperature for 1 hour.
-
Quench the reaction with hydroxylamine.[6]
3. Sample Pooling and Cleanup:
-
Combine all labeled samples.
-
Desalt the pooled sample using a C18 solid-phase extraction cartridge.
4. LC-MS/MS Analysis:
-
Analyze the sample by LC-MS/MS using an instrument capable of high-resolution MS2 scans to accurately measure the reporter ion intensities.
Protocol 4: SILAC Labeling
This protocol describes a typical SILAC experiment.[8][9][18][19][20]
1. Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
One population is grown in "light" medium containing normal amino acids (e.g., L-arginine and L-lysine).
-
The other population is grown in "heavy" medium where the normal amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine).
-
Culture the cells for at least five passages to ensure complete incorporation of the heavy amino acids.[8]
2. Experimental Treatment and Cell Harvesting:
-
Apply the desired experimental treatment to one or both cell populations.
-
Harvest the cells and lyse them to extract the proteins.
3. Sample Mixing and Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Reduce, alkylate, and digest the combined protein mixture with trypsin.
4. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Quantification is performed by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.
Protocol 5: Label-Free Quantification (LFQ)
This protocol provides a general workflow for LFQ.[10][11][12][21][22]
1. Sample Preparation:
-
Prepare protein extracts and digest them into peptides for each individual sample as described in Protocol 1.
2. LC-MS/MS Analysis:
-
Analyze each sample separately by LC-MS/MS. It is crucial to maintain high reproducibility in the chromatography and mass spectrometry performance across all runs.
3. Data Analysis:
-
Use specialized software to align the chromatograms from all runs.
-
Quantify peptides based on the area under the curve of their extracted ion chromatograms (XIC) at the MS1 level or by spectral counting at the MS2 level.
-
Normalize the data to account for variations in sample loading and instrument performance.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for this compound labeling and the alternative quantitative proteomics methods.
This compound Labeling and Click Chemistry Workflow
Comparison of Quantitative Proteomics Workflows
Conclusion
The selection of a peptide labeling and quantification strategy is a critical decision in proteomics research. This compound, as a representative of small, bioorthogonal alkyne probes, offers a versatile method for in vitro labeling that is compatible with a wide range of sample types. Its primary advantage lies in the specificity of the click reaction, which allows for the selective enrichment and detection of labeled peptides.
In contrast, iTRAQ and TMT provide high-throughput capabilities by enabling the simultaneous analysis of multiple samples, although at a higher cost and with the potential for ratio compression artifacts.[23] SILAC is considered a gold standard for quantitative accuracy due to its in vivo labeling approach, which minimizes sample handling errors, but it is primarily limited to cultured cells.[8] Label-free quantification stands out as the most straightforward and cost-effective method, applicable to any sample type, but it demands the highest level of instrument performance and data analysis rigor to ensure accuracy and reproducibility.[10][24]
Ultimately, the optimal choice depends on the specific biological question, the nature of the samples, the available instrumentation, and budgetary considerations. By understanding the principles, advantages, and limitations of each method presented in this guide, researchers can make an informed decision to achieve robust and meaningful quantitative proteomics results.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. biotech.cornell.edu [biotech.cornell.edu]
- 5. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 6. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 7. UWPR [proteomicsresource.washington.edu]
- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Label-Free Quantification Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 11. Label-Free Quantitation | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aragen.com [aragen.com]
- 16. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 19. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. Quantification of Proteins by Label-Free LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 22. A label-free mass spectrometry method for the quantification of protein isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Benchmarking Quantitative Performance in Label-Free Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Triazole Linkage from Pent-4-ynal Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for forging robust 1,2,3-triazole linkages.[1][2] This guide offers a detailed characterization of the triazole linkage formed from the reaction involving Pent-4-ynal, compares its performance with alternative bioconjugation chemistries, and provides supporting experimental protocols for researchers, scientists, and drug development professionals.
The reaction between an azide (B81097) and a terminal alkyne, such as this compound, in the presence of a copper(I) catalyst, results in the formation of a 1,4-disubstituted 1,2,3-triazole.[3] This transformation is celebrated for its reliability, high yields, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[4][5]
Characterization of the Triazole Linkage
The structure and purity of the triazole product are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton on the triazole ring typically appears as a sharp singlet in the range of δ 7.5-8.5 ppm. The specific chemical shift can be influenced by the nature of the substituents on the triazole ring.
-
¹³C NMR: The two carbon atoms of the triazole ring typically resonate in the aromatic region of the spectrum, with characteristic chemical shifts that help confirm the 1,4-substitution pattern.[6][7]
Infrared (IR) Spectroscopy: The formation of the triazole ring can be monitored by the disappearance of the characteristic azide (around 2100 cm⁻¹) and terminal alkyne (around 3300 cm⁻¹ and 2100-2260 cm⁻¹) stretching vibrations. The triazole ring itself exhibits characteristic absorptions, including C-H stretching (around 3100-3150 cm⁻¹) and ring stretching (in the 1400-1600 cm⁻¹ region).[7]
Mass Spectrometry (MS): Mass spectrometry is a crucial tool for confirming the molecular weight of the triazole product. The molecular ion peak (M+) corresponding to the calculated mass of the product provides strong evidence of its formation.[7]
Properties of the 1,2,3-Triazole Linkage
The 1,2,3-triazole ring is more than just a passive linker; it possesses several advantageous properties for bioconjugation and drug development:
-
Exceptional Stability: The triazole linkage is renowned for its high stability under a wide range of physiological and chemical conditions.[1] It is resistant to hydrolysis, enzymatic degradation, and redox conditions, making it ideal for applications requiring long-term stability in biological environments.[1]
-
Structural Mimic: The triazole ring can act as a bioisostere for the amide bond, with similar size and planarity, allowing it to engage in favorable interactions with biological targets.[8][9]
-
Active Interactions: The triazole moiety can participate in hydrogen bonding and dipole interactions, which can contribute to the binding affinity of a molecule to its biological target.[2][10]
Comparison with Alternative Bioconjugation Linkages
While the triazole linkage offers significant advantages, several other linkages are commonly used in bioconjugation, each with its own set of properties.
| Linkage Type | Stability to Hydrolysis (pH 7.4) | Stability in Serum/Plasma | Stability to Reducing Agents (e.g., DTT, TCEP) | Key Notes |
| 1,2,3-Triazole | Highly Stable | Highly Stable | Highly Stable | Considered one of the most stable bioorthogonal linkages.[1] |
| Amide | Highly Stable | Generally Stable | Highly Stable | Susceptible to cleavage by specific proteases. |
| Ester | Prone to Hydrolysis | Rapidly Cleaved by Esterases | Stable | Often used for prodrug strategies requiring controlled release.[1] |
| Disulfide | Stable at Neutral pH | Cleaved by Thiols (e.g., Glutathione) | Readily Cleaved | Commonly used for intracellular drug delivery, leveraging the reducing environment of the cytoplasm.[1] |
| Oxime | Generally Stable | Moderately Stable | Stable | Stability can be pH-dependent.[11] |
| Thioether | Highly Stable | Highly Stable | Highly Stable | A robust and stable linkage, but the reaction to form it can be less specific than click chemistry.[4] |
Alternative Click Chemistries
Concerns about the potential cytotoxicity of the copper catalyst in CuAAC have led to the development of metal-free click reactions.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst.[11][12] This makes it highly suitable for applications in living systems.[12] However, the synthesis of strained cyclooctynes can be complex.[12]
-
Inverse Electron-Demand Diels-Alder (IEDDA) Reaction: This is a very rapid and selective reaction between an electron-deficient diene (like a tetrazine) and an electron-rich dienophile (like a strained alkene).[12][13] It is also bioorthogonal and proceeds efficiently under physiological conditions.[12]
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne (e.g., this compound) and the azide-containing molecule in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).
-
Add a copper(II) sulfate (B86663) (CuSO₄) solution.
-
Add a reducing agent, such as sodium ascorbate, to reduce Cu(II) to the active Cu(I) catalyst in situ.[4]
-
Optionally, a copper-coordinating ligand can be added to stabilize the Cu(I) catalyst and increase the reaction rate.[14]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the product can be isolated using standard purification techniques such as extraction, precipitation, or chromatography.
Protocol for Serum Stability Assay
-
Prepare a stock solution of the triazole-linked bioconjugate in a suitable buffer (e.g., PBS).
-
Add the stock solution to fresh serum or plasma to a final desired concentration.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the mixture.
-
Quench the enzymatic activity by adding an organic solvent like acetonitrile (B52724) or methanol.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact bioconjugate remaining.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 1,4-linked 1,2,3-Triazole des-peptidic analogues of PNA (TzNA): Synthesis of TzNA oligomers by “click” reaction on solid phase and stabilization of derived triplexes with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.de [thieme-connect.de]
- 11. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bioorthogonal Ligations and Cleavages in Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bifunctional Linkers for Protein Labeling
In the fields of drug development, diagnostics, and fundamental biological research, the ability to specifically label proteins is paramount. Bifunctional linkers are essential chemical tools that enable the covalent attachment of probes, drugs, or other molecules to proteins. The selection of an appropriate linker is a critical determinant of the success of a conjugation strategy, profoundly impacting the stability, specificity, and functionality of the resulting labeled protein. This guide provides an objective comparison of common bifunctional linkers, supported by experimental data, to assist researchers in making informed decisions for their protein labeling applications.
Mechanisms of Action and Key Chemistries
Bifunctional linkers possess two reactive groups, allowing them to covalently connect a protein to another molecule. These linkers are typically classified based on the functional groups they target on the protein, most commonly primary amines (e.g., the ε-amino group of lysine) and thiols (e.g., the sulfhydryl group of cysteine).
-
Amine-Reactive Linkers : N-hydroxysuccinimide (NHS) esters are a prevalent class of amine-reactive linkers. They react with primary amines at physiological to slightly alkaline pH (7-9) to form stable amide bonds.[1]
-
Thiol-Reactive Linkers : Maleimides and haloacetyls are the most common thiol-reactive groups. Maleimides react specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form stable thioether bonds.[1][2] This chemistry is highly selective for cysteines, which are less abundant than lysines, often allowing for more site-specific labeling.[2][3]
-
Click Chemistry : This category encompasses bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions offer high efficiency and specificity, as the reactive moieties (azides and alkynes) are generally inert to biological functional groups.[4][5]
-
Hydrazone and Oxime Ligation : These methods involve the reaction of an aldehyde or ketone with a hydrazine (B178648) or aminooxy group, respectively.[6][7] These reactions can be catalyzed by aniline (B41778) and proceed efficiently at neutral pH.[6][7][8]
Comparative Performance of Bifunctional Linkers
The choice of linker significantly affects the outcome of a protein labeling experiment. The following table summarizes the key characteristics and performance metrics of common bifunctional linker chemistries.
| Linker Chemistry | Target Functional Group | Optimal pH | Reaction Speed | Bond Stability | Key Advantages | Key Disadvantages |
| NHS Ester | Primary Amine (Lysine) | 7.0 - 9.0[1] | Fast | Stable Amide Bond | Well-established chemistry, high reactivity.[9] | Susceptible to hydrolysis at high pH, can lead to heterogeneous labeling due to the abundance of lysines.[1] |
| Maleimide (B117702) | Thiol (Cysteine) | 6.5 - 7.5[1] | Fast | Stable Thioether Bond | High specificity for cysteines, allows for site-specific labeling.[3][] | Maleimide group can hydrolyze at pH > 7.5, potential for retro-Michael reaction leading to deconjugation.[1][11] |
| Haloacetyl (Iodoacetyl) | Thiol (Cysteine) | 7.2 - 8.5 | Moderate | Stable Thioether Bond | Forms a very stable bond. | Can react with other nucleophiles (e.g., histidine) at higher pH, less specific than maleimides. |
| Click Chemistry (SPAAC) | Azide/Alkyne | Physiological | Fast | Stable Triazole Ring | Bioorthogonal, high specificity, no catalyst required.[12] | DBCO (a common cyclooctyne) is hydrophobic.[12] |
| Hydrazone/Oxime | Aldehyde/Ketone | ~7.0[6] | Moderate to Fast[6][8] | Reversible (Hydrazone) to Stable (Oxime) | Can be performed at neutral pH, oximes are more stable than hydrazones.[6] | May require introduction of the carbonyl or aminooxy group onto the protein.[13] |
Experimental Protocols
Detailed and reproducible protocols are crucial for successful protein labeling. Below are representative protocols for labeling with an amine-reactive and a thiol-reactive linker.
Protocol 1: Amine Labeling using an NHS-Ester Linker
This protocol describes the conjugation of a protein's primary amines with an NHS-ester functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
NHS-ester functionalized molecule
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Linker Preparation: Immediately before use, prepare a 10-20 mg/mL stock solution of the NHS-ester linker in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Purification: Remove unreacted linker using a desalting column equilibrated with a suitable storage buffer.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry.
Protocol 2: Thiol Labeling using a Maleimide Linker
This protocol outlines the conjugation of a protein's free thiols with a maleimide-functionalized molecule.
Materials:
-
Protein containing free cysteine(s) (1-10 mg/mL in a degassed buffer, pH 7.0-7.5)
-
Maleimide-functionalized molecule
-
Anhydrous DMSO or DMF
-
Reaction Buffer: PBS, HEPES, or Tris buffer, pH 7.0-7.5 (degassed)
-
Reducing agent (e.g., TCEP)
-
Desalting column
Procedure:
-
Protein Reduction: If the protein has disulfide bonds, dissolve it in the Reaction Buffer and add a 100-fold molar excess of TCEP. Incubate for 20 minutes at room temperature to reduce the disulfide bonds.[14]
-
Linker Preparation: Dissolve the maleimide-functionalized molecule in DMSO or DMF to a concentration of 1-10 mg/100 µL.[14]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide linker to the reduced protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the conjugate using a desalting column to remove excess linker and reducing agent.
-
Characterization: Determine the labeling efficiency via UV-Vis spectrophotometry or mass spectrometry.
Visualizations
Logical Relationship of Common Bifunctional Linkers
Caption: Classification of common bifunctional linkers based on their reactive chemistry.
Experimental Workflow for Protein Labeling
Caption: A generalized experimental workflow for protein labeling using bifunctional linkers.
Signaling Pathway Application: Antibody-Drug Conjugate (ADC) Action
Caption: Simplified signaling pathway of an antibody-drug conjugate (ADC) from circulation to cell apoptosis.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Click Chemistry – Med Chem 101 [medchem101.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. | Semantic Scholar [semanticscholar.org]
- 8. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. Bi- and tri-orthogonal linkers for bioconjugation [morressier.com]
- 12. benchchem.com [benchchem.com]
- 13. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lumiprobe.com [lumiprobe.com]
Pent-4-ynal: A Superior Scaffold for Dual-Functionalization Strategies in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the ability to selectively introduce multiple functionalities into biomolecules is paramount for creating sophisticated therapeutics, diagnostics, and research tools. Pent-4-ynal, a heterobifunctional linker possessing both a terminal alkyne and a reactive aldehyde, is emerging as a powerful tool for such dual-functionalization strategies. Its unique architecture offers distinct advantages in efficiency, selectivity, and stability over other commonly used bifunctional linkers.
This guide provides an objective comparison of this compound's performance against alternative linkers, supported by experimental data. It also includes detailed experimental protocols and visualizations to aid in the practical application of this versatile molecule.
Performance Comparison of Bifunctional Linkers
The key advantage of this compound lies in the orthogonal reactivity of its two functional groups. The aldehyde allows for chemoselective ligation with aminooxy- or hydrazide-modified molecules to form stable oxime or hydrazone linkages, respectively. Concurrently, the terminal alkyne is readily available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction, or for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This dual reactivity enables the sequential or one-pot introduction of two different molecular entities, such as a targeting moiety and a therapeutic payload, with high precision.
| Linker Type | Reactive Groups | Coupling Chemistry | Key Advantages | Potential Limitations |
| This compound | Aldehyde, Alkyne | Oxime/Hydrazone Ligation, CuAAC/SPAAC | Orthogonal reactivity, high stability of both linkages, small size. | Aldehyde reactivity can be slower than NHS esters. |
| NHS-Ester-Alkyne | N-Hydroxysuccinimide Ester, Alkyne | Amide Bond Formation, CuAAC/SPAAC | Fast reaction of NHS ester with primary amines. | NHS esters are susceptible to hydrolysis in aqueous media. |
| Maleimide-Alkyne | Maleimide, Alkyne | Michael Addition with Thiols, CuAAC/SPAAC | High selectivity for cysteine residues. | Potential for retro-Michael addition leading to conjugate instability. |
| Azide-Carboxylic Acid | Azide, Carboxylic Acid | CuAAC/SPAAC, Amide Bond Formation | "Click" reaction is highly bioorthogonal. | Carboxylic acid activation is required for reaction with amines. |
Quantitative Performance Data
The efficiency of a dual-functionalization strategy is critically dependent on the yield and kinetics of each ligation step.
| Reaction Type | Reactants | Typical Yield | Key Reaction Conditions | Linkage Stability |
| Oxime Ligation | Aldehyde (from this compound) + Aminooxy-derivatized molecule | > 85% | pH 4-5, aniline (B41778) catalyst | High stability at physiological pH.[1] |
| CuAAC | Alkyne (from this compound) + Azide-derivatized molecule | > 90% | Cu(I) catalyst (e.g., CuSO₄/sodium ascorbate) | Exceptionally stable to hydrolysis and enzymatic cleavage.[1] |
| Amide Coupling | NHS-Ester + Primary Amine | > 80% | pH 7-9 | Stable |
| Michael Addition | Maleimide + Thiol | > 90% | pH 6.5-7.5 | Can be reversible under certain conditions. |
Experimental Protocols
Protocol 1: Sequential Dual-Labeling of a Protein with this compound
This protocol describes the sequential modification of a protein with two different labels using this compound.
Materials:
-
Protein with a single accessible lysine (B10760008) residue
-
This compound
-
Aminooxy-functionalized fluorescent dye (e.g., Aminooxy-TAMRA)
-
Azide-functionalized biotin
-
Sodium cyanoborohydride (NaBH₃CN)
-
Aniline
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium acetate (B1210297) buffer, pH 4.5
-
PD-10 desalting columns
Procedure:
-
Reductive Amination (Aldehyde Ligation):
-
Dissolve the protein in PBS to a final concentration of 1-5 mg/mL.
-
Add a 20-fold molar excess of this compound to the protein solution.
-
Add freshly prepared sodium cyanoborohydride to a final concentration of 20 mM.
-
Incubate the reaction mixture at room temperature for 2 hours.
-
Remove excess this compound and reducing agent using a PD-10 desalting column, eluting with sodium acetate buffer (pH 4.5).
-
-
Oxime Ligation:
-
To the alkyne-modified protein from step 1.5, add a 10-fold molar excess of aminooxy-TAMRA.
-
Add aniline to a final concentration of 10 mM as a catalyst.
-
Incubate the reaction at room temperature for 4 hours.
-
Purify the protein-dye conjugate using a PD-10 desalting column, eluting with PBS (pH 7.4).
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
To the purified protein-dye conjugate from step 2.4, add a 10-fold molar excess of azide-functionalized biotin.
-
Prepare a fresh solution of Cu(I) catalyst by mixing CuSO₄ (1 mM final concentration), sodium ascorbate (5 mM final concentration), and THPTA (2 mM final concentration) in PBS.
-
Add the Cu(I) catalyst solution to the protein mixture.
-
Incubate the reaction at room temperature for 1 hour.
-
Purify the final dual-labeled protein conjugate using a PD-10 desalting column to remove excess reagents and copper catalyst.
-
Protocol 2: Characterization of Dual-Labeled Protein
Procedure:
-
Mass Spectrometry: Confirm the covalent attachment of both labels by analyzing the molecular weight of the final conjugate using MALDI-TOF or ESI-MS.
-
SDS-PAGE Analysis: Visualize the dual-labeled protein. The fluorescently labeled protein can be detected by in-gel fluorescence scanning, and the biotinylated protein can be detected by Western blotting with streptavidin-HRP.
Visualizing Dual-Functionalization Strategies
The following diagrams illustrate the logical workflow of dual-functionalization using this compound and a potential application in creating an antibody-drug conjugate (ADC).
References
Quantitative analysis of Pent-4-ynal labeling by fluorescence
A Comparative Guide to Pent-4-ynal Fluorescent Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of this compound for fluorescent labeling of biomolecules against alternative methods. It includes quantitative data, detailed experimental protocols, and workflow visualizations to support informed decisions in experimental design. This compound is a chemical reporter that contains a terminal alkyne group, enabling its detection via "click chemistry." This bioorthogonal reaction allows for the covalent attachment of a fluorescent probe, typically one containing an azide (B81097) group, for visualization and quantification.
Quantitative Performance: A Side-by-Side Comparison
The efficacy of a fluorescent labeling strategy is determined by several key parameters, including the chemical reaction used for conjugation and the properties of the fluorescent dye itself. This compound labeling relies on the azide-alkyne cycloaddition, which can be performed via two primary methods: the copper(I)-catalyzed reaction (CuAAC) or the strain-promoted, copper-free reaction (SPAAC).
Table 1: Comparison of Click Chemistry Labeling Reactions
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Key Considerations |
| Reaction Rate | Very Fast | Moderate to Fast | CuAAC is generally faster, but SPAAC rates have improved with newer cyclooctynes.[1] |
| Biocompatibility | Lower (in vivo) | High | The copper(I) catalyst used in CuAAC can be toxic to living cells, though ligands can mitigate this.[2][3] SPAAC is copper-free and ideal for live-cell imaging.[4] |
| Reagents | Alkyne, Azide, Copper(I) source (e.g., CuSO₄), Reducing agent (e.g., Sodium Ascorbate), Ligand (optional) | Strained Alkyne (e.g., DBCO, BCN), Azide | SPAAC requires specialized, bulkier strained alkynes which can sometimes affect molecule function.[5][6] |
| Typical Application | Fixed cells, cell lysates, in vitro conjugation.[7] | Live-cell imaging, in vivo studies.[8] | The choice depends heavily on whether the experiment is on live or fixed samples. |
Table 2: Quantitative Comparison of Common Fluorescent Dyes
The choice of fluorescent dye, which is conjugated to the azide, is critical for signal brightness and stability. Alexa Fluor and Cyanine (Cy) dyes are two of the most prominent families used in these applications.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (QY) | Relative Brightness* | Relative Photostability |
| Alexa Fluor 488 | 496 | 519 | 71,000 | 0.92 | High | Very High [9] |
| Cy2 | 490 | 510 | 150,000 | 0.12 | Low | Low |
| Alexa Fluor 555 | 555 | 565 | 150,000 | 0.10 | Moderate | High [10] |
| Cy3 | 550 | 570 | 150,000 | 0.15 | Moderate | Moderate |
| Alexa Fluor 647 | 650 | 665 | 239,000 | 0.33 | Very High | Very High [10][11] |
| Cy5 | 649 | 670 | 250,000 | 0.20 | High | Moderate[10] |
Brightness is proportional to the product of the Molar Extinction Coefficient and the Quantum Yield.[9]
Key Observations:
-
Brightness: Alexa Fluor dyes are often significantly brighter than their Cy dye counterparts due to generally higher quantum yields.[9] For instance, Alexa Fluor 488 conjugates are substantially brighter than those of Cy2.[11]
-
Photostability: Alexa Fluor dyes consistently show superior photostability, making them better suited for experiments requiring long exposure times, such as time-lapse imaging.[9][12] Alexa Fluor 647, for example, retains about 80% of its initial fluorescence in photobleaching experiments, whereas Cy5 retains only 55%.[10]
-
Self-Quenching: At high degrees of labeling, Alexa Fluor dyes experience less self-quenching than Cy dyes, leading to more reliable signals.[9]
Experimental Protocols & Methodologies
Accurate and reproducible data depend on meticulous experimental execution. Below are generalized protocols for labeling biomolecules using this compound with both CuAAC and SPAAC click chemistry.
Protocol 1: Metabolic Labeling with this compound
This initial step introduces the alkyne handle into the target biomolecules.
-
Cell Culture: Culture cells to the desired confluency in standard growth medium.
-
Metabolic Labeling: Supplement the culture medium with this compound (or another alkyne/azide-modified metabolic precursor). Final concentrations typically range from 25-100 µM.
-
Incubation: Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the chemical reporter.[4]
-
Cell Preparation:
-
Gently wash the cells three times with warm, sterile Phosphate-Buffered Saline (PBS) to remove any unincorporated reporter.
-
Proceed to either the CuAAC protocol for fixed cells or the SPAAC protocol for live-cell imaging.
-
Protocol 2: CuAAC Reaction for Fixed Cells
This method is ideal for high-resolution imaging of fixed samples.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS.
-
Permeabilization (for intracellular targets): If targeting intracellular proteins, permeabilize the cells with a suitable buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Click Reaction Cocktail Preparation: Prepare the click cocktail immediately before use. For a 1 mL final volume, add reagents in the following order:
-
Azide-fluorophore conjugate (e.g., Alexa Fluor 647 Azide) to a final concentration of 1-20 µM.[13]
-
Copper(II) Sulfate (CuSO₄) to a final concentration of 50-100 µM.[13][14]
-
Copper-chelating ligand (e.g., TBTA or BTTAA) at a 5-fold molar excess to the CuSO₄.[13]
-
Freshly prepared Sodium Ascorbate to a final concentration of 2.5-5 mM.[13][14]
-
-
Labeling Reaction: Add the click cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS to remove unreacted reagents.
-
Imaging: The sample is now ready for fluorescence microscopy.
Protocol 3: SPAAC Reaction for Live-Cell Imaging
This copper-free method allows for the labeling of biomolecules in their native cellular environment.[5]
-
Cell Preparation: After metabolic labeling (Protocol 1), ensure cells are in a suitable imaging buffer (e.g., PBS with calcium and magnesium, or phenol (B47542) red-free medium).
-
SPAAC Reagent Preparation: Prepare a stock solution of a strained alkyne-fluorophore conjugate (e.g., DBCO-Alexa Fluor 488) in DMSO.
-
Labeling Reaction: Add the strained alkyne-fluorophore to the cell medium to a final concentration of 5-20 µM.
-
Incubation: Incubate for 30-120 minutes at 37°C.[4] Reaction times may vary depending on the specific strained alkyne and the abundance of the target.[1]
-
Washing: Wash the cells gently three times with fresh, warm medium to remove the excess fluorescent probe.
-
Imaging: Proceed with live-cell fluorescence microscopy.
Visualizing the Workflow
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes.
Caption: Comparative workflow for CuAAC (fixed-cell) vs. SPAAC (live-cell) labeling.
Caption: Simplified reaction scheme for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Simplified reaction scheme for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ovid.com [ovid.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pent-4-ynal-Based Probes for Target Engagement Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pent-4-ynal-based probes with other alternative methods for validating target engagement. We delve into the experimental protocols, present quantitative data comparisons, and visualize key workflows to assist researchers in selecting the most appropriate tools for their drug discovery and chemical biology research.
Introduction to Target Engagement and Covalent Probes
Validating that a drug candidate or chemical probe interacts with its intended biological target within a complex cellular environment is a critical step in drug discovery.[1][2] Covalent probes, which form a stable bond with their target protein, are powerful tools for identifying and validating these interactions.[3] Among these, probes targeting lysine (B10760008) residues are of increasing interest due to the frequent presence of lysine in functional protein sites.[4] this compound represents a class of aldehyde-based electrophiles capable of reacting with lysine residues to form stable covalent adducts, enabling the identification and quantification of target engagement.
Mechanism of Action: this compound and Lysine Reactivity
This compound contains an aldehyde functional group that readily reacts with the primary amine of a lysine residue to form a Schiff base (imine). This reaction is reversible; however, the resulting imine can be stabilized for downstream analysis. The terminal alkyne on the this compound probe serves as a bioorthogonal handle, allowing for the attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) via click chemistry. This enables the enrichment and identification of labeled proteins.
While direct literature on this compound as a widely used probe is limited, its reactivity is analogous to other aldehyde-based probes and can be inferred from studies on related compounds.[4] The formation of an enamine with diones like 2,4-pentanedione and lysine is a well-established reaction, providing a basis for the expected reactivity of this compound.
Experimental Workflow for Target Engagement Profiling
The general workflow for using a this compound-based probe for target engagement validation in a cellular context involves several key steps, as illustrated in the diagram below. This process, known as activity-based protein profiling (ABPP) or chemoproteomics, allows for the identification and quantification of probe-labeled proteins.[2][5][6]
Detailed Experimental Protocols
A typical experimental protocol for using a this compound-based probe for quantitative target engagement analysis using isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) is detailed below. This method allows for the relative quantification of lysine reactivity.[7]
1. Cell Culture and Treatment:
-
Culture human cells (e.g., HEK293T, Jurkat) to ~80% confluency.
-
Treat cells with the this compound probe at a final concentration of 10-100 µM in serum-free media for 1-2 hours.
-
For competitive profiling, pre-incubate cells with a small molecule inhibitor before adding the probe.
-
Harvest cells by scraping and wash with cold PBS to remove unbound probe.
2. Cell Lysis and Protein Quantification:
-
Resuspend cell pellets in a lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Lyse cells by sonication or freeze-thaw cycles.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
3. Click Chemistry:
-
To 1 mg of protein lysate, add the click chemistry reaction cocktail:
-
Biotin-azide (or fluorophore-azide)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
-
Incubate for 1 hour at room temperature.
4. Protein Precipitation and Solubilization:
-
Precipitate the protein by adding a mixture of methanol, chloroform, and water.
-
Centrifuge to pellet the protein, and wash the pellet with methanol.
-
Resuspend the protein pellet in a buffer containing 6 M urea (B33335) and 2 M thiourea.
5. Reduction, Alkylation, and Digestion:
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) for 1 hour.
-
Alkylate cysteine residues with iodoacetamide (B48618) (IAA) for 30 minutes in the dark.
-
Dilute the sample and digest with trypsin overnight at 37°C.
6. Peptide Desalting and LC-MS/MS Analysis:
-
Desalt the tryptic peptides using a C18 desalting column.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
7. Data Analysis:
-
Search the MS/MS spectra against a protein database to identify peptides and proteins.
-
Quantify the relative abundance of labeled peptides between different conditions (e.g., with and without a competitive inhibitor) to determine target engagement.
Comparison with Alternative Target Engagement Methods
This compound-based probes offer a covalent approach to target engagement that can be compared to other widely used methods. Each technique has its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| This compound Probes | Covalent modification of lysine residues followed by chemoproteomic identification. | Covalent and stable target labeling; allows for in-cell and in-vivo studies; provides site-specific information. | Potential for off-target reactivity; requires a bioorthogonal handle for detection; limited data on broad proteome reactivity. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free; applicable to a wide range of targets; can be performed in cells and tissues. | Indirect measure of binding; may not be suitable for all proteins; can be influenced by downstream events. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from protease digestion. | Label-free; relatively simple and low-cost. | May not be sensitive enough for weak binders; requires optimization of protease conditions. |
| Photoaffinity Labeling (PAL) | A photo-reactive group on the probe forms a covalent bond with the target upon UV irradiation. | Covalent labeling; can capture non-covalent interactions. | Can be non-specific due to the high reactivity of the photophore; requires UV irradiation which can damage cells. |
| Kinobeads / Affinity Chromatography | Immobilized ligands are used to pull down interacting proteins from cell lysates. | Can identify a broad range of interacting proteins; well-established for certain target classes (e.g., kinases). | Performed on cell lysates, which may not reflect the in-cell environment; potential for non-specific binding to the matrix. |
Quantitative Data Comparison of Lysine-Reactive Probes
While specific quantitative data for this compound probes is not extensively published, we can compare the characteristics of different electrophilic groups used to target lysine residues.
| Probe Type | Reactive Group | Reaction with Lysine | Reversibility | Key Features |
| This compound | Aldehyde | Forms a Schiff base (imine) | Reversible (can be stabilized by reduction) | Bioorthogonal alkyne handle for click chemistry; reactivity can be tuned. |
| Sulfotetrafluorophenyl (STP) Ester | Activated Ester | Forms a stable amide bond | Irreversible | High reactivity; has been used for global profiling of lysine reactivity.[7] |
| Salicylaldehyde | Aldehyde with ortho-hydroxyl | Forms a Schiff base, stabilized by intramolecular hydrogen bond | Reversible, but with slower off-rates | Residence time can be tuned to achieve selectivity.[4] |
| o-Phthalaldehyde (OPA) | Dialdehyde | Forms an isoindole derivative | Irreversible | Can be used for "protein painting" to map accessible lysines. |
Signaling Pathway and Logical Relationship Diagrams
The following diagrams illustrate the logical flow of a competitive profiling experiment and a simplified signaling pathway that could be investigated using these probes.
Conclusion
This compound-based probes represent a promising tool for the covalent targeting of lysine residues to validate target engagement. While specific, published data on their broad application is emerging, their reactivity profile, coupled with a bioorthogonal handle, makes them suitable for chemoproteomic workflows. By understanding their mechanism and comparing their characteristics to other lysine-reactive probes and alternative target engagement methodologies, researchers can make informed decisions about the most effective strategies for their specific research goals. The continued development of novel covalent probes will undoubtedly expand the druggable proteome and accelerate the discovery of new therapeutics.
References
- 1. Covalent chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible lysine-targeted probes reveal residence time-based kinase selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal Reactions in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global profiling of lysine reactivity and ligandability in the human proteome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Pent-4-ynal: A Comprehensive Guide
For Immediate Reference: Key Safety and Disposal Information
This document provides essential procedural guidance for the safe handling and disposal of Pent-4-ynal, tailored for researchers, scientists, and drug development professionals. This compound is a reactive chemical due to the presence of both an aldehyde and a terminal alkyne functional group, necessitating specific disposal protocols to mitigate risks such as the formation of explosive acetylides. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Safety Data
Proper disposal begins with a thorough understanding of the chemical's hazards. The following table summarizes key safety information for this compound.
| Parameter | Data |
| GHS Pictogram | GHS07 (Harmful) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and heavy metal salts (e.g., copper, silver, mercury). |
| Storage Conditions | Store in an inert atmosphere, in a freezer below -20°C. |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure risks:
-
Eye Protection: Chemical safety goggles with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: All handling and disposal procedures must be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Disposal Workflow
The decision for the appropriate disposal procedure for this compound depends on whether it is in a pure, unused state or part of a reaction mixture. The following diagram outlines the logical workflow for proper disposal.
Caption: Disposal workflow for this compound waste.
Experimental Protocols for Disposal
Due to the dual reactivity of this compound, a two-stage neutralization process is recommended for reaction mixtures prior to disposal. This procedure should be performed in a chemical fume hood with appropriate PPE.
Protocol for Quenching Reaction Mixtures Containing this compound
Objective: To neutralize both the aldehyde and terminal alkyne functionalities in a reaction mixture to ensure safe disposal.
Materials:
-
Reaction mixture containing this compound.
-
Sodium bisulfite (NaHSO₃) solution (10% w/v in water).
-
Dilute hydrochloric acid (HCl) (1 M).
-
Inert solvent (e.g., THF or Et₂O).
-
Appropriately labeled hazardous waste container.
Procedure:
-
Preparation: Ensure the reaction flask is under an inert atmosphere (e.g., Nitrogen or Argon) and cooled to 0°C in an ice bath. This helps to control any exothermic reactions.
-
Aldehyde Quenching:
-
While stirring, slowly add the 10% sodium bisulfite solution dropwise to the reaction mixture.
-
Continue the addition until the reaction is complete (can be monitored by TLC if applicable). The bisulfite adduct of the aldehyde will precipitate if the concentration is high enough.
-
-
Terminal Alkyne Quenching:
-
After neutralizing the aldehyde, slowly add dilute hydrochloric acid (1 M) dropwise to the mixture. This will protonate any acetylide anions that may have formed during the reaction.
-
Continue the addition until gas evolution (if any) ceases and the mixture is slightly acidic.
-
-
Work-up and Waste Collection:
-
Allow the mixture to warm to room temperature while stirring.
-
If a precipitate is present, it can be filtered. The filtrate and the solid should be combined in a designated hazardous waste container.
-
If no precipitate is present, transfer the entire quenched mixture to the hazardous waste container.
-
The container must be compatible with the solvents and reagents used.
-
Ensure the waste container is properly labeled with all constituents of the quenched mixture.
-
-
Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.
-
Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department.
-
Disposal of Pure or Expired this compound
Crucially, do not attempt to quench pure or expired this compound in its original container. The pure compound should be disposed of as follows:
-
Ensure the container is securely sealed.
-
Label the container clearly as "Hazardous Waste: this compound".
-
Arrange for disposal through your institution's EHS office.
By following these detailed procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
Personal protective equipment for handling Pent-4-ynal
Essential Safety and Handling Guide for Pent-4-ynal
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an organic compound that can cause irritation to the skin, eyes, and respiratory tract.[1] It is crucial to use appropriate Personal Protective Equipment (PPE) to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves.[2][3] | Provides good resistance to aldehydes. Nitrile gloves are suitable for splash protection but should be changed immediately upon contamination.[4][5][6] For prolonged contact, heavier-duty butyl gloves are recommended.[3] |
| Eye Protection | Chemical safety goggles. | Protects eyes from splashes and vapors. |
| Respiratory Protection | Air-purifying respirator with a combination organic vapor/formaldehyde cartridge. | Protects against inhalation of irritating vapors.[1][4][7][8][9] |
| Body Protection | Chemical-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to post-handling procedures.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove contaminated clothing.[10][11] Flush the affected area with copious amounts of water for at least 15 minutes.[10][12] Wash gently with soap and water.[13] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[10][12] Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air immediately.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Minor Spill (<100 mL) | Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[7][14] Collect the absorbed material into a sealed container for hazardous waste disposal.[1] Clean the spill area with soap and water.[1] |
| Major Spill (>100 mL) | Evacuate the laboratory and alert others. Close the laboratory door and prevent entry. Contact your institution's emergency response team immediately.[7] |
Disposal Plan
Proper disposal of this compound and associated waste is mandatory to prevent environmental contamination. Two primary disposal pathways are available: direct disposal as hazardous waste or chemical deactivation followed by disposal.
All waste, whether deactivated or not, must be disposed of through an approved hazardous waste management program.[15][16][17][18]
Detailed Experimental Protocols
Protocol 1: Standard Operating Procedure for Handling this compound
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Don all required PPE as specified in the table above.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement of the chemical.
-
Have a spill kit and emergency contact information readily accessible.[7]
-
-
Handling:
-
Conduct all manipulations of this compound, including weighing and dispensing, inside a chemical fume hood.
-
Use a properly calibrated pipette or syringe for liquid transfers.
-
Keep the container of this compound sealed when not in use.
-
Avoid contact with strong oxidizing agents and strong acids.[1]
-
-
Post-Handling:
-
Upon completion of work, securely cap the this compound container.
-
Decontaminate any surfaces that may have come into contact with the chemical using soap and water.
-
Dispose of any contaminated disposable materials (e.g., pipette tips, wipes) in a designated hazardous waste container.
-
Remove PPE in the correct order to avoid self-contamination (gloves last).
-
Wash hands thoroughly with soap and water.
-
Protocol 2: Chemical Deactivation and Disposal of this compound Waste
Objective: To oxidize this compound to the less volatile and less hazardous pent-4-ynoic acid using sodium hypochlorite (bleach) prior to disposal. Aldehydes can be oxidized to carboxylic acids using sodium hypochlorite.[8][9][19][20][21]
Materials:
-
This compound waste
-
Commercial bleach (sodium hypochlorite solution, ~5-6%)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper or meter
Procedure:
-
Preparation:
-
Perform this procedure in a chemical fume hood while wearing all required PPE.
-
Place the beaker or flask containing the this compound waste on a stir plate and add a stir bar. Begin gentle stirring.
-
For every 1 mL of this compound waste, have approximately 15-20 mL of bleach ready. This ensures a molar excess of the oxidizing agent.
-
-
Deactivation:
-
Slowly add the bleach to the stirring this compound waste. The reaction may be exothermic; add the bleach in small portions to control the temperature.
-
Continue stirring the mixture for at least 2 hours to ensure the reaction goes to completion.
-
After 2 hours, check the pH of the solution. It should be basic. If not, add a small amount of dilute sodium hydroxide (B78521) solution.
-
-
Disposal:
-
The resulting neutralized solution should be transferred to a properly labeled hazardous waste container.
-
Arrange for pickup and disposal through your institution's hazardous waste management program. Do not pour the neutralized solution down the drain.[22]
-
References
- 1. safety.rochester.edu [safety.rochester.edu]
- 2. envirosafetyproducts.com [envirosafetyproducts.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. sgnitrilegloves.com [sgnitrilegloves.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. gloves.com [gloves.com]
- 7. Chemical Spill Response [augusta.edu]
- 8. researchgate.net [researchgate.net]
- 9. Bleach (NaOCl) Oxidation - Wordpress [reagents.acsgcipr.org]
- 10. buygasmonitors.com [buygasmonitors.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 13. Skin Exposure First Aid - Trusted Poison Help - Missouri Poison Center [missouripoisoncenter.org]
- 14. ehs.gatech.edu [ehs.gatech.edu]
- 15. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 16. vumc.org [vumc.org]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 18. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 19. Sodium Hypochlorite [organic-chemistry.org]
- 20. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 21. youtube.com [youtube.com]
- 22. Laboratory chemical waste [watercorporation.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
